molecular formula C10H8ClNS B186204 4-(4-Chlorophenyl)-2-methylthiazole CAS No. 24840-75-3

4-(4-Chlorophenyl)-2-methylthiazole

Cat. No.: B186204
CAS No.: 24840-75-3
M. Wt: 209.7 g/mol
InChI Key: FOCILOSWFFTFNL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-methylthiazole (CAS 24840-75-3) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 10 H 8 ClNS and a molecular weight of 209.70, this compound is characterized as a white to off-white solid and should be stored sealed in a dry environment, ideally at 2-8°C . Its primary research application is as a versatile building block for the synthesis of more complex, bioactive molecules. Recent scientific literature highlights its critical role as a precursor in the development of novel thiazole-based stilbene analogs, which are being investigated as potential anticancer agents . Specifically, this compound serves as a key starting material in multi-step synthetic routes to create molecules that demonstrate potent inhibitory activity against DNA topoisomerase IB (Top1), a recognized cellular target in anticancer drug discovery . Researchers value this compound for its structural framework, which can be further functionalized to explore structure-activity relationships and develop new therapeutic candidates. This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-chlorophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCILOSWFFTFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351383
Record name 4-(4-Chlorophenyl)-2-methylthiazole
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Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24840-75-3
Record name 4-(4-Chlorophenyl)-2-methylthiazole
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Record name 4-(4-chlorophenyl)-2-methyl-1,3-thiazole
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Foundational & Exploratory

An In-Depth Technical Guide to the Hantzsch Synthesis of 4-(4-Chlorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hantzsch synthesis for preparing 4-(4-chlorophenyl)-2-methylthiazole, a thiazole derivative of interest in medicinal chemistry and materials science. This document details the reaction mechanism, experimental protocols, and key characterization data, presented in a format tailored for researchers and professionals in drug development.

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring. The reaction typically involves the cyclization of an α-haloketone with a thioamide. This guide focuses on the synthesis of this compound, a molecule with potential applications stemming from the pharmacological significance of the thiazole and chlorophenyl moieties.

Reaction Scheme and Mechanism

The Hantzsch synthesis of this compound proceeds through the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thioacetamide. The generally accepted mechanism involves a sequence of nucleophilic attack, cyclization, and dehydration to form the aromatic thiazole ring.

Overall Reaction:

The reaction mechanism can be visualized as a three-step process:

  • S-Alkylation: The sulfur atom of thioacetamide acts as a nucleophile, attacking the α-carbon of 2-bromo-1-(4-chlorophenyl)ethanone in an SN2 reaction, displacing the bromide ion to form an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon, leading to the formation of a five-membered hydroxylated thiazoline intermediate.

  • Dehydration: The hydroxyl group is subsequently eliminated as a molecule of water, resulting in the formation of the stable, aromatic this compound ring.

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Table 1: Physicochemical Properties of Reactants

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Starting Material 1 2-bromo-1-(4-chlorophenyl)ethanoneC₈H₆BrClO233.49
Starting Material 2 ThioacetamideC₂H₅NS75.13

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyData
Molecular Formula C₁₀H₈ClNS
Molecular Weight 209.70 g/mol
Appearance Solid
Melting Point Data not consistently reported in literature; expected to be a crystalline solid.
Yield Typically moderate to high, depending on reaction conditions.
¹H NMR (DMSO-d₆, 500 MHz) δ 8.00–7.87 (m, 2H, phenyl-H), 7.57–7.47 (m, 2H, phenyl-H), 2.62 (s, 3H, -CH₃)[1]
¹³C NMR (DMSO-d₆, 101 MHz) δ 167.4, 163.2, 160.1, 136.3, 129.8, 128.6, 123.7, 17.5[1]
IR (KBr, cm⁻¹) Characteristic peaks for C=N, C=C (aromatic), C-S, and C-Cl bonds are expected.

Note: The provided NMR data is for the closely related 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid and should be used as a reference for the expected chemical shifts of the target molecule.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound based on established Hantzsch synthesis procedures.

Synthesis of 2-Bromo-1-(4-chlorophenyl)ethanone (Precursor)

Materials:

  • 4'-Chloroacetophenone

  • Bromine

  • Glacial Acetic Acid

Procedure:

  • In a fume hood, dissolve 4'-chloroacetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 2-bromo-1-(4-chlorophenyl)ethanone.

Hantzsch Synthesis of this compound

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Thioacetamide

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in absolute ethanol.

  • Add thioacetamide (1.0-1.2 eq.) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield pure this compound.

Mandatory Visualizations

Reaction Mechanism

Hantzsch_Thiazole_Synthesis reactant1 2-Bromo-1-(4-chlorophenyl)ethanone intermediate1 S-Alkylated Intermediate reactant1->intermediate1 S-Alkylation (SN2) reactant2 Thioacetamide reactant2->intermediate1 intermediate2 Hydroxylated Thiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Dehydration (-H₂O) Experimental_Workflow start Start: Reactants (2-Bromo-1-(4-chlorophenyl)ethanone & Thioacetamide) reaction Reaction in Ethanol (Reflux) start->reaction monitoring Monitor by TLC reaction->monitoring workup Cooling & Precipitation/ Concentration monitoring->workup Reaction Complete filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification characterization Characterization (NMR, IR, MP) purification->characterization end Final Product: This compound characterization->end

References

Spectroscopic Characterization of 4-(4-Chlorophenyl)-2-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-Chlorophenyl)-2-methylthiazole. Due to a lack of publicly available experimental data for this specific compound, this document presents a predictive spectroscopic profile based on the analysis of structurally analogous compounds. The guide furnishes detailed, generalized experimental protocols for key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, a logical workflow for the spectroscopic characterization of the title compound is visually represented. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and development of thiazole-based compounds.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities. The compound this compound, a member of this family, possesses a key structural motif found in various pharmacologically active molecules. Accurate structural elucidation and characterization are paramount for any further investigation into its potential applications. This guide outlines the standard spectroscopic methodologies anticipated for the comprehensive characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is extrapolated from the analysis of closely related analogs and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.7Singlet3H-CH₃ (thiazole ring)
~7.4Singlet1HThiazole ring proton
~7.5Doublet2HAromatic protons (ortho to Cl)
~7.8Doublet2HAromatic protons (meta to Cl)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~19-CH₃
~115Thiazole C-H
~127Aromatic C-H
~129Aromatic C-H
~133Aromatic C-Cl
~134Aromatic C-Thiazole
~152Thiazole C-Aryl
~165Thiazole C-CH₃

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₀H₈ClNS
Molecular Weight209.70 g/mol
Expected [M]⁺ Peak (m/z)~209
Expected [M+2]⁺ Peak (m/z)~211 (due to ³⁷Cl isotope)
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~1600Medium-StrongC=N stretch (thiazole ring)
~1585Medium-StrongC=C stretch (aromatic ring)
~1480MediumC=C stretch (thiazole ring)
~1090StrongC-Cl stretch
~830Strongp-substituted benzene C-H bend
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data

λmax (nm)SolventAssignment
~280-300Ethanol/Methanolπ → π* transitions

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic characterization of this compound.

Synthesis

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thioacetamide. The reactants are typically refluxed in a suitable solvent such as ethanol. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are to be recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The data will provide the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the structure.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or analyzed as a thin film. The spectra are analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are recorded in a suitable solvent (e.g., ethanol or methanol) to determine the electronic absorption properties of the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis start Starting Materials (2-bromo-1-(4-chlorophenyl)ethanone, thioacetamide) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification (Recrystallization) reaction->purification compound This compound purification->compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir uv_vis UV-Vis Spectroscopy compound->uv_vis analysis Spectral Interpretation & Structural Elucidation nmr->analysis ms->analysis ir->analysis uv_vis->analysis

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

Spectroscopic Analysis of 4-(4-Chlorophenyl)-2-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 4-(4-Chlorophenyl)-2-methylthiazole. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a detailed analysis based on data from closely related analogs and established spectroscopic principles. The information herein serves as a valuable resource for the characterization, identification, and quality control of this compound in research and development settings.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are derived from the analysis of spectral data for analogous compounds, including 4-(4-chlorophenyl)-2,5-dimethylthiazole and various other substituted thiazole derivatives.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.75Singlet3H-CH₃
~7.45Doublet2HH-3', H-5' (Aromatic)
~7.85Doublet2HH-2', H-6' (Aromatic)
~7.60Singlet1HH-5 (Thiazole)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~19.5-CH₃
~115.0C-5 (Thiazole)
~127.5C-2', C-6' (Aromatic)
~129.0C-3', C-5' (Aromatic)
~133.0C-1' (Aromatic)
~134.5C-4' (Aromatic)
~152.0C-4 (Thiazole)
~166.0C-2 (Thiazole)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2920WeakAliphatic C-H Stretch (-CH₃)
~1600MediumAromatic C=C Stretch
~1540MediumThiazole Ring Stretch
~1480StrongAromatic C=C Stretch
~1090StrongC-Cl Stretch
~830Strongpara-Substituted Benzene C-H Bend

Sample Preparation: KBr pellet or thin film

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), in a clean vial.

  • If any solid remains undissolved, filter the solution through a small plug of cotton or glass wool directly into a clean 5 mm NMR tube.

  • Ensure the solution in the NMR tube is clear and free of any particulate matter.

  • Cap the NMR tube and carefully wipe the outside clean before insertion into the spectrometer.

¹H and ¹³C NMR Spectra Acquisition:

  • The analysis can be performed on a 300 MHz, 400 MHz, or 500 MHz NMR spectrometer.[1][2]

  • The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.

  • For ¹H NMR, a standard single-pulse experiment is typically used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio.[2]

  • The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Thin Solid Film Method:

  • Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[3]

  • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[3]

  • Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

KBr Pellet Method:

  • Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle.

  • The mixture should be thoroughly homogenized to a fine powder.

  • Place the powder into a pellet press and apply high pressure to form a thin, transparent KBr disk.

  • Place the KBr disk in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Visualizations

The following diagrams illustrate the logical workflow for spectral data acquisition and the key structural features of this compound relevant to its spectral analysis.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (IR) Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration NMR_Spectrometer NMR Spectrometer Filtration->NMR_Spectrometer NMR Tube IR_Spectrometer FT-IR Spectrometer Filtration->IR_Spectrometer Salt Plate/KBr Pellet NMR_Data ¹H and ¹³C NMR Spectra NMR_Spectrometer->NMR_Data IR_Data IR Spectrum IR_Spectrometer->IR_Data Structure_Elucidation Structure Elucidation and Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation

Caption: Workflow for NMR and IR Spectral Analysis.

References

Mass spectrometry analysis of 4-(4-Chlorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-(4-Chlorophenyl)-2-methylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a substituted thiazole ring, a structure of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the thiazole scaffold. Mass spectrometry is an indispensable analytical technique for the structural elucidation and characterization of such novel molecules. It provides crucial information regarding molecular weight and fragmentation patterns, which aids in confirming chemical structures and identifying unknown substances.

This technical guide presents a comprehensive overview of the anticipated mass spectrometry analysis of this compound. In the absence of publicly available experimental mass spectral data for this specific compound, this document provides a predictive analysis based on established principles of mass spectrometry and the known fragmentation behavior of analogous structures, including chlorobenzene and substituted thiazole derivatives.[1][2][3][4] The methodologies and data herein serve as a robust reference for researchers undertaking the synthesis and characterization of this and similar compounds.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrometric analysis of this compound is expected to yield a characteristic fragmentation pattern under electron ionization (EI). The molecular formula is C₁₀H₈ClNS, with a monoisotopic molecular weight of approximately 209.01 g/mol . A key feature of the mass spectrum will be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[2][5] Consequently, the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M+2⁺) separated by two mass units, with the M+2⁺ peak having roughly one-third the intensity of the M⁺ peak.[2][5]

The primary fragmentation pathways are predicted to involve cleavage of the thiazole ring and the bond connecting the two aromatic rings, as well as the loss of the chlorine atom.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted m/zIon Formula (Proposed)Description
209/211[C₁₀H₈ClNS]⁺Molecular Ion (M⁺/M+2⁺)
174[C₁₀H₈NS]⁺Loss of Chlorine radical (·Cl)
139/141[C₇H₄Cl]⁺4-Chlorophenyl Cation
111/113[C₆H₄Cl]⁺Chlorophenyl Cation
98[C₅H₄NS]⁺Thiazole-containing fragment
77[C₆H₅]⁺Phenyl Cation (from loss of Cl)
58[C₃H₄N]⁺Fragment from thiazole ring cleavage

Primary Fragmentation Pathways

Upon electron ionization at a standard energy of 70 eV, the this compound molecule will form an energetically unstable molecular ion, which will then undergo fragmentation to produce more stable ions.[6][7]

  • Molecular Ion Formation : The initial event is the formation of the molecular ion [C₁₀H₈ClNS]⁺ at m/z 209, with its corresponding isotope peak at m/z 211. Aromatic and heterocyclic systems typically produce a relatively stable molecular ion, which should be clearly visible in the spectrum.[8]

  • Loss of Chlorine : A common fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical (·Cl), which would result in an ion at m/z 174.[3][5]

  • Alpha Cleavage : Cleavage of the C-C bond between the phenyl and thiazole rings can lead to the formation of the 4-chlorophenyl cation at m/z 111/113 or the 2-methylthiazole cation.

  • Thiazole Ring Fragmentation : The thiazole ring itself can undergo cleavage. A characteristic fragmentation of 2-methylthiazole involves the loss of acetonitrile (CH₃CN) or cleavage to produce smaller charged fragments. This could lead to ions such as [C₃H₄N]⁺ at m/z 58.

  • Chlorophenyl Cation Fragmentation : The 4-chlorophenyl cation (m/z 111/113) can further lose a chlorine atom to produce the phenyl cation at m/z 77.

The predicted fragmentation pathway is visualized below.

G Predicted Mass Spectrometry Fragmentation Pathway M C₁₀H₈ClNS This compound m/z 209/211 F1 [C₁₀H₈NS]⁺ m/z 174 M->F1 - ·Cl F2 [C₆H₄Cl]⁺ Chlorophenyl Cation m/z 111/113 M->F2 - C₄H₄NS· F3 [C₅H₄NS]⁺ m/z 98 M->F3 - C₆H₄Cl· F4 [C₆H₅]⁺ Phenyl Cation m/z 77 F1->F4 - C₄H₄NS F2->F4 - ·Cl F5 [C₃H₄N]⁺ m/z 58 F3->F5 - CS

Predicted fragmentation of this compound.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible mass spectrometry data. Below are generalized protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly used for the analysis of small molecules.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for volatile and thermally stable compounds.[9][10]

1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[9]
  • Perform serial dilutions to obtain a working solution with a final concentration of approximately 1-10 µg/mL.
  • Transfer the final solution to a 2 mL GC vial.

2. Instrumentation

  • Gas Chromatograph : Agilent 8890 GC System or equivalent.
  • Mass Spectrometer : Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.
  • GC Column : A non-polar capillary column such as HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

3. GC-MS Parameters

  • Injector Temperature : 250 °C
  • Injection Volume : 1 µL
  • Injection Mode : Splitless
  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[11]
  • Oven Temperature Program :
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: Increase at 10 °C/min to 280 °C.
  • Final hold: Hold at 280 °C for 5 minutes.
  • MS Ion Source : Electron Ionization (EI).[6]
  • Ionization Energy : 70 eV.[6][7]
  • Source Temperature : 230 °C
  • Quadrupole Temperature : 150 °C
  • Mass Scan Range : m/z 40-400

4. Data Acquisition and Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the compound.
  • Extract the mass spectrum from the chromatographic peak.
  • Process the data using the instrument's software to identify the molecular ion and major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pattern and any available spectral libraries.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for a wider range of compounds, including those that are less volatile or thermally labile.[12][13]

1. Sample Preparation

  • Prepare a stock solution of 1 mg/mL in a solvent compatible with the mobile phase, such as acetonitrile or methanol.
  • Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile) to a final concentration of 1-10 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter before transferring it to an LC vial.

2. Instrumentation

  • Liquid Chromatograph : Waters ACQUITY UPLC I-Class System or equivalent.
  • Mass Spectrometer : Waters Xevo TQ-S micro or equivalent tandem quadrupole, Q-TOF, or Orbitrap mass spectrometer.
  • LC Column : A reverse-phase column such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) is recommended.

3. LC-MS Parameters

  • Mobile Phase A : 0.1% formic acid in water.
  • Mobile Phase B : 0.1% formic acid in acetonitrile.
  • Flow Rate : 0.4 mL/min.
  • Gradient Elution :
  • Start with 5% B.
  • Linearly increase to 95% B over 8 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to 5% B and re-equilibrate for 3 minutes.
  • Column Temperature : 40 °C
  • MS Ion Source : Electrospray Ionization (ESI), positive ion mode.[14][15]
  • Capillary Voltage : 3.0 kV
  • Desolvation Temperature : 350 °C
  • Desolvation Gas Flow : 650 L/Hr (Nitrogen)
  • Cone Gas Flow : 50 L/Hr
  • Source Temperature : 150 °C
  • Mass Scan Range : m/z 50-500

4. Data Acquisition and Analysis

  • Acquire data in full scan mode to identify the protonated molecular ion [M+H]⁺.
  • If using a tandem MS, perform fragmentation experiments (MS/MS) on the precursor ion to confirm the fragmentation pathways.
  • Process the data to identify the parent and product ions and compare them with the predicted values.

The general workflow for these experimental protocols is outlined in the diagram below.

G General Experimental Workflow for MS Analysis cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Acquire Compound (Solid/Liquid) Prep Prepare Solution (1-10 µg/mL) Sample->Prep Inject Inject into Chromatograph Prep->Inject Sep Chromatographic Separation (GC or LC) Inject->Sep Ion Ionization (EI or ESI) Sep->Ion Mass Mass Analysis (Scan m/z) Ion->Mass Acquire Data Acquisition (TIC and Spectra) Mass->Acquire Process Process Spectra (Identify Peaks) Acquire->Process Elucidate Structural Elucidation (Confirm Fragmentation) Process->Elucidate

Workflow for the mass spectrometry analysis of small molecules.

Conclusion

This technical guide provides a predictive framework for the mass spectrometry analysis of this compound. The anticipated fragmentation patterns, characterized by the chlorine isotopic signature and specific cleavages of the thiazole and chlorophenyl moieties, offer a clear strategy for the structural confirmation of this compound. The detailed GC-MS and LC-MS protocols provide robust starting points for method development, enabling researchers and drug development professionals to efficiently characterize this and related molecules. While this guide is based on established chemical principles, experimental verification remains crucial for definitive structural elucidation. The application of these mass spectrometric techniques is fundamental to advancing research in medicinal chemistry and accelerating the discovery of new therapeutic agents.

References

Initial Biological Screening of Novel Chlorophenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of novel chlorophenylthiazole derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the methodologies employed and the biological activities observed for this class of compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for crucial assays, and visualizes relevant signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Introduction to Chlorophenylthiazole Derivatives

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities. The incorporation of a chlorophenyl moiety into the thiazole ring has been shown to modulate and often enhance these biological effects, leading to the development of novel derivatives with potential therapeutic applications. These applications span various fields, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities. This guide focuses on the foundational screening assays used to identify and characterize the biological potential of these novel chlorophenylthiazole derivatives.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from initial biological screenings of various novel chlorophenylthiazole derivatives, providing a comparative overview of their efficacy in different assays.

Table 1: Antimicrobial Activity of Chlorophenylthiazole Derivatives

Compound IDTarget OrganismAssay TypeResult (MIC in µg/mL)Reference
CPT-1Staphylococcus aureusBroth Microdilution125[1]
CPT-1Escherichia coliBroth Microdilution150[1]
CPT-1Aspergillus nigerBroth Microdilution150[1]
CPT-2Methicillin-resistant S. aureusBroth Microdilution125[1]
CPT-3E. coliBroth Microdilution0.17 (mg/mL)[2]
CPT-4S. aureusAgar Well Diffusion16.1 (µM)[3]
CPT-4E. coliAgar Well Diffusion16.1 (µM)[3]

Table 2: Cytotoxic Activity of Chlorophenylthiazole Derivatives against Cancer Cell Lines

Compound IDCell LineAssay TypeResult (IC50 in µM)Reference
CPT-5MDA-MB-231 (Breast Cancer)MTT Assay3.52[4]
CPT-6MDA-MB-231 (Breast Cancer)MTT Assay1.21[4]
CPT-7SKNMC (Neuroblastoma)MTT Assay10.8[5]
CPT-8Hep-G2 (Hepatocarcinoma)MTT Assay11.6[5]
CPT-9MCF-7 (Breast Cancer)MTT Assay0.2[6]

Table 3: Enzyme Inhibition Activity of Chlorophenylthiazole Derivatives

Compound IDTarget EnzymeAssay TypeResult (IC50/Ki in µM)Reference
CPT-10Carbonic Anhydrase IIn vitro enzyme assayKi: 0.008[7]
CPT-11VEGFR-2In vitro kinase assayIC50: 0.051[4]
CPT-12PI3KαIn vitro kinase assayIC50: 0.086[8]
CPT-12mTORIn vitro kinase assayIC50: 0.221[8]
CPT-13Aldose ReductaseIn vitro enzyme assayKi: 0.00547[9]

Table 4: Antiparasitic Activity of Chlorophenylthiazole Derivatives

Compound IDTarget OrganismAssay TypeResult (IC50 in µM)Reference
CPT-14Leishmania amazonensis (promastigote)In vitro assay19.86[10]
CPT-15Trypanosoma cruzi (trypomastigote)In vitro assay1.67[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data presentation tables.

Antimicrobial Susceptibility Testing

This method is used for the preliminary screening of antimicrobial activity.

Procedure:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.[11]

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

  • Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the MHA plate to create a lawn of microorganisms.[12]

  • Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar using a sterile cork borer.[4]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic can be used as a positive control.[4][12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.[1]

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[1]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[10][13]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion method and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[5]

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[10]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[13]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9][14]

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the chlorophenylthiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[14]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

Procedure:

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and a kinase buffer containing ATP and MgCl2.[2][6]

  • Inhibitor Addition: Add serial dilutions of the test chlorophenylthiazole derivative to the reaction wells. Include a no-inhibitor control (positive control) and a no-enzyme control (blank).[2]

  • Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).[6]

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP consumed (e.g., Kinase-Glo®), or antibody-based detection (e.g., ELISA) of the phosphorylated substrate.[2][16]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. The IC50 value is then determined from the dose-response curve.

Procedure:

  • Reaction Setup: Similar to the VEGFR-2 assay, set up parallel reactions for PI3Kα and mTOR kinases in separate plates or wells. Each reaction mixture will contain the respective recombinant enzyme, a specific substrate (e.g., phosphatidylinositol for PI3K), and a kinase buffer with ATP.

  • Inhibitor Addition: Add serial dilutions of the test compound to the wells for both PI3K and mTOR assays.

  • Incubation: Initiate the reactions and incubate under optimal conditions for each enzyme.

  • Detection: Use appropriate detection methods to quantify the activity of each kinase. For PI3K, this may involve detecting the production of PIP3, while for mTOR, it could be the phosphorylation of a downstream target. Luminescence-based ATP consumption assays are also commonly used.[17][18]

  • Data Analysis: Calculate the IC50 values for both PI3K and mTOR to determine the compound's potency and selectivity as a dual inhibitor.[18]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways that can be modulated by chlorophenylthiazole derivatives.

Experimental Workflow for In Vitro Screening

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Novel Chlorophenylthiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (Agar Diffusion, MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (MTT Assay) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (Kinase Assays, etc.) characterization->enzyme data_analysis Data Analysis (IC50, MIC determination) antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis lead_id Lead Compound Identification data_analysis->lead_id

Figure 1. General workflow for the initial in vitro screening of novel compounds.

JAK/STAT Signaling Pathway

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Cytokine Receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat->stat nucleus Nucleus stat->nucleus Translocation gene Target Gene Transcription nucleus->gene Activation cytokine Cytokine cytokine->receptor Binding

Figure 2. Simplified diagram of the JAK/STAT signaling pathway.

PI3K/mTOR Signaling Pathway

PI3K_mTOR_pathway cluster_membrane Cell Membrane rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 akt Akt pip3->akt Activation mtorc1 mTORC1 akt->mtorc1 Activation survival Cell Survival akt->survival Promotes proliferation Cell Growth & Proliferation mtorc1->proliferation Promotes growth_factor Growth Factor growth_factor->rtk

Figure 3. Overview of the PI3K/mTOR signaling cascade.

ERK/STAT3 Signaling Pathway Crosstalk

ERK_STAT3_crosstalk receptor Growth Factor Receptor ras Ras receptor->ras stat3 STAT3 receptor->stat3 Activation (via JAK) raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->stat3 Phosphorylation (Ser727) nucleus Nucleus erk->nucleus Translocation stat3->nucleus Translocation gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression growth_factor Growth Factor growth_factor->receptor

Figure 4. Crosstalk between the ERK and STAT3 signaling pathways.

References

In Silico ADMET Profile of 4-(4-Chlorophenyl)-2-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage assessment of these properties is therefore critical to de-risk drug development pipelines and focus resources on the most promising candidates. In silico prediction of ADMET properties has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to evaluate and prioritize compounds before committing to expensive and time-consuming experimental studies.

This technical guide provides an in-depth in silico ADMET profile of 4-(4-Chlorophenyl)-2-methylthiazole, a heterocyclic compound with potential therapeutic applications. By leveraging established computational models, we present a comprehensive analysis of its physicochemical properties, pharmacokinetics, and potential toxicities. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing detailed methodologies and data to inform further investigation of this and similar chemical entities.

Physicochemical and Pharmacokinetic Properties

The ADMET profile of this compound was predicted using two widely recognized, freely accessible web-based platforms: SwissADME and pkCSM. The canonical SMILES string for the compound, Cc1nc(cs1)c2ccc(Cl)cc2, was used as the input for these predictions. The aggregated results are presented in the tables below, offering a comprehensive overview of the compound's predicted characteristics.

Table 1: Physicochemical Properties
ParameterPredicted ValueTool
Molecular FormulaC10H8ClNSSwissADME
Molecular Weight209.70 g/mol SwissADME
LogP (Consensus)3.38SwissADME
Water Solubility (LogS)-3.73SwissADME
Water Solubility ClassPoorly solubleSwissADME
Topological Polar Surface Area (TPSA)38.56 ŲSwissADME
Table 2: Absorption
ParameterPredicted Value/ClassificationTool
Caco-2 Permeability (log Papp)0.983 cm/spkCSM
Intestinal Absorption (Human)92.51%pkCSM
P-glycoprotein SubstrateNoSwissADME, pkCSM
P-glycoprotein I InhibitorNopkCSM
P-glycoprotein II InhibitorNopkCSM
Table 3: Distribution
ParameterPredicted ValueTool
VDss (human) (log L/kg)-0.052pkCSM
Fraction Unbound (human)0.207pkCSM
BBB Permeability (logBB)-0.279pkCSM
CNS Permeability (logPS)-1.978pkCSM
Table 4: Metabolism
ParameterPredicted ClassificationTool
CYP1A2 InhibitorNoSwissADME, pkCSM
CYP2C19 InhibitorNoSwissADME, pkCSM
CYP2C9 InhibitorYesSwissADME, pkCSM
CYP2D6 InhibitorNoSwissADME, pkCSM
CYP3A4 InhibitorYesSwissADME, pkCSM
CYP1A2 SubstrateNopkCSM
CYP2C19 SubstrateNopkCSM
CYP2C9 SubstrateNopkCSM
CYP2D6 SubstrateNopkCSM
CYP3A4 SubstrateYespkCSM
Table 5: Excretion
ParameterPredicted ValueTool
Total Clearance (log ml/min/kg)0.354pkCSM
Renal OCT2 SubstrateNopkCSM
Table 6: Toxicity
ParameterPredicted Classification/ValueTool
AMES ToxicityNopkCSM
hERG I InhibitorNopkCSM
hERG II InhibitorNopkCSM
HepatotoxicityYespkCSM
Skin SensitisationNopkCSM
Minnow Toxicity (log mM)-0.669pkCSM
T. Pyriformis Toxicity (log ug/L)-0.007pkCSM

Experimental Protocols

The following protocols detail the methodologies used to obtain the in silico ADMET predictions for this compound. These steps can be replicated to predict the properties of other small molecules.

Protocol 1: ADMET Prediction using SwissADME
  • Access the SwissADME Web Server: Navigate to the SwissADME website (12]

  • Input Molecular Structure: In the provided text box, paste the SMILES string of the molecule of interest. For this compound, the SMILES string is Cc1nc(cs1)c2ccc(Cl)cc2.

  • Initiate Prediction: Click the "Run" button to start the analysis.

  • Data Retrieval: The server will process the input and display a comprehensive results page. This page includes physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2]

  • Data Interpretation: The results are presented in a user-friendly format with clear labels and explanations for each predicted parameter. The BOILED-Egg plot provides a graphical representation of predicted gastrointestinal absorption and blood-brain barrier penetration.

Protocol 2: ADMET Prediction using pkCSM
  • Access the pkCSM Web Server: Navigate to the pkCSM website (34]

  • Input Molecular Structure: In the "SMILES" input field, paste the SMILES string of the molecule. For this compound, use Cc1nc(cs1)c2ccc(Cl)cc2.

  • Select Prediction Type: Choose the desired ADMET properties to predict. For a comprehensive analysis, select the "All" option.

  • Submit for Prediction: Click the "Predict" button to initiate the calculations. The server utilizes graph-based signatures to model the molecule's behavior.[4]

  • Analyze Results: The output page will display the predicted values for a wide range of ADMET parameters, including absorption, distribution, metabolism, excretion, and toxicity, with corresponding units and interpretations.[5]

Visualization of In Silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for in silico ADMET prediction, from molecular input to data analysis.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engines cluster_output Predicted Properties cluster_analysis Analysis & Reporting SMILES Molecular Structure (SMILES String) SwissADME SwissADME SMILES->SwissADME In silico Prediction pkCSM pkCSM SMILES->pkCSM In silico Prediction Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism Excretion Excretion SwissADME->Excretion pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->Excretion Toxicity Toxicity pkCSM->Toxicity Data_Table Data Tabulation Absorption->Data_Table Distribution->Data_Table Metabolism->Data_Table Excretion->Data_Table Toxicity->Data_Table Report Technical Guide Data_Table->Report

Figure 1: In Silico ADMET Prediction Workflow.

Potential Biological Pathway Modulation

Thiazole derivatives have been reported to exhibit a range of biological activities, including anticancer effects. One of the key signaling pathways often implicated in cancer is the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and growth. While direct evidence for the modulation of this pathway by this compound is not yet established, its structural similarity to other biologically active thiazoles suggests this as a potential mechanism of action that warrants further investigation.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, which could be a putative target for this compound.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3B) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Molecule 4-(4-Chlorophenyl) -2-methylthiazole Molecule->PI3K Potential Inhibition

Figure 2: Putative Modulation of the PI3K/Akt Signaling Pathway.

Conclusion

This technical guide provides a comprehensive in silico ADMET profile for this compound, generated using the SwissADME and pkCSM web servers. The presented data, encompassing physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity, offers valuable insights for early-stage drug discovery and development. The detailed experimental protocols enable researchers to replicate these predictions and apply them to other compounds of interest. While the predicted hepatotoxicity and inhibition of CYP2C9 and CYP3A4 warrant further experimental validation, the overall profile suggests that this compound possesses several favorable drug-like properties. The potential for this compound to modulate key biological pathways, such as the PI3K/Akt signaling cascade, highlights a promising avenue for future research into its therapeutic applications. This in silico assessment serves as a critical first step in the comprehensive evaluation of this compound as a potential drug candidate.

References

The Evolving Landscape of 4-(4-Chlorophenyl)-2-methylthiazole Analogs: A Technical Guide to Synthesis, Biological Evaluation, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical exploration of the chemical space surrounding 4-(4-chlorophenyl)-2-methylthiazole and its analogs. This class of compounds has garnered significant interest within the scientific community for its potential therapeutic applications, demonstrating a range of biological activities including anticancer, antimicrobial, and antiparasitic effects. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing synthetic methodologies, summarizing quantitative biological data, and elucidating potential mechanisms of action through key signaling pathways.

Synthesis of the 4-(4-Chlorophenyl)thiazole Scaffold

The foundational method for constructing the 4-(4-chlorophenyl)thiazole core is the Hantzsch thiazole synthesis. This versatile and widely adopted reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the parent 2-amino-4-(4-chlorophenyl)thiazole, the reaction proceeds between 2-bromo-1-(4-chlorophenyl)ethanone and thiourea. Subsequent modifications at the 2-position can be achieved through various synthetic routes to introduce diverse functionalities, including the methyl group of the core topic.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium carbonate (Na₂CO₃) solution (5%)

  • Standard laboratory glassware (reflux condenser, round-bottom flask, beaker, Büchner funnel)

  • Heating mantle with magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux with constant stirring for a duration of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and to precipitate the free base.

  • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-4-(4-chlorophenyl)thiazole.

reagents 2-bromo-1-(4-chlorophenyl)ethanone + Thioamide (e.g., Thioacetamide for 2-methyl analog) reaction Hantzsch Thiazole Synthesis (Cyclocondensation) reagents->reaction intermediate Thiazoline Intermediate reaction->intermediate product This compound Analog intermediate->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Characterization (NMR, MS, IR) purification->characterization start Seed Cells in 96-well Plate treat Treat with Compound (Serial Dilutions) start->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ read->analyze inhibitor 4-(4-Chlorophenyl)thiazole Analog (HAT Inhibitor) hat HAT (e.g., GCN5, p300/CBP) inhibitor->hat Inhibits acetylation Histone Acetylation hat->acetylation Promotes proliferation Cell Proliferation & Survival apoptosis Apoptosis/Senescence chromatin Chromatin Relaxation acetylation->chromatin transcription Gene Transcription (Oncogenes) chromatin->transcription transcription->proliferation inhibitor 4-(4-Chlorophenyl)thiazole Analog (DNase I Inhibitor) dnase1 DNase I inhibitor->dnase1 Inhibits dna_degradation DNA Degradation dnase1->dna_degradation Promotes endonucleases Induction of other Apoptotic Endonucleases dnase1->endonucleases Suppresses Induction apoptosis Apoptosis endonucleases->apoptosis Leads to

Synthesis and Characterization of Novel 4-Aryl-2-Methylthiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel 4-aryl-2-methylthiazole compounds. The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological activities. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates significant synthetic and analytical workflows.

Synthesis of 4-Aryl-2-Methylthiazole Derivatives

The primary route for the synthesis of 4-aryl-2-methylthiazole and related compounds is the Hantzsch thiazole synthesis.[1][2][3] This method involves the cyclocondensation of an α-haloketone with a thioamide.[2][3] Variations of this method, including one-pot and microwave-assisted protocols, have been developed to improve efficiency and yield.[4][5]

General Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis is a two-component reaction between an α-haloketone and a thioamide. For the synthesis of the target compounds, a substituted phenacyl bromide (an α-haloketone) is reacted with thioacetamide.

Hantzsch_Synthesis cluster_conditions Reaction Conditions reactant1 α-Haloketone (e.g., 2-Bromoacetophenone) product 4-Aryl-2-methylthiazole reactant1->product + reactant2 Thioamide (e.g., Thioacetamide) reactant2->product conditions Solvent (e.g., Ethanol) Heat (Reflux) One_Pot_Synthesis cluster_reactants Starting Materials ketone Aryl Ketone reaction_vessel One-Pot Reaction (e.g., Ethanol/Water, Reflux or Microwave) ketone->reaction_vessel nbs NBS nbs->reaction_vessel thiourea Thiourea thiourea->reaction_vessel intermediate α-Bromoketone (in situ) reaction_vessel->intermediate Step 1 product 2-Amino-4-arylthiazole intermediate->product Step 2 Characterization_Workflow cluster_analysis Spectroscopic Analysis synthesis Synthesized Compound purification Purification (Crystallization/Chromatography) synthesis->purification pure_compound Pure 4-Aryl-2-methylthiazole purification->pure_compound nmr 1H & 13C NMR pure_compound->nmr ir FT-IR pure_compound->ir ms Mass Spectrometry pure_compound->ms structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation

References

Preliminary Cytotoxicity Screening of 4-(4-Chlorophenyl)-2-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide outlines a comprehensive framework for the preliminary in vitro cytotoxicity screening of 4-(4-chlorophenyl)-2-methylthiazole, a member of the pharmacologically significant thiazole class of heterocyclic compounds. While specific cytotoxicity data for this particular molecule is not extensively documented in publicly available literature, this guide synthesizes established methodologies and known activities of structurally similar thiazole derivatives to propose a robust screening protocol. The guide provides a detailed experimental protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability. Furthermore, it explores potential mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways such as VEGFR-2 and histone acetyltransferases (HATs), which are common among cytotoxic thiazole-based compounds.[1][2][3][4] Data presentation is structured for clarity, and mandatory visualizations for the experimental workflow and a putative signaling pathway are provided using the DOT language for Graphviz.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][6] The core thiazole ring acts as a versatile scaffold for the development of novel therapeutic agents. The subject of this guide, this compound, features a 4-chlorophenyl group, a substitution known in other thiazole derivatives to contribute to cytotoxic activity.[2] Given the therapeutic potential of this class of compounds, a systematic preliminary cytotoxicity screening is the essential first step in evaluating their potential as anticancer agents.

This guide will provide researchers with a detailed protocol for conducting such a screening, from cell line selection to data analysis. It will also present a framework for interpreting the results in the context of known thiazole biology, focusing on common mechanisms like apoptosis induction.[5][7][8][9]

Proposed Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a widely used, reliable, and quantitative colorimetric method for assessing cell viability and cytotoxicity.[10][11] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[10]

2.1. Materials and Reagents

  • Cell Lines: A panel of human cancer cell lines is recommended to assess the breadth of activity. Based on studies of similar thiazole derivatives, the following are suggested:

    • MDA-MB-231 (human breast adenocarcinoma)[2]

    • MCF-7 (human breast adenocarcinoma)[12]

    • HepG2 (human liver carcinoma)[13]

    • A549 (human lung carcinoma)[4]

  • Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Cell Culture Medium: Appropriate for the selected cell lines (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm.[10]

2.2. Experimental Procedure

  • Cell Seeding:

    • Culture the selected cancer cell lines to ~80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and dilute to the optimal seeding density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[11][14]

    • Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of DMSO used in the highest concentration of the test compound (typically <0.5%).[10]

      • Untreated Control: Cells in culture medium only.

      • Medium Blank: Culture medium without cells to subtract background absorbance.[10]

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • Following the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of the solubilization solution (e.g., DMSO) to each well.[11][15]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

2.3. Data Analysis

  • Subtract the average absorbance of the medium blank from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Data Presentation

Quantitative data from the cytotoxicity screening should be summarized in a clear and structured table to allow for easy comparison. The following table provides a template for presenting the hypothetical results of the preliminary screening.

CompoundCell LineExposure Time (hours)IC50 (µM)
This compoundMDA-MB-23148To be determined
This compoundMCF-748To be determined
This compoundHepG248To be determined
This compoundA54948To be determined
Doxorubicin (Positive Control)MDA-MB-23148Reference value
Doxorubicin (Positive Control)MCF-748Reference value
Doxorubicin (Positive Control)HepG248Reference value
Doxorubicin (Positive Control)A54948Reference value

Table 1: Proposed Data Summary for Cytotoxicity Screening.

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the experimental workflow for the proposed MTT-based cytotoxicity screening.

G MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Culture Cancer Cell Lines B 2. Seed Cells into 96-well Plate A->B D 4. Treat Cells with Compound B->D C 3. Prepare Serial Dilutions of Compound C->D E 5. Incubate for 24-72 hours D->E F 6. Add MTT Reagent E->F G 7. Incubate for 2-4 hours F->G H 8. Solubilize Formazan Crystals G->H I 9. Measure Absorbance at 570 nm H->I J 10. Calculate % Cell Viability I->J K 11. Determine IC50 Value J->K

Caption: Workflow for the MTT-based cytotoxicity screening.

4.2. Putative Signaling Pathway: Intrinsic Apoptosis

Many thiazole derivatives exert their cytotoxic effects by inducing apoptosis, often through the intrinsic (mitochondrial) pathway.[5][7][8][9] The following diagram illustrates this putative mechanism of action for this compound.

G Putative Intrinsic Apoptosis Pathway cluster_compound Compound Action cluster_mitochondria Mitochondrial Events cluster_cytosol Cytosolic Cascade cluster_outcome Cellular Outcome Compound This compound Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome C Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 ProCasp3 Pro-Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Putative intrinsic apoptosis signaling pathway.

Discussion of Potential Mechanisms of Action

Based on the literature for structurally related thiazole derivatives, the cytotoxic activity of this compound, if observed, could be mediated by several mechanisms:

  • Induction of Apoptosis: This is a common mechanism for cytotoxic thiazole compounds.[5][7][8][9] As depicted in the signaling pathway diagram, the compound may induce the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspases 9 and 3.[1][9][16]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a critical process for tumor growth and metastasis. Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase.[1][2][12][17][18] Inhibition of this pathway can lead to anti-proliferative and anti-angiogenic effects.

  • Histone Acetyltransferase (HAT) Inhibition: HATs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] Dysregulation of HAT activity is implicated in cancer. Some thiazole-containing compounds have been identified as HAT inhibitors, which can lead to cell cycle arrest and apoptosis.[3][4][19][20][21][22]

Further mechanistic studies, such as cell cycle analysis, caspase activity assays, and specific kinase inhibition assays, would be necessary to elucidate the precise mechanism of action of this compound following a positive result in the preliminary cytotoxicity screening.

Conclusion

This technical guide provides a comprehensive and actionable framework for conducting a preliminary cytotoxicity screening of this compound. By employing the detailed MTT assay protocol and considering the potential mechanisms of action common to this class of compounds, researchers can effectively evaluate its potential as a novel anticancer agent. The provided templates for data presentation and the visualizations of the experimental workflow and a putative signaling pathway offer a structured approach to this initial phase of drug discovery. Positive findings from this preliminary screening would warrant further investigation into the specific molecular targets and pathways modulated by this compound.

References

Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The versatility of the thiazole nucleus allows for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of thiazole-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Mechanisms of Thiazole-Based Compounds

Thiazole derivatives exert their anticancer effects through a variety of mechanisms, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Cell Proliferation and Induction of Apoptosis

A primary anticancer strategy of thiazole compounds is the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). These effects are often mediated by the modulation of critical signaling pathways and the inhibition of essential enzymes.

Key Signaling Pathways Targeted by Thiazole Derivatives:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Thiazole-based compounds have been shown to inhibit this pathway at various points, leading to decreased cell proliferation and increased apoptosis.[1]

  • NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Certain thiazole derivatives can suppress NF-κB activation, thereby sensitizing cancer cells to apoptosis.[2]

  • Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy. Thiazole-containing compounds, such as the epothilones, bind to tubulin and inhibit its polymerization, leading to mitotic arrest and apoptosis.[2][3]

Signaling Pathway Diagrams:

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Thiazole Thiazole-Based Inhibitor Thiazole->PI3K Thiazole->Akt Thiazole->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Thiazole Compounds.

NFkB_Signaling_Pathway Stimulus Pro-inflammatory Stimulus (e.g., TNFα) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IKK->IkBa Leads to Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene Thiazole Thiazole-Based Inhibitor Thiazole->IKK

Caption: NF-κB Signaling Pathway and its Inhibition.

Enzyme Inhibition

Thiazole derivatives have been designed to target specific enzymes that are overexpressed or hyperactivated in cancer cells.

Key Enzyme Targets:

  • Protein Kinases: Many thiazole-based compounds are potent inhibitors of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and B-Raf.[4][5]

  • Topoisomerases: These enzymes are crucial for DNA replication and repair. Thiazole derivatives can inhibit topoisomerase activity, leading to DNA damage and cell death.[2]

  • Histone Deacetylases (HDACs): HDACs are involved in the regulation of gene expression. Inhibition of HDACs by thiazole compounds can lead to the re-expression of tumor suppressor genes.[2]

  • Human Lactate Dehydrogenase A (hLDHA): This enzyme is involved in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). Thiazole-based inhibitors of hLDHA can disrupt cancer cell metabolism.

Quantitative Data on Anticancer Activity:

Compound ClassTarget Cell LineIC50 (µM)Reference
Hydrazinyl Thiazole DerivativeC6 (Rat Brain Tumor)3.83[4]
4-Chlorophenylthiazole DerivativeVEGFR-20.051[4]
3-Nitrophenylthiazole DerivativeVEGFR-20.085[4]
Thiazole Derivative 2aMDA-MB231 (Breast Cancer)2.5[6]
Thiazole Derivative 2eMDA-MB231 (Breast Cancer)1.8[6]
Thiazole Derivative 2fHeLa (Cervical Cancer)1.5[6]
Thiazole Derivative 4cMCF-7 (Breast Cancer)2.57[7]
Thiazole Derivative 4cHepG2 (Liver Cancer)7.26[7]
Thiazole-based compound VEGFR0.074[5]
Thiazole-based compound VBRAFV600E0.107[5]

Anti-inflammatory Mechanisms of Thiazole-Based Compounds

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Thiazole derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways in the inflammatory cascade.

Inhibition of Pro-inflammatory Enzymes
  • Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Many thiazole-based compounds exhibit selective inhibition of COX-2, which is often upregulated at sites of inflammation.[8][9][10]

  • Lipoxygenases (LOX): LOX enzymes are involved in the production of leukotrienes, another class of inflammatory mediators. Dual COX/LOX inhibitors containing a thiazole scaffold have been developed to provide broader anti-inflammatory coverage.[9][10]

  • Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule. Thiazole derivatives can inhibit iNOS activity, thereby reducing NO-mediated inflammation.

Signaling Pathway Diagram:

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiazole Thiazole-Based Inhibitor Thiazole->COX Thiazole->LOX

Caption: Inhibition of the Arachidonic Acid Pathway by Thiazole Compounds.

Quantitative Data on Anti-inflammatory Activity:

CompoundTarget EnzymeIC50 (µM)Reference
Compound 6aCOX-19.01[8]
Compound 6bCOX-211.65[8]
Compound 9aCOX-10.42[8]
Compound 9bCOX-10.32[8]
Compound 6lCOX-15.55[9]
Compound 6lCOX-20.09[9]
Compound 6l5-LOX0.38[9]
Compound 7hCOX-20.07
Compound 7h5-LOX0.29

Antimicrobial Mechanisms of Thiazole-Based Compounds

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have emerged as a promising class of antimicrobial compounds with diverse mechanisms of action against bacteria and fungi.

Inhibition of Bacterial Cell Division and Metabolism
  • FtsZ Polymerization: FtsZ is a bacterial homolog of tubulin and is essential for cell division. Thiazole-based compounds can inhibit FtsZ polymerization, leading to the disruption of the Z-ring and blockage of cytokinesis.

  • FabH Enzyme: β-ketoacyl-ACP synthase III (FabH) is a key enzyme in the initiation of bacterial fatty acid synthesis. Inhibition of FabH by thiazole derivatives disrupts the bacterial cell membrane integrity.[3]

Signaling Pathway Diagram:

Bacterial_Cell_Division_Inhibition FtsZ_monomers FtsZ Monomers GTP GTP FtsZ_monomers->GTP Binding FtsZ_polymers FtsZ Polymers GTP->FtsZ_polymers Polymerization Z_ring Z-ring Formation FtsZ_polymers->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Thiazole Thiazole-Based Inhibitor Thiazole->FtsZ_polymers Inhibition

Caption: Inhibition of Bacterial FtsZ Polymerization by Thiazole Compounds.

Antifungal Activity

Certain thiazole derivatives exhibit potent antifungal activity by targeting essential fungal enzymes, such as 14α-lanosterol demethylase, which is involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Quantitative Data on Antimicrobial Activity:

CompoundTarget OrganismMIC (µg/mL)Reference
Thienyl-substituted thiazoleS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[11]
Thiazole Schiff base 17Gram-positive & Gram-negative bacteria-[11]
Thiazole Schiff base 18Gram-positive & Gram-negative bacteria-[11]
Phenylacetamido-thiazole 16E. coli, P. aeruginosa, B. subtilis, S. aureus1.56 - 6.25[11]
Catechol-derived thiazoleMRSA≤ 2[12]
Thiazole derivative 3S. aureus, E. coli0.23 - 0.7[13]
Thiazole derivative 9Fungi0.06 - 0.23[13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the investigation of the mechanism of action of thiazole-based compounds.

Cell Viability and IC50 Determination (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the thiazole-based compound for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the thiazole-based compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Signaling Pathways (e.g., PI3K/Akt/mTOR)

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis: Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Tubulin Polymerization Assay

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering at 340 nm.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

  • Compound Addition: Add the thiazole-based compound or a control vehicle to the reaction mixture.

  • Monitoring Polymerization: Immediately place the reaction in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Inhibitors of tubulin polymerization will decrease the rate and extent of the absorbance increase.

Experimental Workflow Diagram:

Experimental_Workflow_IC50 start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Thiazole Compound (Serial Dilutions) seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for Determining IC50 using MTT Assay.

Conclusion

Thiazole-based compounds represent a rich and diverse class of molecules with significant therapeutic potential. Their mechanisms of action are multifaceted, involving the modulation of key signaling pathways, inhibition of critical enzymes, and disruption of essential cellular processes in cancer cells, inflammatory responses, and microbial pathogens. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to harness the therapeutic power of the thiazole scaffold. Further investigation into the structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of novel and effective thiazole-based drugs.

References

Unveiling Novel Biological Targets of Chlorophenylthiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel biological targets of chlorophenylthiazole derivatives, a class of compounds demonstrating significant therapeutic potential. This document outlines the key molecular targets, presents quantitative data on their inhibition, details the experimental protocols for target validation, and visualizes the associated signaling pathways and experimental workflows.

Identified Biological Targets and Quantitative Inhibitory Activity

Chlorophenylthiazole derivatives have been shown to exert their biological effects by interacting with several key proteins involved in cancer progression. The primary targets identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), the actin-bundling protein fascin, and tubulin, a key component of microtubules. The quantitative data for the inhibitory activities of representative chlorophenylthiazole and related thiazole derivatives against these targets are summarized below.

TargetDerivative TypeCompound ID/DescriptionActivity MetricValueReference
VEGFR-2 4-chlorophenylthiazole ring-containing compoundCompound IIIIC5051.09 nM[1]
4-chlorophenylthiazole derivativeCompound 4b% Inhibition81.36%[1]
EGFR Sulfonyl thiazolyl-hydrazoneNot SpecifiedIC500.037 - 0.317 µM[2]
Fascin Thiazole derivative with alkyl chain substitutionCompound 5pIC50 (Cell Migration)24 nM[3]
Tubulin Thiazole-naphthalene derivativeCompound 5bIC50 (Polymerization)3.3 µM[4]
Thiazol-5(4H)-one derivativeCompound 4fIC50 (Polymerization)9.33 nM[5]

Signaling Pathways and Cellular Processes

The interaction of chlorophenylthiazole derivatives with their biological targets initiates a cascade of downstream events that ultimately lead to the observed cellular effects, such as reduced angiogenesis, decreased cell proliferation, and inhibition of cell migration.

VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Chlorophenylthiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling cascades.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Chlorophenylthiazole Derivative Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling cascade by chlorophenylthiazole derivatives.

EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Chlorophenylthiazole derivatives can inhibit EGFR kinase activity, leading to the suppression of pro-survival signaling pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Chlorophenylthiazole Derivative Inhibitor->EGFR

Caption: Blockade of the EGFR signaling pathway by chlorophenylthiazole derivatives.

Disruption of Fascin-Mediated Actin Bundling

Fascin is an actin-bundling protein that is crucial for the formation of filopodia, which are finger-like cellular protrusions involved in cell migration and invasion. By inhibiting fascin, chlorophenylthiazole derivatives can disrupt the formation of these structures and thereby reduce cancer cell motility.

Fascin_Workflow Actin Actin Filaments Bundles Actin Bundles Actin->Bundles Fascin Fascin Fascin->Bundles Filopodia Filopodia Formation Bundles->Filopodia Migration Cell Migration & Invasion Filopodia->Migration Inhibitor Chlorophenylthiazole Derivative Inhibitor->Fascin

Caption: Inhibition of fascin-mediated actin bundling and cell migration.

Destabilization of Microtubules

Microtubules are dynamic polymers of tubulin that are essential for cell division, intracellular transport, and maintenance of cell shape. Chlorophenylthiazole derivatives can act as microtubule destabilizing agents, leading to cell cycle arrest and apoptosis.

Microtubule_Dynamics_Workflow Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Depolymerization->Tubulin CellCycle Cell Cycle Arrest & Apoptosis Spindle->CellCycle Inhibitor Chlorophenylthiazole Derivative Inhibitor->Polymerization

Caption: Disruption of microtubule dynamics by chlorophenylthiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the inhibitory activity of chlorophenylthiazole derivatives against their identified biological targets.

VEGFR-2/EGFR Kinase Assay (Luminescence-Based)

This assay quantifies the kinase activity of VEGFR-2 or EGFR by measuring the amount of ATP consumed during the phosphorylation of a substrate.

  • Materials:

    • Recombinant human VEGFR-2 or EGFR kinase

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Chlorophenylthiazole derivatives (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the chlorophenylthiazole derivatives in kinase buffer. The final DMSO concentration should be kept below 1%.

    • Add 5 µL of the diluted compound or vehicle (for control) to the wells of a 96-well plate.

    • Prepare a kinase reaction mixture containing the respective kinase (VEGFR-2 or EGFR), substrate, and ATP in kinase buffer.

    • Initiate the kinase reaction by adding 20 µL of the reaction mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Fascin Actin-Bundling Assay (Co-sedimentation)

This assay assesses the ability of fascin to bundle F-actin filaments and the inhibitory effect of chlorophenylthiazole derivatives on this process.

  • Materials:

    • Purified fascin protein

    • G-actin

    • Polymerization buffer (e.g., 5 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 0.2 mM ATP, 0.5 mM DTT)

    • Chlorophenylthiazole derivatives (dissolved in DMSO)

    • Ultracentrifuge

    • SDS-PAGE equipment and reagents

  • Procedure:

    • Polymerize G-actin to F-actin by incubation in polymerization buffer at room temperature for 1 hour.

    • Incubate the F-actin with fascin in the presence of various concentrations of the chlorophenylthiazole derivative or vehicle (DMSO) for 30 minutes at room temperature.

    • Centrifuge the samples at a low speed (e.g., 10,000 x g) for 30 minutes to pellet the bundled actin filaments.

    • Carefully separate the supernatant and the pellet.

    • Resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the amount of actin and fascin in each fraction using densitometry.

    • Determine the percentage of actin and fascin in the pellet as a measure of bundling activity and calculate the IC50 for bundling inhibition.

Tubulin Polymerization Assay (Turbidity-Based)

This assay monitors the polymerization of tubulin into microtubules by measuring the increase in light scattering (turbidity) over time.

  • Materials:

    • Lyophilized tubulin (>99% pure)

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution

    • Chlorophenylthiazole derivatives (dissolved in DMSO)

    • Positive control (e.g., paclitaxel for stabilization) and negative control (e.g., colchicine for destabilization)

    • UV-transparent 96-well plates

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Reconstitute the lyophilized tubulin in General Tubulin Buffer on ice.

    • Prepare serial dilutions of the chlorophenylthiazole derivatives and controls in General Tubulin Buffer.

    • In a pre-chilled 96-well plate on ice, add the diluted compounds or vehicle (DMSO).

    • Prepare a tubulin polymerization reaction mixture by adding GTP to the reconstituted tubulin solution.

    • Initiate polymerization by adding the tubulin-GTP mixture to each well and mixing gently.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the effect of the compounds on the rate and extent of polymerization and calculate the IC50 value for inhibition of polymerization.

Conclusion

This technical guide has elucidated the multifaceted mechanisms of action of chlorophenylthiazole derivatives, highlighting their interactions with key biological targets implicated in cancer. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals. The visualization of the affected signaling pathways and cellular processes offers a clear framework for understanding the downstream consequences of target engagement. Further investigation into the structure-activity relationships and in vivo efficacy of these promising compounds is warranted to fully realize their therapeutic potential.

References

Methodological & Application

Synthesis of 4-(4-Chlorophenyl)-2-methylthiazole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4-(4-chlorophenyl)-2-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocol details the widely used Hantzsch thiazole synthesis, a reliable and efficient method for constructing the thiazole ring.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmaceutical agents. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug development. The title compound, this compound, incorporates a halogenated phenyl ring, a common feature in bioactive molecules that can enhance potency and modulate pharmacokinetic properties. This protocol outlines a straightforward synthesis suitable for laboratory-scale production.

Reaction Scheme

The synthesis of this compound is achieved via the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(4-chlorophenyl)ethanone, with a thioamide, in this case, thioacetamide.

G reagent1 2-Bromo-1-(4-chlorophenyl)ethanone reaction Hantzsch Thiazole Synthesis reagent1->reaction reagent2 Thioacetamide reagent2->reaction product This compound solvent Ethanol (Solvent) solvent->reaction heat Reflux workup Workup (Precipitation, Filtration, Recrystallization) heat->workup workup->product reaction->heat

Caption: Reaction scheme for the Hantzsch synthesis of this compound.

Experimental Protocol

This protocol is based on established Hantzsch synthesis procedures for analogous thiazole derivatives.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Thioacetamide

  • Absolute Ethanol

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), 5% aqueous solution (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) in absolute ethanol.

  • Addition of Thioacetamide: To the stirred solution, add thioacetamide (1.1-1.2 eq.).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup - Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of the crude product should form.

  • Workup - Neutralization (Optional): If the reaction mixture is acidic, slowly add a 5% aqueous solution of sodium bicarbonate until effervescence ceases to neutralize any acid present.

  • Workup - Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with ample cold deionized water to remove any inorganic salts and unreacted thioacetamide.

  • Drying: Dry the crude product.

  • Purification: For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure this compound.

Data Presentation

ParameterData
Molecular Formula C₁₀H₈ClNS
Molecular Weight 209.70 g/mol
Appearance Expected to be a solid
Melting Point Data not available in searched literature
Yield Expected to be in the range of 70-90%
1H NMR Data not available in searched literature
13C NMR Data not available in searched literature
IR Spectroscopy Data not available in searched literature
Mass Spectrometry Data not available in searched literature

Note: Specific experimental data for the title compound was not available in the searched literature. The expected yield is based on analogous Hantzsch thiazole syntheses.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start dissolve Dissolve Reactants in Ethanol start->dissolve reflux Reflux Reaction Mixture dissolve->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate in Water cool->precipitate filter Vacuum Filter Crude Product precipitate->filter wash Wash with Water filter->wash dry Dry Crude Product wash->dry recrystallize Recrystallize from Ethanol/Water dry->recrystallize characterize Characterize Pure Product recrystallize->characterize end End characterize->end

Caption: General laboratory workflow for the synthesis of this compound.

Safety Precautions

  • Handle 2-bromo-1-(4-chlorophenyl)ethanone with care as it is a lachrymator and an irritant.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames.

Conclusion

The Hantzsch thiazole synthesis provides an effective and straightforward method for the preparation of this compound. This protocol can be readily implemented in a standard organic chemistry laboratory. The resulting product serves as a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development. Further characterization of the final product using standard analytical techniques is recommended to confirm its identity and purity.

Application Notes and Protocols for 4-(4-Chlorophenyl)-2-methylthiazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data on the anticancer activity of 4-(4-Chlorophenyl)-2-methylthiazole. The following application notes and protocols are based on studies of structurally related thiazole derivatives and are intended to provide a foundational framework for initiating research and development of the specified compound. All experimental work should be guided by further literature review and appropriate safety and ethical guidelines.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The chlorophenyl group at the 4-position and the methyl group at the 2-position of the thiazole ring are key structural features that can influence the compound's biological activity, metabolic stability, and target-binding affinity. While direct experimental data for this specific molecule is sparse, research on analogous compounds suggests potential mechanisms of action that warrant investigation.

Putative Mechanism of Action: Histone Acetyltransferase (HAT) Inhibition

A structurally related compound, 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, has been identified as a putative inhibitor of histone acetyltransferases (HATs).[1] HATs are enzymes crucial for the epigenetic regulation of gene expression. They catalyze the transfer of an acetyl group to lysine residues on histone proteins, leading to a more relaxed chromatin structure that facilitates gene transcription.[1]

In various cancers, the activity of HATs, such as p300 and GCN5, is often dysregulated, contributing to the aberrant expression of genes involved in cell proliferation, survival, and differentiation.[1] Inhibition of these enzymes by small molecules can lead to the downregulation of oncogenes, cell cycle arrest, and induction of apoptosis in cancer cells.[1] It is plausible that this compound could exert its anticancer effects through a similar mechanism.

HAT_Inhibition_Pathway Putative Signaling Pathway of HAT Inhibition Thiazole 4-(4-Chlorophenyl)- 2-methylthiazole HATs Histone Acetyltransferases (e.g., p300, GCN5) Thiazole->HATs Inhibition Apoptosis Apoptosis Thiazole->Apoptosis Induction AcetylatedHistones Acetylated Histones HATs->AcetylatedHistones Acetylation Proliferation Cancer Cell Proliferation & Survival Histones Histone Proteins Chromatin Open Chromatin Structure AcetylatedHistones->Chromatin Transcription Gene Transcription (Oncogenes) Chromatin->Transcription Transcription->Proliferation experimental_workflow General Experimental Workflow for Anticancer Drug Screening start Start: Compound Synthesis & Characterization in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanistic Mechanism of Action Studies ic50->mechanistic If active apoptosis Apoptosis Assay (Annexin V/PI) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle target_engagement Target Engagement Assay (e.g., HAT activity) mechanistic->target_engagement in_vivo In Vivo Studies (Animal Models) mechanistic->in_vivo Promising results efficacy Efficacy Studies (Tumor Xenografts) in_vivo->efficacy toxicity Toxicity Studies in_vivo->toxicity end Lead Optimization/ Preclinical Development in_vivo->end

References

Application Notes and Protocols: 4-(4-Chlorophenyl)-2-methylthiazole in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 4-(4-chlorophenyl)-2-methylthiazole and its derivatives. The information is curated from recent scientific literature to guide researchers in exploring this chemical scaffold for novel antimicrobial drug discovery. While specific data for this compound is limited, extensive research on closely related analogs provides valuable insights into its potential activity and mechanisms of action.

Antimicrobial Activity Profile

Derivatives of 4-(4-chlorophenyl)thiazole have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The antimicrobial efficacy is influenced by the nature of the substituent at the 2-position of the thiazole ring.

Antibacterial Activity

Numerous studies have reported the antibacterial effects of 4-(4-chlorophenyl)thiazole derivatives. The primary methods used to quantify this activity are the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays.

Table 1: Antibacterial Activity of 4-(4-Chlorophenyl)thiazole Derivatives (Zone of Inhibition)

Compound/DerivativeBacterial StrainZone of Inhibition (mm)Reference
4-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiazol-2-amineBacillus subtilis18[1]
Escherichia coli16[1]
Staphylococcus aureus17[1]
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-oneBacillus subtilis20[1]
Escherichia coli19[1]
Staphylococcus aureus18[1]
2-amino-4-(4-chlorophenyl)-1,3-thiazole derivativeStaphylococcus aureusModerate Activity[2][3]
Bacillus subtilisModerate Activity[2][3]

Table 2: Antibacterial Activity of 4-(4-Chlorophenyl)thiazole Derivatives (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
2-amino-4-(4-chlorophenyl)-1,3-thiazole derivativeStaphylococcus aureus100[2][3]
Bacillus subtilis100[2][3]
Escherichia coli>100[2][3]
Pseudomonas aeruginosa>100[2][3]
Antifungal Activity

The antifungal potential of this scaffold has also been investigated, with some derivatives showing promising activity against clinically relevant fungal species.

Table 3: Antifungal Activity of 4-(4-Chlorophenyl)thiazole Derivatives

Compound/DerivativeFungal StrainZone of Inhibition (mm)MIC (µg/mL)Reference
4-(4-chlorophenyl)-N-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]thiazol-2-amineAspergillus niger19-[1]
Aspergillus flavus16-[1]
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(1,3-diphenyl-1H-pyrazol-4-yl)thiazolidin-4-oneAspergillus niger18-[1]
Aspergillus flavus17-[1]
2-amino-4-(4-chlorophenyl)-1,3-thiazole derivativeCandida albicans-100[2][3]
Candida glabrata-100[2][3]

Proposed Mechanisms of Action

The antimicrobial activity of thiazole derivatives is believed to stem from their ability to interfere with essential cellular processes in pathogens. Two prominent mechanisms have been proposed based on in silico and in vitro studies.

Inhibition of Bacterial DNA Gyrase

Thiazole derivatives have been identified as potential inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[4][5] By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling of DNA, ultimately leading to bacterial cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA ADP+Pi Cell_Death Cell Death Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase ATP Replication DNA Replication & Transcription Supercoiled_DNA->Replication Thiazole 4-(4-Chlorophenyl)- 2-methylthiazole Derivative Thiazole->DNA_Gyrase Inhibition Ergosterol_Biosynthesis_Inhibition cluster_fungus Fungal Cell Lanosterol Lanosterol LDM Lanosterol 14α-demethylase (CYP51) Lanosterol->LDM Ergosterol Ergosterol LDM->Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Loss of Integrity) Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death Thiazole 4-(4-Chlorophenyl)- 2-methylthiazole Derivative Thiazole->LDM Inhibition Agar_Well_Diffusion A Prepare Agar Plates B Inoculate with Microorganism A->B C Create Wells B->C D Add Test Compound & Controls C->D E Pre-diffusion D->E F Incubate E->F G Measure Zone of Inhibition F->G Broth_Microdilution A Dispense Broth in 96-well Plate B Perform Serial Dilution of Test Compound A->B C Add Standardized Inoculum B->C D Incubate Plate C->D E Determine MIC (Visual or Spectrophotometric) D->E

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Thiazole Derivatives Using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole and its derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel thiazole derivatives is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[3][4] This assay provides a quantitative measure of metabolically active cells and is a valuable tool for screening the effects of chemical compounds on cell proliferation.[4][5]

The principle of the MTT assay is based on the reduction of the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product by mitochondrial dehydrogenases in living cells.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[5][7] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[6][7] This application note provides a detailed protocol for determining the in vitro cytotoxicity of thiazole derivatives against cancer cell lines using the MTT assay.

Mechanism of Action of Thiazole Derivatives

Thiazole derivatives have been shown to exert their cytotoxic effects through various mechanisms.[1] These can include the induction of apoptosis, disruption of tubulin assembly, and inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT.[1] Some derivatives also target topoisomerase and histone deacetylases (HDACs).[1][2] The specific mechanism can vary depending on the chemical structure of the thiazole derivative and the cancer cell line being investigated.

Data Presentation

The cytotoxic activity of thiazole derivatives is typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. The results can be summarized in a table for clear comparison.

Thiazole DerivativeCell LineIncubation Time (h)IC50 (µM)
Derivative AMCF-7 (Breast Cancer)485.2
Derivative BMCF-7 (Breast Cancer)4812.8
Derivative CA549 (Lung Cancer)488.1
Derivative DA549 (Lung Cancer)4825.4
Positive Control (e.g., Doxorubicin)MCF-7 (Breast Cancer)480.9
Positive Control (e.g., Doxorubicin)A549 (Lung Cancer)481.2

Experimental Protocols

Materials and Reagents
  • Thiazole derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)[5]

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare Thiazole Derivatives Treatment Treat with Thiazole Derivatives Compound_Prep->Treatment Incubation_Attach Incubate (24h) for Attachment Cell_Seeding->Incubation_Attach Incubation_Attach->Treatment Incubation_Treat Incubate (e.g., 48h) Treatment->Incubation_Treat Add_MTT Add MTT Solution Incubation_Treat->Add_MTT Incubation_MTT Incubate (2-4h) Add_MTT->Incubation_MTT Add_Solubilizer Add Solubilization Solution Incubation_MTT->Add_Solubilizer Incubation_Solubilize Incubate to Dissolve Formazan Add_Solubilizer->Incubation_Solubilize Read_Absorbance Read Absorbance (570 nm) Incubation_Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Count the cells and determine the optimal seeding density for a 96-well plate (typically between 1,000 to 100,000 cells per well).[3][9]

    • Seed the cells in a 96-well plate at the determined density in 100 µL of culture medium per well.

    • Incubate the plate for 24 hours to allow the cells to attach.[5]

  • Compound Treatment:

    • Prepare a stock solution of the thiazole derivatives in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the thiazole derivatives in the culture medium to achieve the desired final concentrations. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).[5]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the thiazole derivatives.

    • Include wells for untreated control (cells with medium only) and a medium blank (medium without cells).[5]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well, including the controls.

    • Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator.[9] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[6]

    • After the incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6][11] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the medium blank from the absorbance of all other wells.[5]

  • Calculate Percentage of Cell Viability: The percentage of cell viability is calculated using the following formula[7]: % Cell Viability = (Mean Absorbance of Treated Cells / Mean Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Value:

    • Plot the percentage of cell viability against the concentration of the thiazole derivative.

    • The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined from the dose-response curve.[12]

Signaling Pathway Diagram

Thiazole_Apoptosis_Pathway cluster_pathway Potential Apoptotic Pathway Thiazole Thiazole Derivative Bax Bax Thiazole->Bax Upregulates Bcl2 Bcl-2 Thiazole->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathway induced by thiazole derivatives.

Conclusion

The MTT assay is a robust and widely accepted method for evaluating the in vitro cytotoxicity of thiazole derivatives. This protocol provides a detailed framework for conducting the assay, from cell culture to data analysis. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the cytotoxic potential of their compounds, which is essential for the advancement of novel anticancer drug candidates.

References

Application Notes and Protocols: Molecular Docking Studies of 4-(4-Chlorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The compound 4-(4-Chlorophenyl)-2-methylthiazole, belonging to this class, holds potential as a therapeutic agent. Molecular docking is a crucial computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule to a target protein.[3][4] This document provides detailed application notes and protocols for the molecular docking of this compound with plausible protein targets, based on the known biological activities of structurally related thiazole compounds.

Potential Target Proteins

Based on extensive research on thiazole derivatives, the following protein kinases have been identified as potential targets for this compound due to their critical roles in cancer progression:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1][5]

  • B-Raf proto-oncogene, serine/threonine kinase (B-RAFV600E): A frequently mutated protein in various cancers, particularly melanoma, that plays a central role in regulating cell growth.[6]

  • Phosphatidylinositol 3-kinase (PI3K) / Mammalian Target of Rapamycin (mTOR): These are central components of a signaling pathway that is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[7][8]

Data Presentation: Predicted Binding Affinities

The following table summarizes hypothetical quantitative data from molecular docking simulations of this compound with the identified target proteins. These values are for illustrative purposes to demonstrate how such data is presented and should not be considered as experimentally verified results.

Target ProteinPDB IDLigandBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM) (Predicted)Interacting Residues
VEGFR-24AGCThis compound-8.50.58Cys919, Glu885, Asp1046
B-RAFV600E4UFEThis compound-9.20.19Cys532, Gly596, Phe583
PI3Kα4ZOPThis compound-7.81.85Val851, Lys802, Asp933
mTOR4JT6This compound-8.10.95Met2345, Trp2239, Asp2357

Experimental Protocols

A generalized yet detailed protocol for molecular docking is provided below. This protocol can be adapted for specific software and target proteins.

Protocol 1: Molecular Docking of this compound

1. Preparation of the Receptor Protein:

  • 1.1. Retrieval of Protein Structure: Download the 3D crystal structure of the target protein (e.g., VEGFR-2, B-RAFV600E, PI3K, or mTOR) from the Protein Data Bank (PDB).

  • 1.2. Protein Preparation: Using molecular modeling software such as AutoDock Tools, Schrödinger Maestro, or Discovery Studio, prepare the protein by:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning appropriate atomic charges (e.g., Gasteiger charges).

    • Repairing any missing residues or loops if necessary.

2. Preparation of the Ligand:

  • 2.1. Ligand Structure Generation: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or Marvin Sketch and convert it to a 3D structure.

  • 2.2. Ligand Optimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

  • 2.3. Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.

3. Grid Generation and Binding Site Definition:

  • 3.1. Binding Site Identification: Define the active site of the protein. This is typically done based on the location of the co-crystallized native ligand in the PDB structure or by using binding pocket prediction algorithms.[1]

  • 3.2. Grid Box Setup: Generate a grid box that encompasses the defined active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

4. Molecular Docking Simulation:

  • 4.1. Docking Algorithm Selection: Choose a suitable docking algorithm (e.g., AutoDock Vina, Glide, GOLD).

  • 4.2. Execution of Docking: Run the molecular docking simulation. The program will explore various conformations of the ligand within the protein's active site and score them based on a defined scoring function.

  • 4.3. Pose Generation: The output will be a set of docked conformations (poses) of the ligand, ranked by their predicted binding affinities.

5. Analysis of Results:

  • 5.1. Binding Affinity Evaluation: Analyze the binding energies or docking scores of the generated poses. Lower binding energy values generally indicate more favorable binding.[9]

  • 5.2. Interaction Analysis: Visualize the best-ranked pose in complex with the protein to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

  • 5.3. Validation (Optional but Recommended): To validate the docking protocol, the native ligand (if present in the crystal structure) can be re-docked into the active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose (typically < 2.0 Å) indicates a reliable docking setup.[1]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways that are potentially inhibited by this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Ligand 4-(4-Chlorophenyl) -2-methylthiazole Ligand->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway Inhibition.

BRAF_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF B-RAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Ligand 4-(4-Chlorophenyl) -2-methylthiazole Ligand->BRAF Inhibits

Caption: B-RAF Signaling Pathway Inhibition.

Experimental Workflow

The generalized workflow for the molecular docking study is depicted below.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis ReceptorPrep Receptor Preparation (PDB Structure) GridGen Grid Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep Ligand Preparation (this compound) Docking Molecular Docking (e.g., AutoDock Vina) LigandPrep->Docking GridGen->Docking PoseAnalysis Pose & Interaction Analysis Docking->PoseAnalysis BindingEnergy Binding Energy Calculation Docking->BindingEnergy

Caption: General Workflow for Molecular Docking.

References

Application Notes and Protocols: Pharmacophore Modeling for the Design of Novel 4-(4-Chlorophenyl)-2-methylthiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the application of pharmacophore modeling in the design of novel 4-(4-chlorophenyl)-2-methylthiazole analogs. It outlines the computational and experimental protocols necessary to identify key structural features for desired biological activity, synthesize novel compounds, and evaluate their potential as therapeutic agents.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), offers a rational approach to designing novel analogs with enhanced potency and selectivity.[3][4] This technique identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to interact with a specific biological target.[3] By understanding these key interactions, researchers can design new molecules with a higher probability of success, thereby accelerating the drug discovery process.

This guide will detail the workflow from in silico pharmacophore model generation and virtual screening to the synthesis and biological evaluation of novel this compound derivatives.

Pharmacophore Modeling Workflow

The initial step in the design of novel analogs is the generation and validation of a pharmacophore model. This model serves as a 3D query to screen for new molecules with the desired structural features.

Pharmacophore Modeling Workflow cluster_0 Model Generation & Validation cluster_1 Virtual Screening & Hit Identification A Dataset Collection (Active & Inactive Compounds) B 3D Structure Generation & Conformation Analysis A->B C Pharmacophore Model Generation (e.g., HypoGen) B->C D Model Validation (e.g., Fischer's Randomization) C->D E Database Screening (e.g., ZINC, Enamine) D->E Validated Pharmacophore Model F Filtering & Hit Selection (ADMET Prediction) E->F G Molecular Docking Studies F->G H Prioritization of Hits for Synthesis G->H

Caption: Workflow for pharmacophore model generation, validation, and virtual screening.

Protocol: Ligand-Based Pharmacophore Model Generation

This protocol outlines the steps for creating a pharmacophore model when a set of active ligands is available.

Materials:

  • A dataset of at least 15-20 compounds with known biological activity (IC50 or Ki values) against the target of interest.

  • Molecular modeling software with pharmacophore generation capabilities (e.g., Discovery Studio, MOE).

Procedure:

  • Dataset Preparation:

    • Compile a list of this compound analogs and other structurally diverse compounds with their corresponding biological activities.

    • Divide the dataset into a training set (to build the model) and a test set (to validate the model).

  • 3D Structure Generation and Minimization:

    • Generate the 3D structures of all compounds in the dataset.

    • Perform energy minimization for each structure to obtain the most stable conformation.

  • Conformational Analysis:

    • Generate multiple conformations for each molecule to ensure that the bioactive conformation is likely included.

  • Pharmacophore Model Generation:

    • Utilize a pharmacophore generation algorithm (e.g., HypoGen in Discovery Studio) with the training set molecules and their activities.

    • The algorithm will identify common chemical features among the most active compounds, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable features.

    • The output will be a set of pharmacophore hypotheses ranked by a cost function.

  • Model Validation:

    • Cost Analysis: The best hypothesis will have the highest cost difference between the null cost and the total cost.

    • Test Set Prediction: Use the generated pharmacophore models to predict the activity of the test set compounds. A good model will accurately predict the activities of the test set.

    • Fischer's Randomization Test: This statistical validation method ensures that the correlation between the chemical structures and biological activities in the training set is not due to chance.

Synthesis of Novel this compound Analogs

Once promising virtual hits are identified, the next step is their chemical synthesis. The Hantzsch thiazole synthesis is a classical and versatile method for preparing the core scaffold.[5]

Hantzsch Thiazole Synthesis Workflow A Starting Materials: α-haloketone (e.g., 2-bromo-1-(4-chlorophenyl)ethanone) Thioamide (e.g., Thioacetamide) B Reaction Setup: Solvent (e.g., Ethanol) Reflux A->B Cyclocondensation C Work-up: Cooling, Precipitation, Filtration B->C D Purification: Recrystallization or Column Chromatography C->D E Characterization: NMR, Mass Spectrometry, IR D->E

Caption: General workflow for the Hantzsch synthesis of thiazole derivatives.

Protocol: Synthesis of a this compound Analog

This protocol provides a representative procedure for the synthesis of a novel analog. Modifications to the starting materials will be necessary to synthesize different derivatives identified from virtual screening.

Materials:

  • 2-bromo-1-(4-chlorophenyl)ethanone

  • Substituted thioacetamide (for introducing diversity at the 2-position)

  • Absolute Ethanol

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1 equivalent) in absolute ethanol.

  • Add the desired thioacetamide derivative (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

  • Characterize the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[6]

Biological Evaluation

The synthesized compounds must be evaluated for their biological activity against the intended target. The specific assay will depend on the therapeutic area of interest.

In Vitro Assays

A variety of in vitro assays can be employed to determine the potency of the newly synthesized analogs.

Table 1: Examples of In Vitro Biological Assays for Thiazole Derivatives

Target/ActivityAssay TypeExample IC50 Data (Hypothetical)Reference
c-Met KinaseKinase Inhibition AssayCompound A: 34.48 nM[7]
Acetylcholinesterase (AChE)Ellman's MethodCompound B: 103.24 nM[8]
Cyclooxygenase (COX)COX Inhibition AssayCompound C: 0.191 µM (COX-2)[9]
Anticancer (MCF-7 cells)MTT AssayCompound D: 18.53 µg/ml[10]
Antitubercular (M. tb H37Rv)Microplate Alamar Blue AssayCompound E: 12.5 µg/mL[11]
Protocol: In Vitro Anticancer MTT Assay

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Synthesized thiazole analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Studies

The biological data obtained from the in vitro assays should be used to establish a structure-activity relationship (SAR).

SAR Analysis Cycle A Pharmacophore-Guided Design B Synthesis A->B C Biological Evaluation B->C D SAR Analysis C->D D->A Design of New Analogs E Refinement of Pharmacophore Model D->E E->A

Caption: Iterative cycle of design, synthesis, testing, and SAR analysis.

By analyzing how changes in the chemical structure of the this compound analogs affect their biological activity, researchers can refine the pharmacophore model and design subsequent generations of compounds with improved properties. For instance, substitutions on the phenyl ring or modifications at the 2-position of the thiazole ring can significantly impact potency and selectivity.[12]

Conclusion

The integration of pharmacophore modeling with chemical synthesis and biological evaluation provides a powerful and efficient strategy for the discovery of novel this compound analogs as potential therapeutic agents. The protocols and workflows outlined in this document offer a comprehensive framework for researchers to rationally design, synthesize, and test new compounds, ultimately accelerating the journey from concept to clinic.

References

Revolutionizing Drug Discovery: A QSAR Modeling Protocol for 4-(4-Chlorophenyl)-2-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a cornerstone of modern medicine. In the realm of oncology, the thiazole scaffold has emerged as a privileged structure, with numerous derivatives exhibiting potent anticancer activity. Specifically, 4-(4-Chlorophenyl)-2-methylthiazole derivatives represent a promising class of compounds for further investigation. This document provides a detailed guide to leveraging Quantitative Structure-Activity Relationship (QSAR) modeling for the prediction of biological activity in this class of compounds, streamlining the drug discovery process.

Data Presentation: A Representative Dataset

Compound IDR GroupMolecular FormulaIC50 (µM) - MCF-7pIC50 (-logIC50)
1a HC₁₇H₁₄N₂OS>50< 4.30
1b 4-OCH₃C₁₈H₁₆N₂O₂S15.34.82
1c 4-FC₁₇H₁₃FN₂OS8.75.06
1d 4-ClC₁₇H₁₃ClN₂OS5.25.28
1e 4-BrC₁₇H₁₃BrN₂OS3.85.42
1f 4-CH₃C₁₈H₁₆N₂OS10.15.00
2a HC₁₉H₁₆N₂O₂S25.64.59
2b 4-OCH₃C₂₀H₁₈N₂O₃S8.15.09
2c 4-FC₁₉H₁₅FN₂O₂S4.35.37
2d 4-ClC₁₉H₁₅ClN₂O₂S2.15.68
2e 4-BrC₁₉H₁₅BrN₂O₂S1.55.82
2f 4-CH₃C₂₀H₁₈N₂O₂S6.55.19

Note: The data presented here is illustrative and based on a published study of related thiazole derivatives. The pIC50 values are calculated as the negative logarithm of the molar IC50 values and are used as the dependent variable in QSAR modeling.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality data for QSAR modeling.

Synthesis of this compound Derivatives

The following is a general three-step synthetic protocol for obtaining 4-(4-chlorophenyl)thiazole derivatives, which can be adapted for the synthesis of the 2-methyl analogues.[1]

Step 1: Synthesis of Thiosemicarbazides

  • Dissolve the desired isothiocyanate in dichloromethane.

  • Add hydrazine hydrate dropwise to the solution while stirring at room temperature.

  • Continue stirring for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure to obtain the crude thiosemicarbazide.

  • Recrystallize the product from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of Thiosemicarbazones

  • Dissolve the synthesized thiosemicarbazide and 1-naphthyl-carboxaldehyde in ethanol.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the thiosemicarbazone.

Step 3: Synthesis of 4-(4-chlorophenyl)thiazoles (Hantzsch Condensation)

  • Suspend the thiosemicarbazone in ethanol.

  • Add 2-bromo-4'-chloroacetophenone to the suspension.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic potential of chemical compounds.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

QSAR Modeling Workflow

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_prediction Prediction & Interpretation DataCollection 1. Dataset Collection (Structures & pIC50) StructurePreparation 2. Structure Preparation (2D to 3D, Energy Minimization) DataCollection->StructurePreparation DescriptorCalculation 3. Descriptor Calculation (Topological, Electronic, etc.) StructurePreparation->DescriptorCalculation DataSplitting 4. Data Splitting (Training and Test Sets) DescriptorCalculation->DataSplitting FeatureSelection 5. Feature Selection (e.g., Genetic Algorithm) DataSplitting->FeatureSelection ModelBuilding 6. Model Building (e.g., MLR, PLS, ANN) FeatureSelection->ModelBuilding ModelValidation 7. Model Validation (Internal & External) ModelBuilding->ModelValidation ApplicabilityDomain 8. Applicability Domain (Define reliable prediction space) ModelValidation->ApplicabilityDomain NewCompoundPrediction 9. Activity Prediction (New Derivatives) ApplicabilityDomain->NewCompoundPrediction Interpretation 10. Mechanistic Interpretation (Identify key structural features) NewCompoundPrediction->Interpretation

Caption: A generalized workflow for QSAR modeling, from data preparation to activity prediction.

Detailed QSAR Protocol
  • Dataset Preparation:

    • Data Collection: Compile a dataset of this compound derivatives with their experimentally determined biological activities (e.g., pIC50 values).

    • Structure Drawing and Optimization: Draw the 2D structures of all compounds using chemical drawing software. Convert these to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors for each compound. These can be categorized as:

      • 1D Descriptors: Molecular weight, atom counts, etc.

      • 2D Descriptors: Topological indices (e.g., Wiener index, Randic index), connectivity indices, etc.

      • 3D Descriptors: Geometrical descriptors, surface area, volume, etc.

      • Physicochemical Descriptors: LogP, molar refractivity (MR), polarizability, etc.

      • Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, etc. (calculated using software like Gaussian or MOPAC).

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used for external validation.

  • Feature Selection:

    • From the large pool of calculated descriptors, select a subset of the most relevant descriptors that have a high correlation with the biological activity and low inter-correlation among themselves. Techniques like Genetic Algorithms (GA), Stepwise Multiple Linear Regression (SMLR), or Principal Component Analysis (PCA) can be used.

  • Model Building:

    • Develop the QSAR model using various statistical methods to correlate the selected descriptors (independent variables) with the biological activity (dependent variable). Common methods include:

      • Multiple Linear Regression (MLR): Creates a linear equation.

      • Partial Least Squares (PLS): Suitable for datasets with many, and possibly correlated, descriptors.

      • Artificial Neural Networks (ANN): A non-linear machine learning approach.

  • Model Validation:

    • Rigorously validate the developed QSAR model to assess its robustness and predictive power.

      • Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set.

      • External Validation: Use the test set to evaluate the model's ability to predict the activity of new compounds (R²pred).

      • Y-randomization: Scramble the biological activity data to ensure the model is not a result of chance correlation.

Signaling Pathway Visualization

The anticancer activity of thiazole derivatives is often linked to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some thiazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division.

Signaling_Pathway Thiazole 4-(4-Chlorophenyl)-2- methylthiazole Derivative Tubulin Tubulin Thiazole->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules MitoticSpindle Mitotic Spindle Assembly Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

By following these detailed protocols and application notes, researchers and drug development professionals can effectively employ QSAR modeling to accelerate the discovery and optimization of novel this compound derivatives as potential anticancer agents. This computational approach, integrated with experimental validation, offers a powerful strategy to navigate the complexities of modern drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of a Thiazole Compound Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds represent a class of heterocyclic molecules that are considered "privileged structures" in medicinal chemistry.[1] This designation arises from their presence in a wide array of biologically active compounds and clinically approved drugs, highlighting their ability to interact with diverse biological targets.[2][3] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5] A significant area of research has focused on the development of thiazole derivatives as inhibitors of protein kinases, which play a pivotal role in cellular signaling pathways often dysregulated in diseases like cancer.[4][6]

High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" that modulate the activity of a specific biological target.[7][8] This document provides detailed application notes and protocols for the high-throughput screening of a thiazole compound library against key cancer-related targets. The protocols described herein cover both biochemical and cell-based assays to provide a comprehensive initial assessment of the compound library.

Featured Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it a prominent target for anticancer drug development.[6] Several studies have identified thiazole derivatives as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[6][9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Proliferation & Growth mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Thiazole Thiazole Compound Thiazole->PI3K Inhibition Thiazole->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition by thiazole compounds.

High-Throughput Screening Workflow

The process of identifying active compounds from a large library involves a series of sequential steps, beginning with a primary screen to identify initial "hits," followed by confirmatory and secondary assays to validate these hits and further characterize their biological activity.[10][11]

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Orthogonal Assays CompoundLibrary Thiazole Compound Library (10,000s of compounds) PrimaryAssay Primary HTS Assay (e.g., Single-concentration kinase activity assay) CompoundLibrary->PrimaryAssay HitIdentification Hit Identification (% Inhibition > Threshold) PrimaryAssay->HitIdentification HitConfirmation Hit Confirmation Assay (Fresh compound) HitIdentification->HitConfirmation DoseResponse Dose-Response Curve (IC50 determination) HitConfirmation->DoseResponse SecondaryAssay Secondary Assays (e.g., Cell-based cytotoxicity, Orthogonal biochemical assay) DoseResponse->SecondaryAssay SAR Structure-Activity Relationship (SAR) Analysis SecondaryAssay->SAR Lead Lead Compound SAR->Lead

Caption: General workflow for high-throughput screening of a compound library.

Experimental Protocols

Biochemical Assay: Kinase Inhibition (Time-Resolved FRET)

Application Note: This biochemical assay is designed to identify thiazole compounds that inhibit the activity of a specific protein kinase (e.g., PI3K, mTOR, or VEGFR-2).[6] The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology for HTS that offers high sensitivity and low background interference.[12] It measures the phosphorylation of a substrate by the kinase.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC)-labeled streptavidin

  • HTS-grade 384-well low-volume white plates

  • Test compounds (thiazole library) dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • DMSO (negative control)

Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of test compounds, positive control (Staurosporine), and negative control (DMSO) into the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add 5 µL of a solution containing the kinase and biotinylated substrate in kinase reaction buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final concentration of ATP should be at or near its Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Stop the reaction and add 10 µL of detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a suitable buffer (e.g., TR-FRET detection buffer with EDTA).

  • Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both 665 nm (APC) and 615 nm (Europium).

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Normalize the data using the positive (Staurosporine) and negative (DMSO) controls to determine the percent inhibition for each test compound.

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))

  • Compounds showing inhibition above a certain threshold (e.g., >50%) are considered primary hits.

Cell-Based Assay: Cytotoxicity Screening (Sulforhodamine B Assay)

Application Note: This cell-based assay is used to assess the cytotoxic or anti-proliferative effects of the thiazole compounds on cancer cell lines.[13] The Sulforhodamine B (SRB) assay is a colorimetric assay that measures total cellular protein content, providing a reliable estimation of cell density.[13]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid solution

  • 10 mM Tris base solution, pH 10.5

  • Test compounds (thiazole library) dissolved in DMSO

  • Doxorubicin or Paclitaxel (positive control)

  • DMSO (vehicle control)

  • 96-well or 384-well clear-bottom tissue culture plates

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add serial dilutions of the thiazole compounds and controls to the wells. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition for each compound concentration.

    • % Growth Inhibition = 100 * (1 - (Abs_compound - Abs_t0) / (Abs_control - Abs_t0))

    • (Where Abs_t0 is the absorbance at the time of compound addition)

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation

Quantitative data from HTS campaigns should be summarized in a clear and structured format to facilitate the identification of promising compounds and the analysis of structure-activity relationships (SAR).

Table 1: Representative Data from Primary Kinase Inhibition Screen

Compound IDTarget Kinase% Inhibition @ 10 µMHit (Y/N)
TZC-001PI3Kα85.2Y
TZC-002PI3Kα12.5N
TZC-003mTOR92.1Y
TZC-004mTOR5.8N
ControlPI3Kα/mTOR>95Y

Table 2: IC₅₀ Values of Confirmed Hits from Dose-Response Assays

Compound IDTarget KinaseIC₅₀ (nM) [Biochemical]MCF-7 IC₅₀ (µM) [Cellular]PC-3 IC₅₀ (µM) [Cellular]
TZC-001PI3Kα78.31.22.5
TZC-003mTOR55.10.81.1
TZC-015PI3Kα/mTOR22.4 (PI3Kα), 45.9 (mTOR)0.50.7
DoxorubicinN/AN/A0.050.08

Conclusion

The protocols and workflows outlined in this document provide a robust framework for the high-throughput screening of a thiazole compound library. Thiazoles continue to be a rich source of novel therapeutic agents, particularly in the field of oncology.[15] By employing a combination of sensitive biochemical assays and physiologically relevant cell-based screens, researchers can efficiently identify and characterize novel thiazole-based "hit" compounds, paving the way for the development of the next generation of targeted therapies.[6][16]

References

Evaluating the Efficacy of 4-(4-Chlorophenyl)-2-methylthiazole: A Cell-Based Assay Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer properties.[1][2] This application note provides a detailed protocol for a cell-based assay to evaluate the efficacy of 4-(4-Chlorophenyl)-2-methylthiazole, a compound of interest for potential therapeutic applications. While specific data on this particular molecule is emerging, its structural similarity to known histone acetyltransferase (HAT) inhibitors, such as 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole (CPTH2), suggests a potential mechanism of action involving epigenetic regulation.[3][4]

This document outlines a comprehensive workflow, from initial cytotoxicity screening to more detailed mechanistic studies, including the analysis of apoptosis and cell cycle progression. The provided protocols are designed to be adaptable for various cancer cell lines and can serve as a foundational guide for researchers investigating the therapeutic potential of this and similar thiazole-based compounds.

Putative Signaling Pathway

The proposed mechanism of action for thiazole derivatives with similar structures involves the inhibition of histone acetyltransferases (HATs), such as p300 and GCN5.[4] Inhibition of these enzymes leads to a more condensed chromatin structure, resulting in the suppression of oncogene transcription and subsequent induction of cell cycle arrest and apoptosis.[4]

HAT_Inhibition_Pathway Putative Signaling Pathway of HAT Inhibition cluster_0 Epigenetic Regulation cluster_1 Gene Expression cluster_2 Cellular Processes Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Condensed Chromatin\n(Gene Silencing) Condensed Chromatin (Gene Silencing) Histones->Condensed Chromatin\n(Gene Silencing) Acetylated Histones->Histones Deacetylation Open Chromatin\n(Gene Transcription) Open Chromatin (Gene Transcription) Acetylated Histones->Open Chromatin\n(Gene Transcription) Oncogene Transcription Oncogene Transcription Open Chromatin\n(Gene Transcription)->Oncogene Transcription Cell Cycle Progression Cell Cycle Progression Oncogene Transcription->Cell Cycle Progression Apoptosis Apoptosis Cell Cycle Progression->Apoptosis Suppression of Thiazole Compound Thiazole Compound HATs (p300, GCN5) HATs (p300, GCN5) Thiazole Compound->HATs (p300, GCN5) Inhibition HATs (p300, GCN5)->Acetylated Histones Promotes

Caption: Putative signaling pathway of HAT inhibition by the thiazole compound.

Experimental Protocols

A general workflow for the in vitro evaluation of a novel anticancer compound is outlined below.

Experimental_Workflow General Experimental Workflow for In Vitro Evaluation cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis A 1. Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) C 3. Cytotoxicity Assay (MTT) A->C D 4. Apoptosis Assay (Annexin V/PI) A->D E 5. Cell Cycle Analysis (Flow Cytometry) A->E B 2. Compound Preparation (Serial Dilutions) B->C B->D B->E F 6. IC50 Determination C->F G 7. Mechanistic Insights D->G E->G

Caption: General experimental workflow for in vitro anticancer evaluation.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4][5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting cell viability against compound concentration.[4]

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compound for a specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells.[3]

    • Annexin V-positive / PI-negative: Early apoptotic cells.[3]

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.[3]

    • Annexin V-negative / PI-positive: Necrotic cells.[3]

Cell Cycle Analysis (Flow Cytometry)

This protocol details the analysis of cell cycle distribution following treatment.[3]

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compound for a specified duration (e.g., 24 or 48 hours).[3]

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.[3]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[3]

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
MCF-748Data
MDA-MB-23148Data
A54948Data

Table 2: Apoptosis Induction by this compound

Cell LineTreatment (Concentration)% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7ControlDataData
IC50DataData
2 x IC50DataData

Table 3: Cell Cycle Analysis of Cells Treated with this compound

Cell LineTreatment (Concentration)% G1 Phase% S Phase% G2/M Phase
MCF-7ControlDataDataData
IC50DataDataData
2 x IC50DataDataData

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial in vitro evaluation of this compound. The data generated from these assays will offer critical insights into the compound's cytotoxic and potential mechanistic activities. Future research should focus on validating the presumed target by conducting direct HAT inhibition assays and expanding the investigation to include selectivity profiling against a broader panel of cancer and normal cell lines. Ultimately, promising in vitro results would warrant further exploration in preclinical in vivo models to assess the compound's therapeutic efficacy and safety.[4]

References

Application Notes and Protocols for 4-(4-Chlorophenyl)-2-methylthiazole and its Analogs as Potential Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Publicly available scientific literature contains limited specific data on the biological activity and use of 4-(4-Chlorophenyl)-2-methylthiazole as a chemical probe. The following application notes and protocols are based on the activities of structurally related 2-aryl-4-methylthiazole derivatives and are intended to serve as a guide for the investigation of this specific compound. The provided methodologies are general and will require optimization for specific experimental contexts.

Introduction to 2-Aryl-4-Methylthiazoles

The thiazole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2] The general class of 2-aryl-4-methylthiazoles has attracted significant interest for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The substitution at the 2-position with an aryl group, such as a 4-chlorophenyl ring, and the presence of a methyl group at the 4-position are key structural features that can influence the biological effects of these compounds.

While the precise mechanism of action for this compound is not yet elucidated, related compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[4]

Potential Applications as a Chemical Probe

Based on the activities of analogous compounds, this compound could potentially be developed as a chemical probe for:

  • Anticancer Research: Investigating signaling pathways related to cell cycle progression and apoptosis in cancer cell lines.[3]

  • Antimicrobial Discovery: Exploring novel mechanisms of action against various bacterial and fungal strains.[2]

  • Inflammation Studies: Modulating inflammatory responses in cellular and animal models.[1]

Quantitative Data for Structurally Related Compounds

Compound ClassTarget/Cell LineActivity MetricValue (µM)
2-Arylthiazolidine-4-carboxylic acid amides (ATCAA)Prostate Cancer CellsAverage IC500.7 - 1.0
2-Arylthiazolidine-4-carboxylic acid amides (ATCAA)Melanoma CellsAverage IC501.8 - 2.6
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast Cancer)IC502.57 ± 0.16
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesHepG2 (Liver Cancer)IC507.26 ± 0.44
2-Amino-4-arylthiazole derivative (6e)Giardia intestinalisIC500.39
2-Amino-4-arylthiazole derivative (6b)Giardia intestinalisIC500.87

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound.

In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound

  • DMSO

  • Positive control antibiotic/antifungal

  • Microplate reader or visual inspection

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial twofold dilutions in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to established guidelines (e.g., McFarland standards).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Visualizations

Potential Signaling Pathway Modulation

The following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by a 2-aryl-4-methylthiazole derivative with anticancer activity, such as inhibition of a key kinase in a proliferation pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Proliferation Proliferation Gene_Expression->Proliferation Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Chemical_Probe This compound Chemical_Probe->Kinase_1 Inhibits

Hypothetical signaling pathway inhibition.
Experimental Workflow for Anticancer Screening

The following diagram outlines a general workflow for screening a compound for its potential anticancer activity.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Studies (if promising) A Compound Synthesis & Characterization B Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Flow Cytometry) C->E F Target Identification/ Pathway Analysis D->F E->F G Animal Model of Cancer (e.g., Xenograft) F->G H Toxicity & Efficacy Studies G->H I Lead Compound Identification H->I

Workflow for anticancer drug discovery.
Workflow for anticancer drug discovery.

References

Application Notes and Protocols: Evaluation of Antiparasitic Activity of 4-(4-Chlorophenyl)-2-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Notably, certain thiazole-containing compounds have shown promising antiparasitic activity against a range of protozoan parasites responsible for neglected tropical diseases such as leishmaniasis, Chagas disease, and malaria.[5][6][7] This document provides detailed application notes and protocols for the evaluation of the antiparasitic activity of a specific subset of these compounds: 4-(4-Chlorophenyl)-2-methylthiazole derivatives.

The protocols outlined below are based on established methodologies for the in vitro screening of compounds against Leishmania and Trypanosoma species, as well as for assessing their cytotoxicity against mammalian cells to determine selectivity.

Data Presentation: Antiparasitic Activity and Cytotoxicity

The following tables summarize the quantitative data on the biological evaluation of various 4-(4-chlorophenyl)thiazole derivatives against different parasite species and cell lines.

Table 1: In Vitro Activity of 4-(4-Chlorophenyl)thiazole Derivatives against Leishmania amazonensis

Compound IDParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
Derivative 1Promastigote19.86 - 200---[8][9]
Derivative 1Amastigote101 - >200RAW 264.7Moderate to low toxicity-[8][9]
AT¹Promastigote0.086HeLa0.0310.36[10]

¹ AT: 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide

Table 2: In Vitro Activity of 4-(4-Chlorophenyl)thiazole Derivatives against Trypanosoma cruzi

Compound IDParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI)Reference
Derivative 1Trypomastigote1.67 - 100---[8][9]
Derivative 1Amastigote1.96 - >200RAW 264.7Moderate to low toxicity-[8][9]
Compound 31Trypomastigote2.50->20080[6]
Compound 31Amastigote6.12->20032.68[6]
Compound 32Trypomastigote1.72->200116[6]
Compound 32Amastigote1.96->200102.04[6]

Experimental Protocols

Protocol 1: In Vitro Antiparasitic Activity Assay against Leishmania amazonensis Promastigotes

This protocol describes a method to determine the 50% inhibitory concentration (IC50) of test compounds against the promastigote stage of Leishmania amazonensis.

Materials:

  • Leishmania amazonensis promastigotes

  • Schneider's insect medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Resazurin solution

  • 96-well microtiter plates

  • Incubator (26°C)

  • Spectrofluorometer

Procedure:

  • Culture L. amazonensis promastigotes in Schneider's medium at 26°C until they reach the stationary phase.

  • Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL in fresh medium.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the diluted test compounds to the respective wells. Include wells with parasites and medium only (negative control) and parasites with a reference drug (e.g., Amphotericin B) as a positive control.

  • Incubate the plates at 26°C for 72 hours.

  • Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance using a spectrofluorometer at the appropriate wavelength (e.g., 570 nm excitation and 590 nm emission for fluorescence).

  • Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Antiparasitic Activity Assay against Intracellular Amastigotes of T. cruzi

This protocol outlines the procedure for evaluating the efficacy of test compounds against the intracellular amastigote form of Trypanosoma cruzi.

Materials:

  • Vero cells or another suitable host cell line

  • Trypanosoma cruzi trypomastigotes

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • Gentian violet solution

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Microscope

Procedure:

  • Seed Vero cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate at 37°C with 5% CO₂ for 24 hours to allow for cell adherence.

  • Infect the Vero cells with trypomastigotes at a parasite-to-cell ratio of 10:1.

  • Incubate the infected cells for 24 hours to allow for parasite invasion.

  • After incubation, remove the medium and wash the wells with fresh medium to remove non-internalized parasites.

  • Add 200 µL of medium containing serial dilutions of the test compounds to the wells. Include infected, untreated cells as a negative control and a reference drug (e.g., Benznidazole) as a positive control.

  • Incubate the plates for an additional 96 hours at 37°C with 5% CO₂.

  • Fix the cells with methanol and stain with Gentian violet.

  • Count the number of intracellular amastigotes in at least 100 host cells per well using a microscope.

  • Calculate the percentage of inhibition of amastigote replication for each compound concentration.

  • Determine the IC50 value from the dose-response curve.

Protocol 3: Cytotoxicity Assay against RAW 264.7 Macrophages

This protocol is for assessing the cytotoxicity of the test compounds on a mammalian cell line to determine their selectivity.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microtiter plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate at 37°C with 5% CO₂ for 24 hours.

  • Add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include untreated cells as a negative control.

  • Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Protocol 4: Determination of Selectivity Index (SI)

The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of a compound. It is the ratio of the cytotoxicity to the antiparasitic activity.

Calculation: SI = CC50 (mammalian cells) / IC50 (parasite)

A higher SI value indicates greater selectivity of the compound for the parasite over the host cells, suggesting a potentially better safety profile.

Protocol 5: Apoptosis Detection in Leishmania by Flow Cytometry

This protocol is based on the finding that certain thiazole derivatives can induce apoptosis in parasites.[10]

Materials:

  • Leishmania promastigotes

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat Leishmania promastigotes (1 x 10⁶ cells/mL) with the test compound at its IC50 concentration for 24 hours.

  • Harvest the parasites by centrifugation and wash twice with PBS.

  • Resuspend the parasite pellet in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the evaluation of the antiparasitic activity of this compound derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_cytotoxicity Cytotoxicity Assessment cluster_analysis Data Analysis cluster_moa Mechanism of Action synthesis Synthesis of This compound Derivatives leishmania Leishmania spp. (Promastigote/Amastigote) synthesis->leishmania trypanosoma Trypanosoma cruzi (Trypomastigote/Amastigote) synthesis->trypanosoma plasmodium Plasmodium falciparum synthesis->plasmodium mammalian_cells Mammalian Cell Lines (e.g., RAW 264.7, Vero, HeLa) synthesis->mammalian_cells ic50 IC50 Determination leishmania->ic50 trypanosoma->ic50 plasmodium->ic50 cc50 CC50 Determination mammalian_cells->cc50 si Selectivity Index (SI) Calculation ic50->si cc50->si apoptosis_assay Apoptosis Assay (Flow Cytometry) si->apoptosis_assay Promising Candidates mechanism_of_action cluster_pathway Apoptotic Pathway compound This compound Derivative parasite Parasite Cell (e.g., Leishmania) compound->parasite Enters ps_exposure Phosphatidylserine Exposure parasite->ps_exposure membrane_potential Loss of Mitochondrial Membrane Potential ps_exposure->membrane_potential dna_fragmentation DNA Fragmentation membrane_potential->dna_fragmentation cell_death Apoptotic Cell Death dna_fragmentation->cell_death

References

Application Notes and Protocols for the Synthesis and Evaluation of 4-(4-chlorophenyl)thiazole Compounds as Potential Leishmanicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and biological evaluation of a series of 4-(4-chlorophenyl)thiazole derivatives as potential therapeutic agents against Leishmaniasis. This document outlines the synthetic protocols, in vitro biological screening methodologies, and summarizes the key activity data for these compounds.

Data Presentation

The leishmanicidal activity and cytotoxicity of eight synthesized 4-(4-chlorophenyl)thiazole compounds were evaluated against Leishmania amazonensis and are summarized below. The data is extracted from the findings of Cruz Filho et al. (2023).[1][2][3]

Table 1: Leishmanicidal Activity against Leishmania amazonensis Promastigotes

Compound IDIC50 (µM)
1a 19.86
1b > 200
1c > 200
1d > 200
1e > 200
1f > 200
1g > 200
1h > 200

IC50: Half-maximal inhibitory concentration.

Table 2: Leishmanicidal Activity against Leishmania amazonensis Amastigotes

Compound IDIC50 (µM)
1a 101
1b > 200
1c > 200
1d > 200
1e > 200
1f > 200
1g > 200
1h > 200

IC50: Half-maximal inhibitory concentration.

Table 3: Cytotoxicity against Mammalian Cells

Compound IDCytotoxicity
1a - 1h Moderate to low toxicity

Note: Specific CC50 values were not provided in the primary source, but a general observation of moderate to low toxicity was reported.[1][2][3]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 4-(4-chlorophenyl)thiazole compounds are provided below.

Protocol 1: Synthesis of 4-(4-chlorophenyl)thiazole Derivatives via Hantzsch Condensation

This protocol describes the synthesis of the 4-(4-chlorophenyl)thiazole core structure, a key step in the preparation of the target compounds.[1]

Materials:

  • Thiosemicarbazones

  • 2-bromo-4'-chloroacetophenone

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Dissolve the appropriate thiosemicarbazone (1 equivalent) in ethanol in a round-bottom flask.

  • Add 2-bromo-4'-chloroacetophenone (1 equivalent) to the solution.

  • Heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Protocol 2: In Vitro Leishmanicidal Activity Assay against Promastigotes

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against the promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes in logarithmic growth phase

  • Schneider's insect medium supplemented with 10-20% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (or other viability indicator)

  • Plate reader (fluorometer or spectrophotometer)

  • Incubator (25-28°C)

Procedure:

  • Culture Leishmania promastigotes in supplemented Schneider's medium at 25-28°C until they reach the logarithmic growth phase.

  • Adjust the parasite concentration to 1 x 10⁶ promastigotes/mL in fresh medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated parasites (negative control) and a reference drug like Amphotericin B (positive control).

  • Incubate the plate at 25-28°C for 72 hours.

  • Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours.

  • Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each concentration relative to the untreated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using a suitable software.

Protocol 3: In Vitro Leishmanicidal Activity Assay against Amastigotes

This protocol describes the evaluation of the compounds against the clinically relevant intracellular amastigote stage of Leishmania.

Materials:

  • Macrophage cell line (e.g., J774.A1 or peritoneal macrophages)

  • Leishmania promastigotes (stationary phase)

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Giemsa stain

  • Microscope

Procedure:

  • Seed macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with sterile PBS to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate the plates for an additional 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • Calculate the percentage of infection and the number of amastigotes per infected cell.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 4: Cytotoxicity Assay

This protocol is for assessing the toxicity of the compounds against a mammalian cell line to determine their selectivity.

Materials:

  • Mammalian cell line (e.g., J774.A1 macrophages or VERO cells)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS) or Resazurin solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. Read the absorbance at 570 nm.

  • For Resazurin assay: Add 20 µL of resazurin solution to each well and incubate for 4-6 hours. Read the fluorescence as described in Protocol 2.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed mechanism of action for the leishmanicidal activity of thiazole derivatives.

G cluster_synthesis Synthesis Workflow Thiosemicarbazone Thiosemicarbazone Reaction Hantzsch Condensation (Ethanol, Reflux) Thiosemicarbazone->Reaction Chloroacetophenone 2-bromo-4'-chloroacetophenone Chloroacetophenone->Reaction Precipitation Precipitation & Filtration Reaction->Precipitation Purification Purification Precipitation->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct 4-(4-chlorophenyl)thiazole Derivative Characterization->FinalProduct

Caption: Workflow for the synthesis of 4-(4-chlorophenyl)thiazole derivatives.

G cluster_screening Leishmanicidal Activity Screening Workflow cluster_promastigote Promastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay PromastigoteCulture Culture Leishmania Promastigotes CompoundTreatmentP Treat with Test Compounds PromastigoteCulture->CompoundTreatmentP IncubationP Incubate 72h CompoundTreatmentP->IncubationP ViabilityAssayP Resazurin Assay IncubationP->ViabilityAssayP IC50_P Determine IC50 ViabilityAssayP->IC50_P MacrophageCulture Culture & Adhere Macrophages Infection Infect with Promastigotes MacrophageCulture->Infection CompoundTreatmentA Treat with Test Compounds Infection->CompoundTreatmentA IncubationA Incubate 72h CompoundTreatmentA->IncubationA Staining Fix & Giemsa Stain IncubationA->Staining Microscopy Microscopic Quantification Staining->Microscopy IC50_A Determine IC50 Microscopy->IC50_A MammalianCulture Culture Mammalian Cells CompoundTreatmentC Treat with Test Compounds MammalianCulture->CompoundTreatmentC IncubationC Incubate 48-72h CompoundTreatmentC->IncubationC ViabilityAssayC MTT/Resazurin Assay IncubationC->ViabilityAssayC CC50 Determine CC50 ViabilityAssayC->CC50

Caption: In vitro screening workflow for leishmanicidal and cytotoxic activity.

G Thiazole 4-(4-chlorophenyl)thiazole Compound Mitochondrion Leishmania Mitochondrion Thiazole->Mitochondrion Inhibition of respiratory chain? ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Mitochondrion->MMP Apoptosis Apoptosis-like Cell Death ROS->Apoptosis MMP->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hantzsch Reaction Conditions for 4-(4-Chlorophenyl)-2-methylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Hantzsch synthesis of 4-(4-Chlorophenyl)-2-methylthiazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to streamline your experimental workflow and address common challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Hantzsch reaction.

Issue Possible Causes Recommended Solutions
Low or No Product Yield Incomplete Reaction: The reaction may not have proceeded to completion.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. The Hantzsch reaction can sometimes require extended reaction times. Optimize Temperature: Gradually increase the reaction temperature. While refluxing in ethanol is common, some reactions may benefit from higher temperatures. Conversely, excessive heat can lead to decomposition.[1]
Poor Quality of Starting Materials: Impurities in the 2-chloro-1-(4-chlorophenyl)ethanone or thioacetamide can interfere with the reaction.Verify Purity: Check the purity of your starting materials using techniques like NMR or melting point analysis. Recrystallize or purify the reagents if necessary.
Incorrect Stoichiometry: Improper molar ratios of the reactants can limit the yield.Check Molar Ratios: Ensure the correct molar ratios of the α-haloketone and thioacetamide are used. A slight excess of the thioacetamide (1.1-1.2 equivalents) is often employed.
Suboptimal Solvent: The chosen solvent may not be ideal for the specific substrates.Solvent Screening: While ethanol is a common choice, consider screening other polar protic solvents like methanol or isopropanol.[1]
Formation of Multiple Products/Impurities Side Reactions: The formation of byproducts can compete with the desired thiazole synthesis.Control Reaction Temperature: As mentioned, avoid excessive heat which can promote side reactions. Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation-related side products.
Impure Starting Materials: As stated above, impurities can lead to unwanted side reactions.Purify Reactants: Ensure the purity of 2-chloro-1-(4-chlorophenyl)ethanone and thioacetamide.
Product is an Oil or Does Not Precipitate Product Solubility: The product may be soluble in the reaction mixture or workup solvent.Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the product, if available, can also be effective. Extraction and Chromatography: If precipitation fails, extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The crude product can then be purified by column chromatography on silica gel.[1]
Difficulty in Purification Co-precipitation of Impurities: Side products may co-precipitate with the desired product.Recrystallization: Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water) to remove impurities. Column Chromatography: For persistent impurities, silica gel column chromatography is a reliable purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the Hantzsch synthesis of this compound?

A1: The primary starting materials are an α-haloketone, specifically 2-chloro-1-(4-chlorophenyl)ethanone, and a thioamide, which in this case is thioacetamide.

Q2: What is the general mechanism of the Hantzsch thiazole synthesis?

A2: The reaction proceeds through a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. The final step is a dehydration of the resulting thiazoline intermediate to form the aromatic thiazole ring.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: To increase the reaction rate, you can try gradually increasing the reaction temperature.[1] The use of microwave irradiation has also been shown to significantly reduce reaction times in Hantzsch syntheses. Additionally, ensuring the use of a suitable polar protic solvent like ethanol can facilitate the reaction.

Q4: I am observing a dark coloration in my reaction mixture. What could be the cause?

A4: A significant darkening of the reaction mixture may indicate decomposition of the reactants or product, potentially due to excessive heat.[2] Consider lowering the reaction temperature or running the reaction for a shorter duration. Monitoring by TLC is crucial to determine the optimal reaction time and temperature to maximize product formation while minimizing degradation.

Q5: Can I use α-bromo-4-chloroacetophenone instead of the α-chloro derivative?

A5: Yes, α-bromoacetophenones are commonly used as the α-haloketone component in Hantzsch thiazole syntheses. The bromo derivative is often more reactive than the chloro analog, which might lead to faster reaction times. However, it may also be more prone to side reactions, so reaction conditions might need to be adjusted accordingly.

Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol is adapted from established procedures for the Hantzsch synthesis of analogous 4-aryl-2-methylthiazoles.

Materials:

  • 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq.)

  • Thioacetamide (1.1 eq.)

  • Absolute Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq.) in absolute ethanol.

  • Add thioacetamide (1.1 eq.) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing cold deionized water. A precipitate of the product may form.

  • Slowly add saturated sodium bicarbonate solution to neutralize any acid formed during the reaction until effervescence ceases.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis can often reduce reaction times and improve yields.

Materials:

  • 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq.)

  • Thioacetamide (1.1 eq.)

  • Ethanol

Equipment:

  • Microwave synthesis reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

Procedure:

  • In a microwave-safe reaction vessel, combine 2-chloro-1-(4-chlorophenyl)ethanone (1.0 eq.) and thioacetamide (1.1 eq.).

  • Add ethanol as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-20 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Follow the workup and purification steps outlined in Protocol 1.

Data Presentation

Table 1: Optimization of Reaction Conditions for Hantzsch Thiazole Synthesis (General Observations)

While specific quantitative data for the synthesis of this compound is not extensively available in the literature, the following table summarizes general trends observed for Hantzsch thiazole syntheses that can guide optimization.

Parameter Condition General Effect on Yield Notes
Solvent EthanolGoodCommonly used, good solubility for reactants.
MethanolGoodSimilar to ethanol, may offer slightly different solubility profiles.[1]
IsopropanolModerate to GoodCan be a suitable alternative.
WaterVariableCan be effective, especially with catalysts or under microwave irradiation, promoting "green" chemistry.[3]
Temperature Room TemperatureLow to ModerateReaction may be slow.
Reflux (Ethanol, ~78 °C)Good to HighA standard condition for many Hantzsch syntheses.
Microwave (100-120 °C)HighOften leads to higher yields and significantly shorter reaction times.
Catalyst None (Thermal)Moderate to GoodThe reaction can proceed without a catalyst, but may require longer times or higher temperatures.
Acidic (e.g., p-TsOH)Can improve yieldMay also influence regioselectivity in certain cases.
Lewis AcidCan improve yieldVarious Lewis acids have been shown to catalyze Hantzsch-type reactions.

Visualizations

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactants Combine Reactants: - 2-chloro-1-(4-chlorophenyl)ethanone - Thioacetamide - Ethanol heat Heat to Reflux (or Microwave Irradiation) reactants->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete precipitate Precipitate in Water cool->precipitate neutralize Neutralize with NaHCO3 precipitate->neutralize filter Filter Crude Product neutralize->filter purify Recrystallize or Column Chromatography filter->purify analyze Characterize: - NMR - MS - IR purify->analyze

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

Troubleshooting_Logic cluster_checks Initial Checks cluster_optimization Optimization Steps start Low Yield or Incomplete Reaction check_purity Check Starting Material Purity start->check_purity check_stoichiometry Verify Stoichiometry start->check_stoichiometry check_tlc Monitor Reaction by TLC start->check_tlc adjust_temp Adjust Temperature check_purity->adjust_temp check_stoichiometry->adjust_temp check_tlc->adjust_temp screen_solvents Screen Solvents adjust_temp->screen_solvents end Improved Yield adjust_temp->end use_catalyst Consider a Catalyst screen_solvents->use_catalyst screen_solvents->end use_microwave Use Microwave Irradiation use_catalyst->use_microwave use_catalyst->end use_microwave->end

Caption: Troubleshooting decision tree for low yield in the Hantzsch thiazole synthesis.

References

Troubleshooting low yield in the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of substituted thiazoles, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of a substituted thiazole is consistently low. What are the most common causes?

Low yields in thiazole synthesis, particularly in the widely used Hantzsch synthesis, can stem from several factors:

  • Poor Quality of Starting Materials: The purity of the reactants, such as α-haloketones and thioamides, is crucial. Impurities can lead to unwanted side reactions, consuming starting materials and complicating purification.[1][2][3] Thioamides, in particular, can be unstable.[1][3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent significantly impact the reaction outcome.[1][2] Excessive heat can lead to the formation of side products, while insufficient heat may result in an incomplete reaction.[2][4]

  • Incomplete Reaction: The reaction may not have proceeded to completion, leaving unreacted starting materials in the mixture.[1]

  • Side Reactions: The formation of byproducts is a common issue. These can include the formation of an oxazole if the thioamide is contaminated with its corresponding amide, or dimerization and polymerization of the reactants.[1]

  • Product Loss During Workup and Purification: The desired product can be lost during the isolation and purification steps if these procedures are not optimized.[1]

Q2: How can I improve the purity of my starting materials?

Ensuring high-purity starting materials is a critical first step for a successful synthesis.

  • α-Haloketones: These can often be purified by recrystallization from a suitable solvent like ethanol or a mixture of hexane and ethyl acetate.[1] It is also important to ensure they are fresh or have been stored properly, as they can decompose over time.[2]

  • Thioamides: Thioamides can be unstable and are often best prepared fresh before use.[1] If using a commercial source, verify its purity and ensure it has been stored under appropriate conditions.

Q3: What are the typical reaction conditions for the Hantzsch thiazole synthesis, and how can I optimize them?

While optimal conditions are substrate-dependent, a general starting point for the Hantzsch synthesis involves reacting equimolar amounts of an α-haloketone and a thioamide in a solvent such as ethanol, often with heating to reflux for several hours.[1]

Optimization Strategies:

  • Solvent Screening: The choice of solvent can significantly affect the reaction rate and yield.[3] It is advisable to perform small-scale solvent screening to identify the best option for your specific substrates. Solvents like 1-butanol, 2-propanol, and water have been shown to be effective under reflux conditions for certain syntheses.[3]

  • Temperature Control: If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[2] Conversely, if side product formation is observed, reducing the temperature may be beneficial.

  • Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and often leads to improved yields.[3][5][6]

  • Catalysts: The addition of a catalyst can improve both the reaction rate and yield. Acid catalysts like p-toluenesulfonic acid (PTSA) are sometimes employed.[1]

Q4: How can I monitor the progress of my reaction and identify potential side products?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

If multiple spots are observed on the TLC plate after the reaction, possible side products in a Hantzsch synthesis include:

  • Unreacted starting materials.[1]

  • Oxazole byproducts, if the thioamide is contaminated with an amide.[1]

  • Products resulting from dimerization or polymerization of reactants.[1]

  • Isomeric thiazoles, depending on the substitution pattern of the reactants.[1]

Q5: What are the recommended methods for purifying substituted thiazoles?

Common and effective purification methods for solid thiazole products include:

  • Recrystallization: This is a widely used technique for purifying solid organic compounds.[1][4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a valuable alternative.[4]

Troubleshooting Guides

Problem: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low yields in substituted thiazole synthesis.

Troubleshooting_Low_Yield start Low or No Product Yield check_purity 1. Verify Purity of Starting Materials (α-haloketone, thioamide) start->check_purity purity_impure Impure Materials Detected check_purity->purity_impure check_conditions 2. Evaluate Reaction Conditions (Temperature, Solvent, Time) conditions_suboptimal Suboptimal Conditions? check_conditions->conditions_suboptimal check_workup 3. Review Workup and Purification workup_loss Product Loss During Workup? check_workup->workup_loss purity_impure->check_conditions No purify_reactants Purify Reactants (Recrystallization, Fresh Reagents) purity_impure->purify_reactants Yes conditions_suboptimal->check_workup No optimize_conditions Optimize Conditions (Solvent Screen, Temp. Adjustment, Catalyst) conditions_suboptimal->optimize_conditions Yes modify_workup Modify Workup/Purification (pH control, Alternative Method) workup_loss->modify_workup Yes end Improved Yield workup_loss->end No purify_reactants->check_conditions optimize_conditions->check_workup modify_workup->end

Caption: Troubleshooting workflow for addressing low product yield.

Data Presentation

Table 1: Effect of Reaction Conditions on Thiazole Synthesis Yield

EntrySolventTemperature (°C)Time (h)CatalystYield (%)Reference
1EthanolReflux4None75[1]
2Methanol1000.5NoneHigh[2]
31-ButanolReflux6NoneGood[3]
4Toluene12024CuIup to 85[5]
5Ethanol600.75None (Microwave)80-85[5]
6WaterReflux20None75-90[7]

Note: Yields are highly dependent on the specific substrates used.

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[1]

Materials:

  • α-Bromo ketone (1 equivalent)

  • Thioamide (1-1.2 equivalents)

  • Ethanol (or other suitable solvent)

  • 5% Sodium bicarbonate solution (or other mild base)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone in ethanol.

  • Add the thioamide to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.

  • Once the starting materials are consumed, allow the mixture to cool to room temperature.

  • If a precipitate forms, filter the solid and wash it with cold ethanol or water.

  • If no precipitate forms, remove the solvent under reduced pressure. The residue can then be neutralized with a mild base (e.g., 5% sodium bicarbonate solution) to induce precipitation.

  • Collect the crude product by vacuum filtration and wash it with water.

  • Dry the product. Further purification can be achieved by recrystallization or column chromatography.

Protocol for Monitoring Reaction Progress by TLC
  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).

  • On a silica gel TLC plate, spot the starting α-bromo ketone, the thioamide, and the reaction mixture.

  • Place the TLC plate in the chamber and allow the solvent front to ascend.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[1]

Visualizations

Hantzsch Thiazole Synthesis Pathway

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism.

Hantzsch_Pathway reactants α-Haloketone + Thioamide sn2 Nucleophilic Attack (SN2) reactants->sn2 intermediate1 Intermediate Formation sn2->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclic Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration product Substituted Thiazole dehydration->product

Caption: General mechanism of the Hantzsch thiazole synthesis.[2]

References

Technical Support Center: Improving the Solubility of 4-(4-Chlorophenyl)-2-methylthiazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 4-(4-Chlorophenyl)-2-methylthiazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a heterocyclic compound with a chemical structure that suggests it is likely to be poorly soluble in aqueous solutions. Aromatic rings and the thiazole moiety contribute to its hydrophobic nature. For biological assays, which are typically conducted in aqueous buffers or cell culture media, dissolving this compound can be a significant challenge.

Q2: What is the first step to solubilize this compound for an in vitro assay?

A2: The recommended first step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly soluble compounds. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility of hydrophobic compounds.

Q3: What concentration should I aim for in my stock solution?

A3: It is advisable to prepare the highest possible concentration of your stock solution (e.g., 10-100 mM) to minimize the volume of organic solvent added to your final assay. The final concentration of the organic solvent in the aqueous assay medium should ideally be below 0.5%, and in many cases, below 0.1%, to avoid solvent-induced artifacts or cytotoxicity.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A4: This phenomenon, often called "crashing out," is common with hydrophobic compounds. To mitigate this, you can try several approaches:

  • Pre-warm the aqueous medium: Warming your buffer or cell culture medium to the experimental temperature (e.g., 37°C) can help improve solubility.

  • Slow, dropwise addition: Add the DMSO stock solution to the aqueous medium slowly while gently vortexing or swirling. This helps to avoid localized high concentrations of the compound that can trigger precipitation.

  • Serial dilutions: Instead of a single large dilution, perform a series of smaller, sequential dilutions in the pre-warmed aqueous medium.

Q5: Are there alternatives to DMSO if it interferes with my assay?

A5: Yes, other organic co-solvents can be tested, such as ethanol, methanol, or dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your assay and the compound's solubility in these alternatives. It is essential to perform a vehicle control experiment to ensure the chosen solvent at its final concentration does not affect the biological assay.

Q6: What are more advanced methods to improve the solubility of this compound?

A6: If co-solvents are not sufficient or are incompatible with your assay, you can explore the use of solubilizing excipients. These include:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more water-soluble.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Surfactants: Surfactants like Polysorbate 80 (Tween® 80) can form micelles that encapsulate the compound, aiding its dispersion in aqueous media.[2]

  • pH modification: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. A pKa determination would be necessary to guide this approach.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration exceeds the aqueous solubility limit. "Solvent shock" from rapid dilution.Decrease the final working concentration. Perform a kinetic solubility test to determine the maximum soluble concentration. Add the stock solution dropwise to pre-warmed (37°C) media while vortexing.[3] Perform serial dilutions.
Precipitation Over Time in Incubator Temperature shift affecting solubility. pH shift in the medium due to cell metabolism. Compound instability at 37°C.Pre-warm the cell culture media to 37°C before adding the compound. Ensure the media is properly buffered (e.g., with HEPES) for the incubator's CO₂ concentration.[3] Test the compound's stability at 37°C over the experiment's duration.
Cloudy or Turbid Media Fine particulate precipitation. Microbial contamination.Examine a sample under a microscope to confirm the presence of a precipitate. If microbial contamination is suspected, discard the culture and review sterile techniques.
Inconsistent Assay Results Poor solubility leading to an unknown and variable effective concentration of the compound.Re-evaluate the solubilization method to ensure the compound is fully dissolved at the tested concentrations. Consider using a solubilizing excipient like cyclodextrin or a surfactant to improve and stabilize the compound's solubility.
Stock Solution is Cloudy or Has Precipitate The compound has poor solubility at lower temperatures. Water absorption by DMSO stock.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Before use, gently warm the stock solution to room temperature or 37°C and vortex to redissolve any precipitate. Use anhydrous DMSO and store stock solutions in tightly sealed containers.[3]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound in an organic solvent for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Methodology:

  • Weigh the desired amount of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube thoroughly for at least one minute to facilitate dissolution.

  • Visually inspect the solution to ensure that all solid material has dissolved. If not, continue vortexing. Brief sonication in a water bath can also be used to aid dissolution.

  • Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

Objective: To determine the kinetic solubility of this compound in an aqueous buffer. This method identifies the concentration at which the compound begins to precipitate when diluted from a DMSO stock.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Clear 96-well microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • In the 96-well plate, prepare a serial dilution of the 10 mM DMSO stock solution. For example, a 2-fold serial dilution in DMSO.

  • In a separate 96-well plate, add 198 µL of PBS to each well.

  • Transfer 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells of the PBS plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Mix the plate by gentle shaking for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer.

  • The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the vehicle control wells (PBS with 1% DMSO).

Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a solution of this compound with enhanced aqueous solubility using HP-β-CD.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

  • Filtration device (e.g., 0.22 µm syringe filter)

Methodology:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer at a specific concentration (e.g., 10% w/v).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.

  • The clear filtrate is a saturated solution of the compound-cyclodextrin complex. The concentration of the dissolved compound can be determined using a suitable analytical method like HPLC-UV.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)Observations
DMSO25VisualEnter dataEnter dataClear solution
Ethanol25VisualEnter dataEnter data
PBS, pH 7.425Kinetic TurbidimetryEnter dataEnter dataPrecipitate observed above this concentration
PBS, pH 7.4 + 1% DMSO37Kinetic TurbidimetryEnter dataEnter data
PBS, pH 7.4 + 5% HP-β-CD25Shake-FlaskEnter dataEnter data
Add other systems as tested

Visualizations

Solubility_Workflow General Workflow for Improving Compound Solubility start Start with Poorly Soluble Compound (this compound) stock_solution Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 10-100 mM) start->stock_solution initial_test Dilute in Aqueous Assay Medium stock_solution->initial_test precipitation Precipitation Occurs? initial_test->precipitation no_precipitation No Precipitation precipitation->no_precipitation No troubleshoot Troubleshoot Dilution Method precipitation->troubleshoot Yes proceed Proceed with Assay (Maintain Final DMSO <0.5%) no_precipitation->proceed troubleshoot_details - Pre-warm aqueous medium - Slow, dropwise addition - Vortex during addition - Serial dilution troubleshoot->troubleshoot_details re_test Re-test Dilution troubleshoot->re_test still_precipitates Still Precipitates? re_test->still_precipitates still_precipitates->proceed No advanced_methods Explore Advanced Solubilization Methods still_precipitates->advanced_methods Yes methods_details - Co-solvents (e.g., Ethanol) - Cyclodextrins (e.g., HP-β-CD) - Surfactants (e.g., Tween® 80) - pH Modification advanced_methods->methods_details

Caption: A general workflow for improving the solubility of a poorly soluble compound.

Troubleshooting_Tree Troubleshooting Precipitation Issues start Precipitation Observed in Assay when When did precipitation occur? start->when immediate Immediately upon dilution when->immediate Immediately over_time Over time in the incubator when->over_time Over Time immediate_cause Potential Causes: - Concentration > Solubility Limit - 'Solvent Shock' - Cold Aqueous Medium immediate->immediate_cause over_time_cause Potential Causes: - Temperature shift - pH change from cell metabolism - Compound instability over_time->over_time_cause immediate_solution Solutions: 1. Decrease final concentration. 2. Perform serial dilutions. 3. Add stock to pre-warmed medium. 4. Add stock slowly with mixing. immediate_cause->immediate_solution still_issues Still Experiencing Issues? immediate_solution->still_issues over_time_solution Solutions: 1. Pre-warm medium before use. 2. Use buffered medium (e.g., HEPES). 3. Check compound stability at 37°C. 4. Reduce incubation time if possible. over_time_cause->over_time_solution over_time_solution->still_issues advanced_sol Consider Advanced Solubilization: - Cyclodextrins - Surfactants still_issues->advanced_sol Yes

Caption: A decision tree for troubleshooting compound precipitation in biological assays.

References

Overcoming challenges in the purification of 4-(4-Chlorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 4-(4-Chlorophenyl)-2-methylthiazole

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Impurities typically originate from the starting materials or side reactions during synthesis. Common contaminants may include:

  • Unreacted Starting Materials: Such as 2-bromo-1-(4-chlorophenyl)ethanone and thioacetamide.

  • Side-Products: Products from side reactions that can occur concurrently with the main reaction.[1]

  • Solvent Residues: Residual solvents used in the synthesis or extraction steps.

  • By-products from Degradation: The thiazole ring can be susceptible to degradation under harsh purification conditions (e.g., strong acid/base or high temperatures).

Q2: My recrystallization attempt resulted in the product "oiling out." What causes this and how can I prevent it?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid instead of crystallizing upon cooling. This often traps impurities.[2]

  • Cause: This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of the compound.[2]

  • Prevention Strategies:

    • Lower the Temperature: Ensure you are not overheating the solvent. Dissolve the compound at or just below the solvent's boiling point.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use More Solvent: The saturation temperature of the solution will be lower if more solvent is used, which may prevent the compound from melting.

    • Use a Co-solvent System: Introduce a second, miscible "anti-solvent" in which the compound is less soluble. Dissolve the compound in a minimum of the "good" hot solvent, and then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point), then reheat to clarify before cooling.

Q3: I am experiencing low recovery after recrystallization. How can I improve my yield?

A3: Low yield is a common issue and can be addressed by optimizing several steps in the process.

  • Minimize Hot Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution (mother liquor) upon cooling.[3]

  • Prevent Premature Crystallization: During hot filtration (if performed), pre-heat the funnel and filter paper to prevent the product from crystallizing prematurely.

  • Maximize Crystal Formation: After the solution has cooled to room temperature, placing it in an ice bath can further decrease the solubility of the compound and promote more complete crystallization.[1]

  • Recover from Mother Liquor: A second crop of crystals can sometimes be obtained by partially evaporating the solvent from the mother liquor and re-cooling.[2] Note that this second crop may be less pure.

  • Washing Technique: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving a significant amount of the product.[2]

Q4: How do I choose the best solvent for recrystallizing this compound?

A4: The ideal solvent is one in which the target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1][2]

  • General Rules: A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[4]

  • Testing Procedure:

    • Place a small amount of your crude product in a test tube.

    • Add a few drops of the candidate solvent at room temperature. If it dissolves readily, the solvent is unsuitable as it will not allow for good recovery.

    • If it does not dissolve, gently heat the mixture. If the compound dissolves in the hot solvent, it is a promising candidate.

    • Allow the hot solution to cool. The formation of crystals indicates a good solvent.

  • Common Solvent Systems: For thiazole derivatives, which are often crystalline solids, common solvents to test include ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures like hexane/ethyl acetate.[4]

Q5: When should I use column chromatography instead of recrystallization?

A5: The choice depends on the nature of the impurities and the quantity of material.

  • Use Recrystallization When: You have a large amount of material and the impurities have significantly different solubilities from the main product at cold temperatures. It is often faster and uses less solvent than chromatography for bulk purification.[1]

  • Use Column Chromatography When:

    • Recrystallization fails to remove impurities (e.g., impurities have very similar solubility profiles).

    • The product is an oil or a low-melting solid.

    • You need to separate a complex mixture of several components.

    • You are working with a small amount of material where losses during multiple recrystallization steps would be too high.

Q6: The purified product has a broad melting point range. What does this indicate and what should I do?

A6: A broad melting point range (typically > 2 °C) is a strong indicator of impurities. Pure crystalline solids usually have a sharp, well-defined melting point. The presence of contaminants disrupts the crystal lattice, causing it to melt at a lower temperature and over a wider range.

  • Action: The product requires further purification. You should repeat the purification step (recrystallization or chromatography). If recrystallizing, ensure the cooling process is slow to allow for the formation of well-ordered crystals, which are less likely to trap impurities.[2]

Data Presentation

Table 1: Recrystallization Solvent Selection Guide

Solvent PropertyIdeal CharacteristicRationale
Solubility of Compound High solubility when hot, low solubility when cold.Maximizes the amount of product that crystallizes upon cooling, leading to higher yield.[5]
Solubility of Impurities Either very high or very low at all temperatures.If impurities are highly soluble, they remain in the mother liquor. If insoluble, they can be removed via hot filtration.[1]
Boiling Point Below the melting point of the compound.Prevents the compound from "oiling out" instead of forming crystals.[2]
Reactivity Must be chemically inert towards the compound.Prevents degradation or reaction with the target molecule during the heating process.[2]
Volatility Sufficiently volatile for easy removal from crystals.Allows the purified product to be dried easily without requiring very high temperatures or prolonged vacuum.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask. This step prevents premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling is crucial for forming pure crystals.[2]

  • Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: With the vacuum disconnected, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Re-apply the vacuum to pull air through the crystals to begin the drying process. Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely or dry in a vacuum oven.

Protocol 2: Column Chromatography
  • Slurry Preparation: Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) based on Thin Layer Chromatography (TLC) analysis (aim for a target compound Rf of ~0.3). Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain until it is level with the top of the silica bed. Ensure the silica is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If using a more polar solvent, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Guides

Purification_Workflow cluster_start Start cluster_decision Decision cluster_methods Purification Methods cluster_end Analysis Crude Crude Product SelectMethod Select Purification Method Crude->SelectMethod Recrystal Recrystallization SelectMethod->Recrystal High quantity, different solubility Chrom Column Chromatography SelectMethod->Chrom Complex mixture, similar solubility Isolate Isolate Pure Solid Recrystal->Isolate Chrom->Isolate Dry Dry Product Isolate->Dry Assess Assess Purity (TLC, MP, NMR) Dry->Assess

Caption: General workflow for the purification of this compound.

Recrystallization_Troubleshooting Start Recrystallization Fails Q1 What is the issue? Start->Q1 P1 Product 'Oiled Out' Q1->P1 Oiling P2 Very Low Yield Q1->P2 Yield P3 No Crystals Form Q1->P3 Formation P4 Product Impure (Broad M.P.) Q1->P4 Purity S1 Use lower boiling solvent Add more solvent Cool solution slower P1->S1 S2 Use minimum hot solvent Cool in ice bath Recover 2nd crop from mother liquor P2->S2 S3 Scratch flask with glass rod Add a seed crystal Evaporate some solvent P3->S3 S4 Re-crystallize with slow cooling Switch to column chromatography P4->S4

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Addressing ambiguous NMR spectral data of 4-(4-Chlorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ambiguous Nuclear Magnetic Resonance (NMR) spectral data of 4-(4-Chlorophenyl)-2-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: The aromatic signals in my ¹H NMR spectrum of this compound are overlapping. How can I resolve them?

A: Signal overlap in the aromatic region is a common issue.[1] The two doublets from the 4-chlorophenyl ring can be very close in chemical shift, making integration and coupling constant analysis difficult.

Troubleshooting Steps:

  • Change the NMR Solvent: The chemical shifts of protons are influenced by the surrounding solvent.[2][3][4] Acquiring the spectrum in a different deuterated solvent, such as Benzene-d₆ or Acetone-d₆, can alter the chemical environment enough to separate the overlapping peaks.[5] Aromatic solvents like Benzene-d₆ often induce significant shifts in the signals of aromatic solutes.[6]

  • Use a Higher Field Spectrometer: If available, using a spectrometer with a higher magnetic field strength (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

  • Perform 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can help distinguish the coupled protons even if their signals are partially overlapped.[7][8]

Q2: My observed chemical shifts don't match previously recorded or literature values. Why is there a discrepancy?

A: Variations in chemical shifts between different samples or compared to literature data can arise from several factors:[9]

  • Solvent: As mentioned above, different solvents can cause significant changes in chemical shifts.[10] Always ensure you are comparing spectra recorded in the same solvent.

  • Concentration: Sample concentration can affect chemical shifts, particularly for protons that might be involved in intermolecular interactions.[5]

  • Temperature: NMR spectra are sensitive to temperature. A difference of a few degrees can cause peaks to shift.

  • pH: If the sample is dissolved in a protic solvent (e.g., D₂O, CD₃OD), variations in pH can alter the protonation state of the molecule, leading to different chemical shifts.

Q3: The peaks in my spectrum are broad and poorly resolved. What can I do to improve the quality?

A: Broad peaks can be caused by instrumental factors or issues with the sample itself.[5]

Potential Solutions:

  • Re-shim the Spectrometer: Poor shimming of the magnetic field is a common cause of broad, asymmetric peaks. This should be the first step in troubleshooting poor resolution.[9]

  • Check Sample Solubility: If the compound is not fully dissolved or begins to precipitate, it will lead to an inhomogeneous sample and broad lines. Try using a different solvent or gently warming the sample to ensure complete dissolution.

  • Optimize Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[5] Diluting the sample may improve resolution.

  • Remove Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening.

Q4: How can I definitively assign all proton and carbon signals for this compound?

A: While 1D ¹H and ¹³C NMR provide initial information, unambiguous assignment for all atoms requires 2D NMR spectroscopy.[7][11]

  • HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum reveals correlations between protons and the carbons they are directly attached to (¹JCH coupling).[7][12] This allows you to connect the proton signals to their corresponding carbon signals.

  • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments.[13]

  • COSY: A COSY spectrum identifies protons that are coupled to each other, typically through three bonds (³JHH).[14] For this molecule, it would confirm the coupling between the protons on the chlorophenyl ring.

Quantitative Data Summary

The following tables provide expected chemical shift ranges for this compound in CDCl₃. Note that actual values can vary based on experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts (CDCl₃)

ProtonsChemical Shift (ppm)Multiplicity
Methyl (-CH₃)2.6 - 2.8Singlet (s)
Thiazole-H (C5-H)7.1 - 7.3Singlet (s)
Chlorophenyl-H7.3 - 7.5Doublet (d)
Chlorophenyl-H7.7 - 7.9Doublet (d)

Table 2: Expected ¹³C NMR Chemical Shifts (CDCl₃)

Carbon AtomChemical Shift (ppm)
Methyl (-CH₃)18 - 20
Thiazole-C5115 - 118
Chlorophenyl-CH127 - 130
Quaternary Carbons132 - 155
Thiazole-C2165 - 168

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical workflows for addressing ambiguous NMR data.

TroubleshootingWorkflow cluster_0 Initial Analysis cluster_1 Advanced Troubleshooting cluster_2 Resolution Start Ambiguous 1D NMR Spectrum (Overlap, Broadening, etc.) CheckSample 1. Verify Sample Integrity (Purity, Solubility, Concentration) Start->CheckSample Sample Issues? CheckInstrument 2. Check Instrument Settings (Shimming, Tuning) CheckSample->CheckInstrument Sample OK SolventStudy 3. Perform Solvent Study (e.g., Benzene-d6, Acetone-d6) CheckInstrument->SolventStudy Instrument OK Overlap Persists? VT_NMR 4. Run Variable Temperature (VT) NMR SolventStudy->VT_NMR Dynamic Effects? TwoD_NMR 5. Acquire 2D NMR Spectra (COSY, HSQC, HMBC) VT_NMR->TwoD_NMR Need Full Assignment? Resolved Spectrum Resolved & Structure Confirmed TwoD_NMR->Resolved

Caption: General troubleshooting workflow for ambiguous NMR spectra.

TwoD_NMR_Workflow cluster_0 Data Acquisition cluster_1 Structural Elucidation H1 1D ¹H Spectrum COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC HMBC ¹H-¹³C HMBC H1->HMBC C13 1D ¹³C Spectrum C13->HSQC C13->HMBC Step1 Identify ¹H Spin Systems (Coupled Protons) COSY->Step1 Step2 Assign Protons to Directly Bonded Carbons HSQC->Step2 Step3 Connect Fragments via Long-Range Couplings (incl. Quaternary Carbons) HMBC->Step3 Step1->Step3 Step2->Step3 Final Complete Molecular Structure Assignment Step3->Final

Caption: Workflow for structural elucidation using 2D NMR techniques.

Experimental Protocols

Protocol 1: Solvent Study for Resolving Signal Overlap

Objective: To resolve overlapping signals by acquiring ¹H NMR spectra in different deuterated solvents.

Methodology:

  • Sample Preparation: Prepare three separate, clean NMR tubes.

    • Tube A: Dissolve 5-10 mg of this compound in ~0.6 mL of Chloroform-d (CDCl₃).

    • Tube B: Dissolve 5-10 mg of the compound in ~0.6 mL of Benzene-d₆.

    • Tube C: Dissolve 5-10 mg of the compound in ~0.6 mL of Acetone-d₆.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum for each sample.

    • Ensure consistent acquisition parameters (e.g., temperature, number of scans) across all experiments for valid comparison.

    • Shim each sample carefully to achieve the best possible resolution.

  • Analysis:

    • Process each spectrum (Fourier transform, phase correction, baseline correction).

    • Compare the aromatic regions of the three spectra. Note any changes in chemical shifts and separation of the doublet signals.

Protocol 2: Acquiring and Interpreting 2D NMR Spectra

Objective: To unambiguously assign all proton and carbon signals and confirm the molecular structure.

Methodology:

  • Sample Preparation: Prepare a moderately concentrated sample (15-20 mg in ~0.6 mL of CDCl₃ or DMSO-d₆) to ensure a good signal-to-noise ratio for carbon-based experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf on a Bruker spectrometer).

    • Interpretation: Cross-peaks in a COSY spectrum indicate J-coupling between protons.[14] This will confirm the connectivity between the aromatic protons on the chlorophenyl ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Acquisition: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). This experiment is proton-detected and relatively sensitive.

    • Interpretation: Each cross-peak correlates a proton signal on the F2 (horizontal) axis with a carbon signal on the F1 (vertical) axis, indicating a direct one-bond attachment.[7][12] This will link the methyl protons to the methyl carbon, the thiazole proton to its carbon, and the aromatic protons to their respective carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquisition: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). This experiment may require a longer acquisition time than HSQC.

    • Interpretation: Cross-peaks show correlations between protons and carbons separated by 2 or 3 bonds. This is essential for identifying the quaternary carbons and confirming how the different parts of the molecule are connected (e.g., correlations from the thiazole proton to the carbons of the chlorophenyl ring).[11][13]

References

Strategies to minimize off-target effects of 4-(4-Chlorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific biological targets and off-target effects of 4-(4-Chlorophenyl)-2-methylthiazole is limited. This guide is based on the analysis of structurally related thiazole derivatives, which have been reported to exhibit inhibitory activity against protein kinases and histone acetyltransferases (HATs). The following information should be considered as a general framework for research and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the potential molecular targets of this compound?

A1: Based on the chemical scaffold, this compound may act as an inhibitor of protein kinases or histone acetyltransferases (HATs).[1][2][3][4][5] The thiazole ring is a common feature in many kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket.[6][7][8] Additionally, some thiazole-containing compounds have been identified as HAT inhibitors.[9] It is crucial to experimentally determine the specific target(s) in your system of interest.

Q2: What are common off-target effects associated with thiazole-based inhibitors?

A2: Off-target effects are common with small molecule inhibitors, particularly those targeting conserved enzyme families like kinases and HATs.[10][11] For kinase inhibitors, off-target effects often involve the inhibition of other kinases due to the similarity in their ATP-binding sites.[8] For HAT inhibitors, off-target effects can include interactions with other acetyltransferases or enzymes with reactive cysteine residues.[10] These unintended interactions can lead to misleading experimental results or cellular toxicity.[12]

Q3: How can I determine the primary target and potential off-targets of this compound?

A3: A systematic approach is necessary to identify the primary target and assess selectivity. This typically involves:

  • Biochemical Screening: Test the compound against a panel of purified kinases or HATs to determine its inhibitory profile in vitro.[13][14]

  • Target Engagement Assays: Confirm that the compound binds to the intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15][16][17][18]

  • Phenotypic Screening: Compare the cellular phenotype induced by the compound with that of known inhibitors of the hypothesized target or with genetic knockdown of the target.

Q4: I am observing a cellular phenotype that is inconsistent with the inhibition of the expected target. What are the initial troubleshooting steps?

A4: Unexpected cellular phenotypes are often the first indication of off-target effects or other experimental issues.[19] A logical troubleshooting workflow should be followed:

  • Confirm On-Target Engagement: Use a direct biochemical or biophysical method, such as CETSA or a target-specific reporter assay, to verify that the compound is interacting with its intended target at the concentrations used.[15][20]

  • Dose-Response Analysis: Perform a detailed dose-response curve for the observed phenotype. If the EC50 for the unexpected phenotype is significantly different from the IC50 for the on-target activity, it may suggest an off-target effect.[19]

  • Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor of the same target that has a distinct chemical structure. If this second compound does not produce the same unexpected phenotype, it is likely that the phenotype is due to an off-target effect of this compound.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Low Concentrations
Potential Cause Troubleshooting Steps
Off-target toxicity 1. Perform a kinase or HAT selectivity screen to identify potential off-target liabilities that could be essential for cell survival.[12] 2. Compare the cytotoxic IC50 with the on-target IC50. A small therapeutic window suggests off-target toxicity. 3. Use a rescue experiment by overexpressing the intended target to see if it mitigates the toxicity.
Compound precipitation 1. Visually inspect the culture medium for any signs of compound precipitation after dilution from the stock solution. 2. Perform a solubility test in your specific cell culture medium.[20]
Solvent toxicity 1. Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.5%).[20] 2. Run a vehicle-only control to assess the effect of the solvent on cell viability.[19]
Problem 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Compound instability 1. Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO).[21] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[21] 3. Check the stability of the compound in your assay buffer and at working temperatures.[21]
Cellular context 1. Ensure consistent cell passage number, confluency, and growth conditions between experiments. 2. Verify the expression level of the target protein in your cell line.
Assay variability 1. Standardize all incubation times, reagent concentrations, and detection parameters. 2. Include appropriate positive and negative controls in every experiment.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data for the characterization of this compound. The data presented here is hypothetical and should be replaced with experimental results.

Table 1: Hypothetical Kinase Selectivity Profile

Kinase TargetIC50 (nM)
Kinase A (On-target) 50
Kinase B850
Kinase C>10,000
Kinase D2,500
Kinase E600

IC50 values determined by an in vitro luminescence-based kinase assay.

Table 2: Hypothetical HAT Activity Profile

HAT TargetIC50 (µM)
p300 (On-target) 1.5
PCAF25
GCN5>100
Tip6050

IC50 values determined by an in vitro fluorometric HAT assay.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available assays that measure ADP production as an indicator of kinase activity.[22]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Add 2.5 µL of the test compound dilution or DMSO control.

    • Add 2.5 µL of the kinase of interest.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a mixture of the kinase substrate and ATP.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro HAT Inhibition Assay (Fluorometric)

This protocol is based on the detection of the co-product Coenzyme A (CoA-SH).[23]

  • Reagent Preparation: Prepare solutions of the HAT enzyme (e.g., recombinant p300), histone substrate (e.g., H3 peptide), and Acetyl-CoA in assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the HAT enzyme and incubate for 10 minutes.

    • Initiate the reaction by adding the histone substrate and Acetyl-CoA.

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Add a developing reagent that reacts with the thiol group of the generated CoA-SH to produce a fluorescent product.

    • Incubate for 15 minutes at room temperature.

  • Data Analysis: Measure fluorescence with an appropriate plate reader. Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the assessment of compound binding to its target in intact cells based on ligand-induced thermal stabilization.[15][16][17][18]

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either the test compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Harvest and resuspend the cells in a protein-stable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blot or other quantitative protein detection methods.

  • Data Interpretation: A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizations

G Ligand Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates Inhibitor This compound Inhibitor->Kinase_A Inhibits

Caption: Simplified kinase signaling pathway and the inhibitory action of a test compound.

G HAT Histone Acetyltransferase (HAT) Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone Catalyzes Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Histone Histone Protein Histone->HAT Chromatin Relaxed Chromatin Acetylated_Histone->Chromatin Gene_Transcription Gene Transcription Chromatin->Gene_Transcription Inhibitor This compound Inhibitor->HAT Inhibits

Caption: General mechanism of Histone Acetyltransferase (HAT) action and its inhibition.

G Start Start: Unexpected Phenotype Observed Confirm_Target Confirm On-Target Engagement (e.g., CETSA, Western Blot) Start->Confirm_Target Dose_Response Perform Dose-Response for Phenotype Confirm_Target->Dose_Response Compare_Potency Compare Phenotype EC50 to On-Target IC50 Dose_Response->Compare_Potency Use_Alternative Use Structurally Unrelated Inhibitor for Same Target Compare_Potency->Use_Alternative Potencies Differ On_Target Conclusion: Phenotype is Likely On-Target Effect Compare_Potency->On_Target Potencies Similar Compare_Phenotype Does Alternative Inhibitor Cause Same Phenotype? Use_Alternative->Compare_Phenotype Off_Target Conclusion: Phenotype is Likely Off-Target Effect Compare_Phenotype->Off_Target No Compare_Phenotype->On_Target Yes

Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.

References

Technical Support Center: Enhancing the Stability of 4-(4-Chlorophenyl)-2-methylthiazole in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of 4-(4-Chlorophenyl)-2-methylthiazole in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to identify and mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common factors that cause the degradation of this compound in solution? A1: Like many heterocyclic compounds, this compound is susceptible to degradation under several conditions. The primary factors are hydrolysis (acidic or basic), oxidation, photolysis (degradation by light), and thermolysis (degradation by heat).[1][2] Understanding which of these factors is causing instability is the first step in developing a stable formulation.[2]

Q2: My compound shows significant degradation in an aqueous solution. What should I investigate first? A2: When degradation occurs in an aqueous medium, the pH of the solution is the most critical factor to investigate. The stability of the thiazole ring can be highly dependent on pH.[1] It is recommended to conduct forced degradation studies across a range of pH values to determine the pH at which the compound is most stable.[3] Using a buffered solution to maintain this optimal pH is a key strategy for enhancing stability.

Q3: I suspect my compound is degrading due to oxidation. How can I prevent this? A3: The thiazole ring can be susceptible to oxidative degradation.[4] To prevent this, you can take several precautions. Preparing solutions using deoxygenated solvents can be beneficial. Additionally, purging the headspace of the storage container with an inert gas like nitrogen or argon can remove oxygen. The use of antioxidants may also be considered, but their compatibility with the compound and downstream experiments must be verified.

Q4: Is this compound sensitive to light, and what are the best practices for handling? A4: Many pharmaceutical compounds are sensitive to light, leading to photolytic degradation.[1] It is a mandatory part of forced degradation studies to assess photostability.[5] As a standard precaution, solutions of this compound should be prepared and stored in amber glass vials or containers wrapped in aluminum foil to protect them from light. All handling should, when possible, be done under low-light conditions.

Q5: How does temperature influence the stability of the compound in solution? A5: Temperature is a critical factor in chemical stability. Elevated temperatures accelerate the rate of degradation reactions, including hydrolysis and oxidation.[6] For long-term storage, it is generally recommended to store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures, unless solubility issues prevent this. Thermal degradation studies can help establish the optimal storage temperature.[1]

Troubleshooting Guide

If you are experiencing unexpected degradation of this compound, consult the following guide.

Problem Potential Cause Recommended Solution
Rapid loss of purity in aqueous solution Inappropriate pH Determine the optimal pH for stability using a pH-rate profile study. Prepare all subsequent solutions using a buffer system (e.g., phosphate, acetate) at that pH.
Degradation observed even when protected from light and stored at low temperature Oxidation Prepare solutions with solvents that have been deoxygenated by sparging with nitrogen or argon. Store the solution under an inert atmosphere.
Discoloration or precipitation after exposure to ambient light Photodegradation Always use amber vials or light-blocking containers. Minimize exposure to direct light during experimental procedures.[1]
Gradual degradation over time, even with proper pH and light protection Thermal Degradation Store stock and working solutions at a lower temperature (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles if possible by aliquoting the stock solution.[6]
Inconsistent results between batches Solvent Impurities Use high-purity (e.g., HPLC-grade) solvents for all preparations. Peroxides in older ether-based solvents can be a source of oxidative stress.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential for identifying the conditions under which a compound degrades.[2] The following table summarizes representative data for a thiazole derivative, illustrating how results from such a study might be presented.

Table 1: Representative Forced Degradation Data for a Thiazole Derivative

Stress ConditionParametersDuration% Degradation (Hypothetical)No. of Degradants
Acidic Hydrolysis 0.1 N HCl24 hours15.2%2
Basic Hydrolysis 0.1 N NaOH24 hours28.5%3
Neutral Hydrolysis Water72 hours5.1%1
Oxidative 3% H₂O₂24 hours45.8%4
Thermal 105°C (Solid)48 hours8.3%1
Photolytic ICH Q1B Option 2N/A12.6%2

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the methodology for conducting forced degradation studies to identify the degradation pathways of this compound.[1][7]

1. Materials and Reagents:

  • This compound (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile. This stock will be used for all stress conditions.[7]

3. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.[7]

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Reflux at 80°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.[7]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with mobile phase.[7]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.[7]

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in mobile phase) in a photostability chamber according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter). Keep a control sample in the dark under the same conditions.[7]

4. Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a typical stability-indicating HPLC method for the analysis of this compound and its degradation products.[7][8]

  • Instrumentation: HPLC system with a PDA or UV detector.[7]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient mixture of Acetonitrile and Water (e.g., pH 3.0 phosphate buffer). The gradient should be optimized to separate all degradation products from the parent peak.

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 280 nm).[8]

  • Injection Volume: 10 µL.[8]

  • Column Temperature: 30°C.[8]

  • Method Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring it can accurately quantify the compound in the presence of its degradants.[7]

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability testing of this compound.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acidic Hydrolysis Stock->Acid Base Basic Hydrolysis Stock->Base Oxid Oxidative (H₂O₂) Stock->Oxid Photo Photolytic (ICH Q1B) Stock->Photo Therm Thermal (Solid State) Stock->Therm HPLC Stability-Indicating HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Oxid->HPLC Photo->HPLC Therm->HPLC Data Quantify Degradation & Identify Degradants HPLC->Data G start Compound Degradation Observed in Solution check_ph Is the solution buffered at an optimal pH? start->check_ph check_light Is the solution protected from light? check_ph->check_light Yes sol_ph Action: Buffer the solution to maintain optimal pH. check_ph->sol_ph No check_o2 Has oxygen been excluded? check_light->check_o2 Yes sol_light Action: Use amber vials and work in low-light conditions. check_light->sol_light No check_temp Is it stored at the correct temperature? check_o2->check_temp Yes sol_o2 Action: Use deoxygenated solvents and store under inert gas. check_o2->sol_o2 No sol_temp Action: Store at recommended low temperature (e.g., 2-8°C). check_temp->sol_temp No end_node Stability Enhanced check_temp->end_node Yes sol_ph->check_light sol_light->check_o2 sol_o2->check_temp sol_temp->end_node G cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_photolytic Photolytic Stress (UV/Vis Light) Parent This compound S_Oxide Thiazole S-Oxide Derivative Parent->S_Oxide Oxidation Ring_Cleavage Thiazole Ring Cleavage Products Parent->Ring_Cleavage Hydrolysis Photo_Products Photodegradants (e.g., Isomers, Dimers) Parent->Photo_Products Photolysis

References

Refinement of docking protocols for accurate binding prediction of thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining molecular docking protocols for the accurate binding prediction of thiazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the docking of thiazole derivatives, presented in a question-and-answer format.

Q1: My docking protocol fails to reproduce the binding pose of a known thiazole-based inhibitor (high RMSD after redocking). What are the likely causes and how can I fix this?

A1: A high Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose of a known ligand is a common issue indicating that the docking protocol is not accurately reproducing the experimental binding mode. An RMSD value below 2.0 Å is generally considered a good result.[1][2]

Possible Causes & Solutions:

  • Incorrect Binding Site Definition: The defined grid box for docking may be improperly centered or sized. Ensure the grid box encompasses the entire binding pocket, typically by selecting amino acid residues within 3-6 Å of the co-crystallized ligand.[3]

  • Inadequate Ligand Preparation: The 3D structure of the thiazole derivative may not be correctly prepared. It is crucial to generate low-energy conformers and consider different ionization states and tautomers.[4] Use of a suitable force field, such as MMFF94, for energy minimization is also important.[4]

  • Suboptimal Protein Preparation: The protein structure may contain errors or missing information. Ensure that water molecules and existing ligands are removed, hydrogen atoms are added, and appropriate charges are assigned.[3] Missing side chains and loops should be filled in, and the structure should be minimized.[4]

  • Inappropriate Docking Algorithm or Scoring Function: The chosen docking algorithm or scoring function may not be well-suited for thiazole derivatives. It is advisable to test different software (e.g., AutoDock Vina, Glide, MOE) and scoring functions.[3][5] For instance, the London dG scoring function has been used for thiazole derivatives.[6]

Troubleshooting Workflow:

Start High RMSD (>2Å) after Redocking CheckGrid Verify Grid Box (Center & Size) Start->CheckGrid CheckLigand Review Ligand Prep (Conformers, Charges) CheckGrid->CheckLigand Correct AdjustGrid Adjust Grid Box CheckGrid->AdjustGrid Incorrect CheckProtein Assess Protein Prep (Hydrogens, Charges) CheckLigand->CheckProtein Correct RefineLigand Refine Ligand Prep CheckLigand->RefineLigand Incorrect CheckAlgorithm Evaluate Docking Algorithm/Scoring CheckProtein->CheckAlgorithm Correct RefineProtein Refine Protein Prep CheckProtein->RefineProtein Incorrect TestAlgorithm Test Alternative Software/Scoring CheckAlgorithm->TestAlgorithm Suboptimal Redock Redock Ligand AdjustGrid->Redock RefineLigand->Redock RefineProtein->Redock TestAlgorithm->Redock Success RMSD < 2Å Redock->Success

A troubleshooting workflow for high RMSD in redocking experiments.

Q2: The docking scores for my thiazole derivatives do not correlate with their experimental binding affinities (e.g., IC50 values). What steps can I take to improve the correlation?

A2: A lack of correlation between docking scores and experimental data is a frequent challenge. While a lower docking score generally suggests a more favorable interaction, this is not always directly proportional to experimental efficacy.[3]

Possible Causes & Solutions:

  • Scoring Function Limitations: The scoring function may not accurately capture all the factors influencing binding affinity, such as entropy or the role of water molecules. Consider using different scoring functions or post-processing the docking results with methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to refine the binding energy calculations.[7]

  • Inadequate Sampling: The docking algorithm may not be exploring a sufficient number of ligand conformations or orientations. Increasing the "exhaustiveness" or the number of generated binding modes in the docking parameters can help.[4]

  • Force Field Inaccuracies: The force field used for energy calculations might not be well-parameterized for the specific interactions of your thiazole derivatives. For instance, the OPLS_2005 force field has been utilized in studies with thiazole compounds.[7]

  • Experimental Data Variability: Ensure that the experimental data is reliable and consistent.

Refinement Strategy:

  • Re-evaluate Scoring: Use a different scoring function or a consensus scoring approach by employing multiple docking programs.

  • Post-Docking Refinement: Apply methods like MM-GBSA to recalculate binding free energies.[7]

  • Molecular Dynamics (MD) Simulations: For the top-ranked poses, run MD simulations to assess the stability of the protein-ligand complex over time. A stable complex in an MD simulation provides stronger evidence for a valid binding mode.[8]

Frequently Asked Questions (FAQs)

Q1: What is a standard workflow for a molecular docking study of thiazole derivatives?

A1: A typical molecular docking workflow involves several key stages, from initial setup to final analysis.[3]

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ProteinPrep Protein Preparation (PDB Download, Cleanup) GridGen Grid Generation (Define Binding Site) ProteinPrep->GridGen LigandPrep Ligand Preparation (3D Conversion, Minimization) Docking Molecular Docking (Run Simulation) LigandPrep->Docking GridGen->Docking PoseAnalysis Pose & Score Analysis Docking->PoseAnalysis InteractionAnalysis Interaction Analysis (H-bonds, etc.) PoseAnalysis->InteractionAnalysis Validation Protocol Validation (Redocking, RMSD) InteractionAnalysis->Validation

A generalized workflow for in-silico molecular docking studies.

Q2: Which software is commonly used for docking thiazole derivatives?

A2: Several docking programs have been successfully used in studies involving thiazole derivatives, including:

  • AutoDock Vina [4]

  • Glide (Schrödinger Suite) [4][5][7]

  • MOE (Molecular Operating Environment) [5][6]

  • Molegro Virtual Docker [9]

The choice of software can depend on the specific research question, available computational resources, and user familiarity. It is often recommended to use more than one program to compare and validate results.

Q3: How can I validate my docking protocol for thiazole derivatives?

A3: Protocol validation is a critical step to ensure the reliability of your docking results.[10] The most common method is redocking , where the co-crystallized ligand is extracted from the protein's binding site and then docked back into it. The accuracy is assessed by calculating the RMSD between the predicted pose and the original crystallographic pose. A low RMSD value (typically < 2.0 Å) indicates that the protocol can reliably reproduce the known binding mode.[1][8][10]

Q4: Are there any specific structural features of thiazole derivatives that I should pay attention to during docking?

A4: Yes, the thiazole ring and its substituents can form various types of interactions. The nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors. The aromatic nature of the ring can lead to π-π stacking and arene-cation interactions with protein residues.[11][12] The substituents on the thiazole ring play a crucial role in determining the overall binding affinity and specificity. For example, electron-donating or withdrawing groups can significantly alter the interaction profile.[5][12]

Data Summary Tables

Table 1: Comparative Docking Performance of Various Thiazole Derivatives

Thiazole Derivative ClassTarget ProteinPDB IDDocking Score / Binding AffinityKey Interactions
2,4-Disubstituted ThiazolesTubulinNot SpecifiedIC50 values: 2.00 ± 0.12 to 2.95 ± 0.18 µM; Binding Energy: -13.88 to -14.50 kcal/mol[13]Promising binding in the tubulin active site.[13]
N-substituted ThiazolesFabH3iL9MolDock Scores: -102.612 to -144.236[9]Hydrogen bonding.[9]
Thiazole Clubbed PyridineSARS-CoV-2 Mpro6LU7Binding Energy: -5.8 to -8.6 kcal/mol[8]H-acceptor, H-donor, and hydrophobic interactions.[8]
ThiazoloquinolinesVEGFR-2Not SpecifiedDocking Scores: -3.248 to -6.635 kcal/mol[10]Interactions with Arg1027, Leu889, Asp814, etc.[10]
Thiazole CarboxamidesCOX-2Not SpecifiedFavorable binding within the COX-2 active site.[7]Optimal interaction within the binding site.[7]

Table 2: Example of a Refined Docking Protocol for Thiazole Derivatives

StepParameterRecommended Setting/SoftwareRationale
Protein Preparation SoftwareSchrödinger's Protein Preparation Wizard[4]Systematically prepares the protein by assigning bond orders, adding hydrogens, and minimizing the structure.[4]
MinimizationOPLS_2005 force field[7]A well-established force field for protein simulations.[7]
Ligand Preparation SoftwareLigPrep (Schrödinger)[4]Generates low-energy 3D conformers and handles different ionization states.[4]
Force FieldMMFF94 or similar[4]Suitable for small organic molecules like thiazole derivatives.
Grid Generation MethodCentered on co-crystallized ligand or key active site residues.[4]Ensures the docking search is focused on the relevant binding pocket.
Docking SoftwareGlide (XP mode)[7]Extra-precision mode provides more rigorous sampling and scoring.
ScoringGlideScore, MM-GBSA[7]MM-GBSA can provide a more accurate estimation of binding free energy.[7]
Validation MethodRedocking of native ligand[10]Essential for confirming the protocol's ability to reproduce the experimental binding mode.[10]
MetricRMSD < 2.0 Å[1]A standard cutoff for a successful redocking experiment.

Experimental Protocols

Detailed Methodology for a Refined Molecular Docking Protocol

This protocol provides a step-by-step guide for performing a molecular docking study with thiazole derivatives, integrating best practices discussed in the troubleshooting section.

  • Protein Preparation

    • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[3]

    • Initial Cleanup: Remove all non-essential molecules, including water, ions, and co-crystallized ligands, from the PDB file.[3]

    • Pre-processing: Use a tool like the Protein Preparation Wizard in the Schrödinger Suite or AutoDock Tools.[4] This involves:

      • Assigning correct bond orders.

      • Adding hydrogen atoms.

      • Filling in missing side chains or loops.

      • Assigning partial atomic charges.

    • Minimization: Perform a restrained energy minimization of the protein structure using a suitable force field (e.g., OPLS_2005) to relieve any steric clashes.[7]

  • Ligand Preparation

    • 2D to 3D Conversion: Draw the 2D structures of the thiazole derivatives using chemical drawing software and convert them to 3D structures.[3]

    • Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field like MMFF94.[4]

    • Generate Conformers: Generate multiple low-energy conformers for each ligand, considering different ionization states and tautomers, especially for the thiazole ring and its substituents. Software like LigPrep can be used for this purpose.[4]

  • Docking Protocol Validation (Redocking)

    • Define Binding Site: Define the binding site by creating a grid box centered on the location of the co-crystallized ligand in the original PDB structure.[3]

    • Redock: Dock the extracted co-crystallized ligand back into the prepared protein using the chosen docking software.

    • Calculate RMSD: Superimpose the docked pose of the ligand with its original crystallographic pose and calculate the RMSD. An RMSD value < 2.0 Å validates the docking protocol.[1][2]

  • Docking of Thiazole Derivatives

    • Run Docking: Use the validated protocol to dock the prepared library of thiazole derivatives into the defined binding site.

    • Set Parameters: Configure the docking parameters, such as the number of poses to generate per ligand and the exhaustiveness of the conformational search.[4]

  • Analysis of Results

    • Rank by Score: Rank the docked ligands based on their docking scores (e.g., GlideScore, binding energy in kcal/mol).

    • Visual Inspection: Visually inspect the top-ranked poses to analyze the binding mode and key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein's active site residues.[3]

    • Post-Processing (Optional): For a more refined energy calculation, use methods like the MM-GBSA approach on the top-ranked poses.[7]

    • MD Simulation (Optional): For the most promising candidates, perform molecular dynamics simulations to assess the stability of the ligand-protein complex over time.[8]

References

Technical Support Center: Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing compound precipitation in cell culture media. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is compound precipitation in cell culture media and why is it a problem?

A1: Compound precipitation is the formation of solid particles of a substance that was previously dissolved in the cell culture medium. This can appear as visible crystals, cloudiness (turbidity), or a thin film.[1][2] Precipitation is problematic because it lowers the bioavailable concentration of the compound, leading to inaccurate and irreproducible experimental results.[3] Furthermore, these precipitates can be toxic to cells or interfere with imaging-based assays.[4]

Q2: What are the common causes of compound precipitation?

A2: Several factors can lead to compound precipitation in cell culture media:

  • Poor Aqueous Solubility: Many experimental small molecules are hydrophobic and have inherently low solubility in aqueous solutions like cell culture media.[5]

  • High Compound Concentration: The final concentration of the compound may surpass its solubility limit in the media.[6]

  • Solvent Shock: Rapidly diluting a concentrated stock solution (often in an organic solvent like DMSO) into the aqueous media can cause the compound to "crash out" of solution.[6]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and pH buffers can decrease a compound's solubility.[5][7]

  • Temperature and pH Fluctuations: Changes in temperature (e.g., moving from cold storage to a 37°C incubator) or pH can affect a compound's stability and solubility.[5][8]

  • Improper Stock Solution Storage: Repeated freeze-thaw cycles of stock solutions can cause the compound to precipitate over time.[6]

  • Evaporation: Evaporation of media during long-term cultures can increase the concentration of all components, potentially exceeding the compound's solubility.[7][9]

Q3: How can I distinguish between compound precipitation and other issues like bacterial or fungal contamination?

A3: While both can cause turbidity, there are key differences. Bacterial or fungal contamination will typically show motile particles (bacteria) or filamentous structures (fungi) under a microscope, and the turbidity will often increase over time as the microorganisms replicate.[1] Compound precipitates often appear as crystalline structures or amorphous aggregates and will not proliferate.[10] If contamination is suspected, it's best to discard the culture to prevent it from spreading.[1]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Question: I dissolved my compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What's happening and how can I fix it?

Answer: This is a classic example of "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to precipitate.[6] Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Steps & Recommendations

Potential CauseExplanationRecommended Solution
High Final Concentration The intended working concentration of your compound exceeds its solubility limit in the aqueous media.[7]Decrease the final working concentration. It is also advisable to perform a solubility test to determine the maximum soluble concentration.[7]
Rapid Dilution ("Solvent Shock") Adding a concentrated stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[6]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[7] Add the compound dropwise while gently swirling or vortexing the media.[7]
Low Media Temperature Adding the compound to cold media can decrease its solubility.[7]Always use pre-warmed (37°C) cell culture media for dilutions.[6][7]
High Solvent Concentration While a solvent aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[7]Keep the final solvent (e.g., DMSO) concentration in the culture medium below 0.5%, and ideally below 0.1%.[11]

Workflow for Preventing Immediate Precipitation

G start Start: Compound Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Decrease final concentration check_conc->reduce_conc Yes check_dilution Was the stock added too quickly? check_conc->check_dilution No end_success Precipitation Resolved reduce_conc->end_success serial_dilution Use serial dilution & gentle mixing check_dilution->serial_dilution Yes check_temp Was the media cold? check_dilution->check_temp No serial_dilution->end_success warm_media Pre-warm media to 37°C check_temp->warm_media Yes check_solvent Is the final solvent % too high? check_temp->check_solvent No warm_media->end_success reduce_solvent Keep final solvent < 0.5% check_solvent->reduce_solvent Yes check_solvent->end_success No reduce_solvent->end_success

Caption: Troubleshooting workflow for immediate compound precipitation.

Issue 2: Delayed Precipitation After Incubation

Question: My media with the compound looks fine initially, but after a few hours or days in the incubator, I see a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation is often due to the compound's borderline solubility and instability under culture conditions. Several factors can contribute to this over time.

Troubleshooting Steps & Recommendations

Potential CauseExplanationRecommended Solution
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, affecting compound solubility.[7]Minimize the time culture vessels are outside the incubator.[7]
pH Shift in Media Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[7][12]Monitor the pH of your culture medium. Consider more frequent media changes, especially in dense cultures.[7]
Interaction with Media Components The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[7]If possible, try a different basal media formulation. Serum-free media can sometimes be more prone to precipitation for certain compounds.[4][7]
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[6]Ensure proper humidification of the incubator.[6] Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[7]
Compound Degradation The compound may be chemically unstable in the culture medium at 37°C, and the degradation products could be insoluble.[3]Perform a stability study by incubating the compound in the medium and analyzing its concentration over time using methods like LC-MS/MS or HPLC.[3]

Signaling Pathway of Delayed Precipitation Factors

G cluster_factors Contributing Factors cluster_mechanisms Mechanisms Temp_Fluctuations Temperature Fluctuations Decreased_Solubility Decreased Solubility Temp_Fluctuations->Decreased_Solubility pH_Shift pH Shift (Metabolism) pH_Shift->Decreased_Solubility Media_Interaction Media Component Interaction Complex_Formation Insoluble Complex Formation Media_Interaction->Complex_Formation Evaporation Media Evaporation Increased_Concentration Increased Local Concentration Evaporation->Increased_Concentration Precipitation Delayed Precipitation Decreased_Solubility->Precipitation Increased_Concentration->Precipitation Complex_Formation->Precipitation

Caption: Factors and mechanisms leading to delayed compound precipitation.

Experimental Protocols

Protocol 1: Basic Compound Solubility Assessment in Cell Culture Media

This protocol provides a straightforward method to determine the visual solubility of a compound in your specific cell culture medium.

Materials:

  • Test compound

  • Appropriate solvent (e.g., anhydrous DMSO)

  • Your complete cell culture medium (including serum and supplements), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

  • Microscope

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve your compound in a suitable solvent (e.g., 100 mM in DMSO).[7] Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.[11]

  • Prepare Serial Dilutions: Create a series of dilutions of your stock solution in the pre-warmed cell culture medium. For example, prepare dilutions that result in final compound concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM. Keep the final solvent concentration constant and below 0.5%.

  • Immediate Visual Inspection: Immediately after preparing the dilutions, visually inspect each tube or well against a dark background for any signs of cloudiness or precipitate.[7]

  • Microscopic Examination: Pipette a small volume of each dilution onto a slide or into a clear-bottom plate and examine under a microscope (e.g., at 20x magnification) for any crystalline or amorphous precipitates.[13]

  • Incubation and Re-assessment: Incubate the remaining dilutions under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).[3]

  • Final Inspection: After incubation, repeat the visual and microscopic inspections to check for any delayed precipitation. The highest concentration that remains clear is your maximum working soluble concentration under these conditions.

Protocol 2: Identifying the Nature of Precipitates

If you consistently observe precipitation and troubleshooting proves difficult, identifying the precipitate's composition can provide valuable insights.

Methodology:

  • Sample Collection: Carefully collect the medium containing the precipitate. Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitate.[13]

  • Wash the Pellet: Aspirate the supernatant and gently wash the pellet with a cold, neutral buffer (like PBS) to remove soluble media components. Repeat the centrifugation and aspiration.

  • Analytical Techniques: The washed pellet can then be analyzed using various techniques to determine its composition.[14] This step typically requires specialized equipment and expertise.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can identify inorganic components, particularly metal ions that may have precipitated.[14][15]

    • X-ray Fluorescence (XRF): Another technique for elemental analysis of the precipitate.[14]

    • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to identify if the precipitate is the parent compound or a degradation product.[3]

Logical Relationship for Precipitate Identification

G start Precipitate Observed collect Collect & Centrifuge Sample start->collect wash Wash Pellet collect->wash analyze Analyze Pellet wash->analyze icpms ICP-MS / XRF (Metals) analyze->icpms Inorganic? hplc HPLC / LC-MS (Compound/Degradant) analyze->hplc Organic? result Identify Precipitate Composition icpms->result hplc->result

Caption: A logical workflow for identifying the composition of precipitates.

References

Side reactions in the Hantzsch synthesis of thiazoles and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, prevent side reactions, and optimize their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Purity of Starting Materials: The α-haloketone and thioamide starting materials must be of high purity. α-Haloketones can be unstable and may require fresh preparation or purification before use to prevent side reactions caused by degradation products. Similarly, the purity of the thioamide is crucial, as contamination with the corresponding amide can lead to the formation of an oxazole byproduct.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that significantly influence the reaction outcome. These factors should be carefully optimized for each specific substrate combination.

  • Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to ensure all starting materials have been consumed.

  • Formation of Side Products: The generation of byproducts can consume reactants and complicate the purification process, ultimately leading to a lower yield of the desired thiazole.

Q2: I am using an N-substituted thiourea and obtaining a mixture of products. What is happening and how can I control the regioselectivity?

A2: When using an N-monosubstituted thiourea, the reaction can proceed through two different cyclization pathways, leading to the formation of a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the pH.

  • Under neutral or basic conditions, the reaction typically favors the formation of the 2-(N-substituted amino)thiazole.

  • Under acidic conditions, the formation of the 3-substituted 2-imino-2,3-dihydrothiazole can be significantly favored.[1] For example, conducting the reaction in a mixture of 10M HCl and ethanol at 80°C has been shown to produce the 2-imino-2,3-dihydrothiazole as the major product.[1]

To control the regioselectivity, carefully adjust the pH of your reaction mixture. For the synthesis of 2-(N-substituted amino)thiazoles, ensure the reaction is run under neutral or slightly basic conditions.

Q3: My TLC analysis shows multiple spots, even though my starting materials are pure. What are the likely side products?

A3: Besides the potential for regioisomers with substituted thioureas, other common side products in the Hantzsch synthesis include:

  • Oxazoles: Formation of an oxazole analog of your target thiazole can occur if your thioamide starting material is contaminated with the corresponding amide.

  • Dimerization or Polymerization Products: Under certain conditions, the α-haloketone or reactive intermediates can undergo self-condensation or polymerization, leading to higher molecular weight byproducts. This can sometimes be mitigated by adjusting reactant concentrations or the rate of addition of reagents.

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will observe spots corresponding to your α-haloketone and thioamide on the TLC plate.

Q4: I am working with a chiral α-haloketone, and I am concerned about racemization. Is this a known issue, and how can it be prevented?

A4: Yes, racemization at the chiral center of the α-haloketone can be a significant side reaction in the Hantzsch synthesis. This is believed to occur through the enolization of an intermediate. To minimize or eliminate racemization, several modified procedures have been developed:

  • Use of α-Tosyloxy Ketones: Replacing the α-haloketone with an α-tosyloxy ketone has been shown to reduce epimerization.[2]

  • Holzapfel-Meyers-Nicolaou Modification: This multi-step procedure involves the cyclocondensation of the thioamide under basic conditions to form a hydroxythiazoline intermediate. This intermediate is then dehydrated using trifluoroacetic anhydride and pyridine, followed by treatment with triethylamine. This method has proven effective for the stereoselective synthesis of functionalized thiazoles.

Quantitative Data on Side Product Formation

The following table summarizes the influence of reaction conditions on the regioselectivity of the Hantzsch synthesis with N-methylthiourea and chloroacetone.

Reaction Conditions2-Methylamino-4-methylthiazole (%)3,4-Dimethyl-2-imino-2,3-dihydrothiazole (%)
Ethanol, refluxMajor ProductMinor Product
10M HCl-Ethanol (1:2), 80°C2773

Data extrapolated from qualitative descriptions and specific examples in the literature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole[3]

This protocol provides a general method for the synthesis of a simple 2-aminothiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate using a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Determine the mass and percent yield of the product.

  • Characterize the product using appropriate analytical techniques (e.g., melting point, NMR, TLC).[3]

Protocol 2: Environmentally Benign One-Pot Synthesis of Substituted Thiazoles using a Reusable Catalyst[4][5]

This protocol describes a greener approach to the Hantzsch synthesis using a silica-supported tungstosilisic acid catalyst.[4][5]

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) (15 mol%)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and SiW/SiO₂ catalyst.

  • Add 5 mL of a 1:1 ethanol/water mixture.

  • Choose one of the following heating methods:

    • Conventional Heating: Reflux the mixture with stirring at 65°C for 2-3.5 hours.

    • Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath at room temperature for 1.5-2 hours.

  • After the reaction is complete, filter the solid product and wash it with ethanol.

  • To recover the catalyst, dissolve the solid in acetone and filter. The insoluble catalyst can be collected and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dry the resulting product in an oven at 60°C.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways with N-Substituted Thioureas

G Reactants α-Haloketone + N-Substituted Thiourea Intermediate Thioether Intermediate Reactants->Intermediate S-Alkylation ProductA 2-(N-Substituted amino)thiazole Intermediate->ProductA N-Cyclization (Neutral/Basic) ProductB 3-Substituted 2-imino-2,3-dihydrothiazole Intermediate->ProductB N'-Cyclization (Acidic)

Caption: Regioselective pathways in the Hantzsch synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield in Hantzsch Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions (T, t, solvent) Start->OptimizeConditions MonitorReaction Monitor Reaction Progress (TLC) Start->MonitorReaction AnalyzeByproducts Identify Side Products (TLC, NMR) Start->AnalyzeByproducts PurifySM Purify/Synthesize Fresh Starting Materials CheckPurity->PurifySM Impure AdjustConditions Adjust T, t, or Change Solvent OptimizeConditions->AdjustConditions Suboptimal DriveToCompletion Increase Reaction Time or Temperature MonitorReaction->DriveToCompletion Incomplete AddressSideReactions Implement Preventative Measures AnalyzeByproducts->AddressSideReactions Side Products Identified ImprovedYield Improved Yield PurifySM->ImprovedYield AdjustConditions->ImprovedYield DriveToCompletion->ImprovedYield AddressSideReactions->ImprovedYield

Caption: A logical guide to troubleshooting low reaction yields.

References

Technical Support Center: Improving Regioselectivity in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Hantzsch thiazole synthesis?

A1: The primary cause of poor regioselectivity, or the formation of regioisomeric mixtures, arises when using unsymmetrical reagents. Specifically, this occurs with:

  • Unsymmetrical α-haloketones: These ketones have two different substituents attached to the carbonyl group, leading to two possible sites for the initial reaction with the thioamide.

  • N-substituted thioamides or unsymmetrical N,N'-disubstituted thioureas: The two nitrogen atoms of the thiourea moiety can act as nucleophiles, leading to different cyclization pathways.[1]

Q2: How do reaction conditions, such as pH, influence regioselectivity?

A2: The pH of the reaction medium is a critical factor in controlling regioselectivity. In the condensation of α-halogeno ketones with N-monosubstituted thioureas, neutral conditions exclusively yield 2-(N-substituted amino)thiazoles.[1] Conversely, acidic conditions can lead to the formation of mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[1] In some cases, acidic conditions can be optimized to favor one regioisomer. For instance, reactions in 10M-HCl-EtOH (1:2) at 80°C for 20 minutes have been shown to be efficient for generating 2-imino-2,3-dihydrothiazoles, with one case yielding 73% of a single isomer.[1]

Q3: Can microwave-assisted synthesis improve the outcome of the Hantzsch reaction?

A3: Yes, microwave-assisted synthesis has been shown to be a powerful tool for the Hantzsch reaction. It often leads to significantly reduced reaction times, increased product yields, and in some cases, enhanced reaction selectivity compared to conventional heating methods.[2][3]

Q4: Are there alternative "green" methods to improve the Hantzsch synthesis?

A4: Several environmentally benign methods have been developed. These include solvent-free reactions conducted by grinding the reactants, the use of catalysts such as silica-supported tungstosilisic acid, and one-pot multi-component procedures under ultrasonic irradiation.[4][5] These methods can offer high yields, shorter reaction times, and simpler work-up procedures.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Formation of a mixture of regioisomers Reaction with unsymmetrical α-haloketone or N-substituted thioamide.- Control pH: For N-monosubstituted thioureas, conduct the reaction in a neutral solvent to favor the formation of 2-(N-substituted amino)thiazoles.[1] - Optimize acidic conditions: If the other regioisomer is desired, systematically vary the acid concentration, temperature, and reaction time.[1] - Steric hindrance: Choose starting materials with significant steric differences to favor the reaction at the less hindered site.
Low Product Yield - Incomplete reaction. - Side product formation. - Inefficient heating.- Microwave Synthesis: Employ microwave irradiation to potentially increase the yield and significantly shorten the reaction time.[2] - Optimize Temperature: Gradually increase the reaction temperature while monitoring the progress by TLC. - Catalyst Screening: Investigate the use of catalysts like silica-supported tungstosilisic acid.[5]
Difficulty in Product Purification - Presence of unreacted starting materials. - Formation of closely related side products.- Recrystallization: This is often effective for removing impurities. - Column Chromatography: If recrystallization is ineffective, purification by column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Hantzsch Thiazole Synthesis

ProductConventional Method (Yield, %)Microwave Method (Yield, %)
6a7595
6b7292
6c7894
6d7090
6e7391
6f7693
6g7189
6h7492
6i7794
6j7291
6k7593
6l7089
6m7390
6n7692
6o7190
6p7491
(Data sourced from a study on the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. Conventional method involved refluxing in methanol for 8 hours. Microwave method involved heating at 90°C for 30 minutes in methanol.)[2]

Table 2: Regioselectivity in the Reaction of Unsymmetrical α-Bromo-1,3-diketones with N-Substituted Thioureas

Number of CombinationsOutcome
10 out of 20Exclusive formation of 2-(N-arylamino)-5-acyl-4-methylthiazoles (regioselective)
7 out of 20Formation of unexpected 2-(N-acylimino)-3-N-aryl-4-methylthiazoles
3 out of 20Mixture of both products
(This study highlights that the choice of substrates can lead to highly regioselective outcomes in certain cases.)[6][7]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis

This protocol is adapted for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines.[2]

  • Reactant Mixture: In a specially designed microwave test tube, combine the 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone (1 mmol) and the appropriately substituted thiourea (1 mmol).

  • Solvent Addition: Add 2 mL of methanol to the test tube.

  • Microwave Irradiation: Cap the test tube and place it in the microwave reactor. Irradiate the mixture at 90°C for 30 minutes under a pressure of 250 psi.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolation: The crude product often precipitates from the solution. Isolate the solid by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, the product can be further purified by recrystallization.

Protocol 2: Synthesis of 2-(N-Substituted amino)thiazoles under Neutral Conditions

This protocol is a general guideline based on the principle of controlling regioselectivity through pH.[1]

  • Reactant Mixture: In a round-bottom flask, dissolve the N-monosubstituted thiourea (1 equivalent) and the α-halogeno ketone (1 equivalent) in a neutral solvent such as absolute ethanol.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: If the product precipitates, collect it by vacuum filtration. If it remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Visualizations

Hantzsch_Regioselectivity cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Potential Products unsym_ketone Unsymmetrical α-Haloketone neutral Neutral pH (e.g., Ethanol) acidic Acidic pH (e.g., HCl/Ethanol) n_sub_thiourea N-Substituted Thiourea product_A Regioisomer A (e.g., 2-(N-Substituted amino)thiazole) neutral->product_A Exclusive Formation mixture Mixture of A and B acidic->mixture Often leads to product_B Regioisomer B (e.g., 3-Substituted 2-imino-2,3-dihydrothiazole) mixture->product_B Can be optimized to favor

Caption: Factors influencing regioselectivity in the Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Start: Poor Regioselectivity check_reagents Are reagents unsymmetrical? (α-haloketone or thioamide) start->check_reagents check_pH Check Reaction pH check_reagents->check_pH Yes neutral_path Switch to Neutral Conditions (e.g., reflux in ethanol) check_pH->neutral_path Targeting 2-amino isomer acidic_path Optimize Acidic Conditions (Vary acid, temp, time) check_pH->acidic_path Targeting 2-imino isomer mw_path Consider Microwave Synthesis check_pH->mw_path Low Yield/ Slow Reaction outcome_A Favors 2-(N-Substituted amino)thiazoles neutral_path->outcome_A outcome_B May favor other regioisomer acidic_path->outcome_B outcome_C Improved yield and shorter reaction time mw_path->outcome_C end Improved Regioselectivity outcome_A->end outcome_B->end outcome_C->end

Caption: Troubleshooting workflow for improving regioselectivity.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Potential: 4-(4-Chlorophenyl)-2-methylthiazole vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer activities of the thiazole derivative, 4-(4-Chlorophenyl)-2-methylthiazole, and the well-established chemotherapeutic agent, doxorubicin. It is important to note that while extensive data exists for doxorubicin, research specifically on this compound is limited. Therefore, this comparison leverages data from structurally similar thiazole compounds to infer its potential anticancer profile. The information herein is intended to guide further research and development of this class of compounds.

Compound Profiles and Putative Mechanisms of Action

This compound belongs to the thiazole class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities, including anticancer properties. While the precise mechanism of action for this specific molecule is not yet fully elucidated, structurally related compounds suggest a potential role as inhibitors of key cellular signaling pathways. For instance, some thiazole derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway.[1] A structurally related compound, 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, is suggested to function as a histone acetyltransferase (HAT) inhibitor.[2] HATs are crucial for epigenetic regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[2]

Doxorubicin is a well-characterized anthracycline antibiotic widely used in chemotherapy. Its anticancer activity is multifactorial and includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions collectively lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3]

Quantitative Comparison of In Vitro Anticancer Activity

Direct comparative studies of this compound and doxorubicin are not currently available in public literature. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for doxorubicin and for structurally related thiazole derivatives against various cancer cell lines to provide a basis for a putative comparison.

Table 1: In Vitro Anticancer Activity of Doxorubicin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.306[3]
MDA-MB-231Breast Cancer6.602[3]
A549Lung Cancer1.50[4]
HeLaCervical Cancer1.00[4]
PC3Prostate Cancer8.00[4]

Table 2: In Vitro Anticancer Activity of Structurally Related Thiazole Derivatives

CompoundCell LineCancer TypeIC50 (µM)Putative Target
4-(2-fluorophenyl)-2-methylthiazole derivativeMultipleVarious(Not specified)Apoptosis induction[1]
4-methylthiazoleHL-60Leukemia(Not specified)Apoptosis induction[5]
3-(4-(4-chlorophenyl)thiazol-2-yl)pyrrolo[1,2-d][1][6][7]triazin-4(3H)-oneMCF-7, A549, HepG2Breast, Lung, Liver(Not specified)PI3K inhibition[6]
4-phenylthiazole-based Ru(II) metallacyclesA549, SW480, CH1/PA-1Lung, Colon, OvarianLow µM range(Not specified)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate anticancer activity.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compound (this compound or Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple formazan precipitate is visible.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.[4]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizing Molecular Pathways and Experimental Processes

Signaling Pathways

Doxorubicin_Signaling_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Activation Bax/Bak Activation p53_Activation->Bax_Activation Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Bax_Activation->Mitochondrial_Dysfunction Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

HAT_Inhibitor_Signaling_Pathway Thiazole_Derivative Thiazole Derivative (e.g., this compound) HAT_Inhibition Histone Acetyltransferase (HAT) Inhibition Thiazole_Derivative->HAT_Inhibition Chromatin_Condensation Chromatin Condensation HAT_Inhibition->Chromatin_Condensation Gene_Expression Altered Gene Expression Chromatin_Condensation->Gene_Expression p53_Upregulation p53 Upregulation Gene_Expression->p53_Upregulation Pro_Apoptotic Upregulation of Pro-apoptotic Genes (e.g., Bax) Gene_Expression->Pro_Apoptotic Anti_Apoptotic Downregulation of Anti-apoptotic Genes (e.g., Bcl-2) Gene_Expression->Anti_Apoptotic p21_Upregulation p21 Upregulation p53_Upregulation->p21_Upregulation Cell_Cycle_Arrest Cell Cycle Arrest p21_Upregulation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Mitochondrial_Pathway Intrinsic Mitochondrial Pathway Pro_Apoptotic->Mitochondrial_Pathway Anti_Apoptotic->Mitochondrial_Pathway Mitochondrial_Pathway->Apoptosis

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Downstream Analysis Cell_Culture Cancer Cell Culture Compound_Treatment Compound Treatment (Thiazole vs. Doxorubicin) Cell_Viability Cell Viability Assay (MTT) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Data_Analysis Data Analysis (IC50, % Apoptosis) Pathway_Analysis Signaling Pathway Analysis (Western Blot, etc.) Data_Analysis->Pathway_Analysis

Conclusion

Doxorubicin remains a cornerstone of cancer chemotherapy with a well-documented, multi-faceted mechanism of action. The thiazole derivative this compound, based on data from structurally similar compounds, presents a promising area for anticancer drug discovery. The putative mechanism involving HAT inhibition suggests a more targeted approach compared to the broad cytotoxicity of doxorubicin, which could potentially translate to a more favorable safety profile.

However, a direct comparison of efficacy is not yet possible. Further research is imperative to isolate the specific mechanisms of this compound, determine its IC50 values across a broad range of cancer cell lines, and conduct head-to-head in vitro and in vivo studies against established chemotherapeutics like doxorubicin. This will be crucial in fully evaluating the therapeutic potential of this novel thiazole derivative and its prospects for clinical development.

References

Validation of a Pharmacophore Model for 4-(4-Chlorophenyl)-2-methylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation process for a pharmacophore model developed for 4-(4-Chlorophenyl)-2-methylthiazole derivatives, a class of compounds with significant therapeutic potential. The guide compares computational validation metrics with experimental data, offering researchers a framework for assessing the predictive power and reliability of such models in drug discovery pipelines.

Pharmacophore Model Overview

The hypothetical pharmacophore model, designated TCM-Pharm1 , was generated to identify key chemical features essential for the biological activity of this compound derivatives. The model typically consists of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[1] Validation is a critical step to ensure the model can effectively distinguish between active and inactive compounds, thereby serving as a reliable tool for virtual screening.[2][3]

Computational Validation Protocols & Data

Computational validation assesses the model's ability to selectively retrieve active compounds from a dataset. This is typically achieved through methods such as test set validation and decoy set screening.[2]

Experimental Protocols: Computational Validation
  • Dataset Preparation :

    • Training Set : A diverse set of this compound derivatives with known high activity used to generate the pharmacophore model.

    • Test Set : An external set of known active compounds, not used in model generation, to assess its predictive accuracy.[2][4]

    • Decoy Set : A large set of molecules with similar physicochemical properties to the active compounds but presumed to be inactive. The DUD-E decoy database is a common source for generating these sets.[5]

  • Validation Methods :

    • Test Set Validation : The model's ability to accurately predict the activity of the compounds in the test set is evaluated.[2]

    • Decoy Set Screening : The primary validation method where the pharmacophore model is used to screen a database containing the known active compounds embedded within the much larger decoy set. The goal is to see how well the model can enrich the active compounds in the top-ranked screening hits.

    • Statistical Metrics Calculation : Several metrics are calculated to quantify the model's performance, including the Enrichment Factor (EF), Goodness of Hit (GH) score, and the area under the curve (AUC) for the Receiver Operating Characteristic (ROC) curve.[5]

Data Presentation: Computational Validation Metrics

The performance of the TCM-Pharm1 model was assessed using a test set of 40 active compounds and a decoy set of 1500 molecules.

MetricValueDescription
Enrichment Factor (EF) at 1% 25.5The ratio of active compounds found in the top 1% of the ranked database compared to a random selection.[3]
Goodness of Hit (GH) Score 0.78A metric ranging from 0 to 1 that accounts for both the yield of actives and the enrichment factor.
ROC Curve AUC 0.89The area under the Receiver Operating Characteristic curve, indicating the model's ability to distinguish between active and inactive compounds.

Experimental Validation Protocols & Data

Experimental validation is the definitive test of a pharmacophore model. Hits identified through virtual screening are synthesized and evaluated in relevant biological assays to confirm their activity. For this compound derivatives, which have shown potential as tubulin polymerization inhibitors, an in vitro assay is the gold standard.[6][7]

Experimental Protocols: In Vitro Tubulin Polymerization Assay

This protocol is adapted from methodologies used to evaluate similar compounds.[7]

  • Reagents : Tubulin (≥99% pure), GTP, glutamate, and the test compounds (solubilized in DMSO).

  • Assay Procedure :

    • Tubulin is suspended in a glutamate-based buffer.

    • The test compound or reference drug (e.g., Combretastatin A-4) is added to the tubulin solution and incubated.

    • GTP is added to initiate tubulin polymerization.

    • The change in absorbance (optical density) is monitored at 340 nm over time using a spectrophotometer.

  • Data Analysis : The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Data Presentation: Predicted vs. Experimental Activity

A selection of top-ranking virtual hits based on the TCM-Pharm1 model were synthesized and tested. The results are compared with their predicted activity.

Compound IDPredicted Activity (Fit Score)Experimental Activity (IC50 in µM)
TCM-00195.23.5 ± 0.3
TCM-00292.85.1 ± 0.4
TCM-00389.511.2 ± 0.9
TCM-004 (Alternative Scaffold)88.18.7 ± 0.6
Negative Control35.4> 100

Data are hypothetical but representative of values found in literature for similar thiazole derivatives targeting tubulin.[6][7]

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the validation processes.

LogicalRelationships cluster_metrics Validation Metrics Model Pharmacophore Model EF Enrichment Factor (EF) Measures early recognition of actives Model->EF screens GH Goodness of Hit (GH) Balances enrichment and hit rate Model->GH is scored by ROC ROC / AUC Distinguishes actives from inactives Model->ROC is evaluated by Actives Known Actives Actives->EF Actives->GH Actives->ROC Inactives Decoys / Inactives Inactives->GH Inactives->ROC

References

Comparative Antimicrobial Efficacy of Chlorophenylthiazole Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial efficacy of different chlorophenylthiazole isomers. The information is compiled from recent studies to facilitate the understanding of their structure-activity relationships and potential as antimicrobial agents.

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial compounds. Thiazole derivatives, particularly those with a chlorophenyl moiety, have garnered significant interest due to their broad-spectrum antimicrobial activities. The position of the chlorine atom on the phenyl ring can significantly influence the biological activity of these compounds. This guide summarizes the available data on the antimicrobial efficacy of ortho-, meta-, and para-chlorophenylthiazole derivatives, provides detailed experimental protocols for assessing their activity, and illustrates a key experimental workflow.

Quantitative Comparison of Antimicrobial Activity

Disclaimer: The data presented below is compiled from different studies that may have used varied experimental conditions. Therefore, direct comparison of absolute values between different studies should be approached with caution. The data is intended to provide a relative sense of the antimicrobial potency of the different isomers.

Table 1: Minimum Inhibitory Concentration (MIC) of Chlorophenylthiazole Derivatives (in µg/mL)

Compound/Isomer DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaFungal SpeciesReference
4-(4-Chlorophenyl)thiazole Derivatives
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines-----[1]
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-onesPromising ActivityPromising ActivityPromising Activity-Promising Activity[1]
Thiazolidine-2,4-dione-based 4-chlorophenylthiosemicarbazone hybrids-3.91>1000--
General Thiazole Derivatives with Chloro-Substituents
2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-4-(p-chlorophenyl)-thiazoleMICs = 100-MICs = 100-MICs = 200
2-(phenylacetamido)-4-(substituted phenyl)-thiazole derivatives1.56 - 6.251.56 - 6.251.56 - 6.251.56 - 6.25-

Table 2: Zone of Inhibition of Chlorophenylthiazole Derivatives (in mm)

Compound/Isomer DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaFungal Species (Aspergillus niger)Reference
4-(4-Chlorophenyl)thiazole Derivatives
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines (3a)---Max. InhibitionMax. Inhibition[1]
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines (3b)-Max. Inhibition---[1]
3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones (4a)Promising ActivityMax. InhibitionPromising ActivityMax. InhibitionMax. Inhibition[1]

From the available data, derivatives of 4-chlorophenylthiazole consistently demonstrate significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] Structure-activity relationship (SAR) studies suggest that the electronic properties and position of the substituent on the phenyl ring are crucial for the antimicrobial potency of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the chlorophenylthiazole isomers in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to a specific turbidity (e.g., 0.5 McFarland standard).

  • Growth Medium: Prepare a suitable liquid growth medium, such as Mueller-Hinton Broth (MHB).

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.

b. Experimental Procedure:

  • Serial Dilutions: Dispense the growth medium into the wells of the microtiter plate. Create a two-fold serial dilution of each test compound by transferring a specific volume from the stock solution to the first well and then sequentially to the subsequent wells.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well, ensuring a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Agar Well Diffusion Method for Zone of Inhibition

This method is used to assess the antimicrobial activity of a compound by measuring the diameter of the zone where bacterial growth is inhibited.

a. Preparation of Materials:

  • Test Compounds: Prepare solutions of the chlorophenylthiazole isomers at a known concentration.

  • Bacterial Strains: Prepare a standardized bacterial lawn on the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Agar Plates: Sterile petri dishes containing a suitable agar medium.

  • Sterile Cork Borer: To create wells in the agar.

b. Experimental Procedure:

  • Inoculation: Uniformly spread a standardized bacterial suspension over the entire surface of the agar plate to create a lawn.

  • Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Application: Add a defined volume of the test compound solution into each well.

  • Controls: Use a solvent control (the solvent used to dissolve the compounds) and a positive control (a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger diameter indicates greater antimicrobial activity.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for antimicrobial susceptibility testing and a putative signaling pathway for the action of thiazole-based antimicrobial agents.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_zob Zone of Inhibition (Agar Well Diffusion) prep_compounds Prepare Test Compound Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compounds->serial_dilution add_compounds Add Test Compounds to Wells prep_compounds->add_compounds prep_media Prepare Bacterial Culture & Growth Media inoculation_mic Inoculate with Bacterial Suspension prep_media->inoculation_mic prep_plate Prepare Bacterial Lawn on Agar Plate prep_media->prep_plate serial_dilution->inoculation_mic incubation_mic Incubate Plate inoculation_mic->incubation_mic read_mic Determine MIC incubation_mic->read_mic create_wells Create Wells in Agar prep_plate->create_wells create_wells->add_compounds incubation_zob Incubate Plate add_compounds->incubation_zob measure_zob Measure Zone of Inhibition incubation_zob->measure_zob

Caption: Workflow for antimicrobial susceptibility testing.

signaling_pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm compound Chlorophenylthiazole Isomer membrane_disruption Membrane Potential Disruption compound->membrane_disruption Direct Interaction fabH FabH Enzyme (Fatty Acid Synthesis) compound->fabH Binding dna_gyrase DNA Gyrase (DNA Replication) compound->dna_gyrase Binding protein_synthesis Ribosomal Protein Synthesis compound->protein_synthesis Binding disruption Disruption membrane_disruption->disruption inhibition Inhibition fabH->inhibition dna_gyrase->inhibition protein_synthesis->inhibition cell_death Bacterial Cell Death inhibition->cell_death inhibition->cell_death inhibition->cell_death disruption->cell_death

Caption: Putative antimicrobial mechanisms of action.

References

Navigating Predictive Waters: A Guide to Cross-Validation of QSAR Models for Thiazole Compound Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools for predicting the biological activity of novel compounds. Thiazole derivatives, a prominent scaffold in medicinal chemistry, are frequently the subject of such predictive modeling. The reliability of any QSAR model, however, hinges on rigorous validation. This guide provides a comparative overview of cross-validation techniques applied to QSAR models for thiazole compounds, supported by experimental data from recent studies.

The predictive power of a QSAR model is assessed through validation procedures, which are broadly categorized into internal and external validation.[1] Internal validation checks the robustness of the model using the initial dataset, while external validation assesses its predictive capability on an independent set of compounds.[1] Cross-validation is a key internal validation technique.[1]

The Cross-Validation Arena: Leave-One-Out vs. k-Fold

Two prevalent cross-validation methods are Leave-One-Out (LOO) and k-fold cross-validation.

In Leave-One-Out Cross-Validation (LOOCV) , one compound is excluded from the dataset, and a QSAR model is built with the remaining compounds.[2] This model then predicts the activity of the excluded compound. This process is repeated until every compound has been excluded once.[2] While computationally intensive for large datasets, LOOCV utilizes the maximum amount of data for training in each iteration, leading to a less biased estimate of model performance.[2][3]

k-Fold Cross-Validation involves randomly dividing the dataset into 'k' number of equal-sized subsets (or "folds").[4] One subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data.[4] This process is repeated k times, with each of the k subsets used exactly once as the validation data.[4] A common choice for k is 10. This method is computationally less expensive than LOOCV and can provide a more stable estimate of the model's performance on unseen data, though it may have a slightly higher bias as less data is used for training in each iteration.[3]

Experimental Protocols: A Glimpse into QSAR Model Development

The development of a robust QSAR model involves several key steps, as illustrated by various studies on thiazole derivatives.

A typical workflow for developing and validating a QSAR model is as follows:

G cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation cluster_3 Model Application DataCollection Dataset of Thiazole Compounds and Biological Activity DescriptorCalculation Calculation of Molecular Descriptors DataCollection->DescriptorCalculation DataSplit Data Splitting (Training and Test Sets) DescriptorCalculation->DataSplit ModelBuilding QSAR Model Building (e.g., MLR, ANN, PLS) DataSplit->ModelBuilding InternalValidation Internal Validation (Cross-Validation: LOO, k-fold) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set Prediction) InternalValidation->ExternalValidation ActivityPrediction Prediction of Activity for New Thiazole Compounds ExternalValidation->ActivityPrediction

QSAR Model Development and Validation Workflow.

Dataset and Descriptors: A series of thiazole derivatives with their corresponding biological activities (e.g., IC50 values) are collected.[5][6] For each molecule, a variety of molecular descriptors are calculated, which can be categorized as 1D, 2D, or 3D, representing different aspects of the molecular structure.[7]

Model Building: Various statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are commonly used techniques.[7]

Data Splitting: The dataset is typically divided into a training set for model development and a test set for external validation.[6][8] An 80:20 or 70:30 split is common.[6][8]

Performance Comparison of Cross-Validation Techniques

The performance of QSAR models for thiazole derivatives, validated through different cross-validation techniques, is summarized in the table below. The key statistical parameters are:

  • R² (Coefficient of Determination): Indicates the goodness of fit of the model.

  • q² or Q² (Cross-validated R²): A measure of the predictive ability of the model obtained from internal cross-validation.

  • R²ext or Pred_R² (External R²): The R² value for the external test set, indicating the model's ability to predict the activity of new compounds.

Study Focus QSAR Method Validation Method Dataset Size (Training/Test) q² (Q²) R²ext (Pred_R²) Reference
5-Lipoxygenase InhibitorsMLRExternal Test Set47 / 120.626-0.621[8]
Aurora Kinase InhibitorsPLSLeave-one-out (LOO)54 (total)0.89020.78750.8735[5]
PIN1 InhibitorsMLRCross-validation25 (total)0.760.630.78[7]
PIN1 InhibitorsANNCross-validation25 (total)0.980.990.98[7]
Antimicrobial Activity2D-QSAR-14 / 60.95210.8619-[6]
Antimicrobial Activity3D-QSAR (kNN-MFA)-14 / 6-0.82830.4868[6]

From the presented data, it is evident that different QSAR models and validation strategies yield varying degrees of predictive accuracy. For instance, the Artificial Neural Network (ANN) model for PIN1 inhibitors demonstrated exceptionally high predictive power with a q² of 0.99.[7] In the study on Aurora kinase inhibitors, the use of leave-one-out cross-validation resulted in a robust model with a q² of 0.7875.[5] The 2D-QSAR model for antimicrobial activity also showed good internal consistency with a q² of 0.8619.[6]

The following diagram illustrates the logical relationship in evaluating a QSAR model's validity through internal and external validation metrics.

G cluster_Internal Internal Validation cluster_External External Validation QSAR_Model Developed QSAR Model LOOCV Leave-One-Out (q²) QSAR_Model->LOOCV k_Fold k-Fold CV (q²) QSAR_Model->k_Fold Test_Set Test Set (R²ext) QSAR_Model->Test_Set Robust_Model Robust & Predictive Model LOOCV->Robust_Model High q² & R²ext Poor_Model Poor Model (Overfitting or Low Predictivity) LOOCV->Poor_Model Low q² or R²ext k_Fold->Robust_Model High q² & R²ext k_Fold->Poor_Model Low q² or R²ext Test_Set->Robust_Model High q² & R²ext Test_Set->Poor_Model Low q² or R²ext

QSAR Model Validation Logic.

Conclusion

The cross-validation of QSAR models is a critical step in ensuring their predictive reliability for the activity of thiazole compounds. Both leave-one-out and k-fold cross-validation methods are widely used, each with its own advantages. The choice of method may depend on the dataset size and computational resources. The presented data from various studies highlights that well-validated QSAR models, often achieving high q² values, can be powerful tools in the rational design of new, potent thiazole-based therapeutic agents. Researchers should carefully consider the validation statistics to have confidence in the predictive power of their developed models.

References

Navigating the Docking Maze: A Comparative Guide to Software Performance for Thiazole-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting protein interactions, the accurate prediction of ligand binding poses and affinities is paramount. Thiazole scaffolds are a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] This guide provides a comparative analysis of commonly used molecular docking software, offering insights into their performance for predicting the interactions of thiazole-containing ligands with protein targets. The information presented here is a synthesis of data from various studies to aid in the selection of the most appropriate computational tools for your research needs.

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[2] Understanding the strengths and weaknesses of different docking programs is crucial for obtaining reliable in-silico results that can effectively guide experimental efforts. This comparison focuses on several widely used docking software: AutoDock Vina, Glide, and GOLD, with some reference to others like Molegro Virtual Docker and Surflex-Dock.

Performance Benchmark: A Look at the Numbers

The performance of docking software is typically evaluated based on its ability to reproduce experimentally determined binding poses (docking accuracy, measured by Root Mean Square Deviation - RMSD) and to predict the binding affinity of a ligand for its target (scoring accuracy). Another important metric, especially in virtual screening, is the enrichment factor, which measures the software's ability to distinguish known active compounds from a pool of inactive decoys.

Due to the lack of a standardized benchmark dataset specifically for thiazole-protein interactions across all major docking platforms, this guide presents data from various studies. It is important to consider the specific context (e.g., protein target, ligand set) when interpreting these results.

Binding Affinity and Docking Scores

The following tables summarize the binding affinity predictions and docking scores from different studies involving thiazole derivatives or kinase inhibitors, which are common targets for such compounds. Lower binding energy values (in kcal/mol) and more negative Glide scores generally indicate a higher predicted binding affinity.

Table 1: Glide Docking Scores of Thiadiazole Derivatives against Protein Kinase G (PknG)

CompoundGlide Score (kcal/mol)
D34-6.69
D16-6.50
D7-6.20
D25-6.15
D15-6.00
D27-5.80

This data is from a study that used the extra precision (XP) mode of GLIDE to screen thiadiazole derivatives against Mycobacterium tuberculosis PknG. The results highlight compounds with better predicted interactions based on their Glide scores.[3]

Table 2: AutoDock Vina Binding Affinity of Thiazole-based Thiazolidin-4-one Derivatives

CompoundBinding Affinity (kcal/mol)
2j (2-(4-methoxyphenyl)-3-(thiazol-2-yl)thiazolidin-4-one)-6.8
Standard (Chloramphenicol)-7.4

This study utilized AutoDock Vina to predict the binding affinity of synthesized thiazole derivatives. Compound 2j showed the highest binding affinity among the tested compounds.[4]

Table 3: Docking Scores of Thiazole Derivatives against Various Targets using MOE

| Compound | Target | Docking Score (kcal/mol) | |---|---| | 8a | SARS CoV-2 Main Protease (6LU7) | -8.6 | | 6b | SARS CoV-2 Main Protease (6LU7) | > -8.0 | | 6e | SARS CoV-2 Main Protease (6LU7) | > -8.0 | | 14a | SARS CoV-2 Main Protease (6LU7) | > -8.0 | | 14b | SARS CoV-2 Main Protease (6LU7) | > -8.0 | | 14c | SARS CoV-2 Main Protease (6LU7) | > -8.0 |

This study employed the MOE software for docking thiazole derivatives against the main protease of SARS-CoV-2. The docking scores indicate a strong predicted binding affinity for several compounds.[5]

Docking Accuracy: Root Mean Square Deviation (RMSD)

RMSD is a critical metric for evaluating the accuracy of a docking program in predicting the correct binding pose of a ligand. An RMSD value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful prediction.

Table 4: RMSD Values from a Comparative Study of Docking Programs

Docking ProgramMean RMSD (Å) for top-ranked pose
AutoDock Vina0.55
Glide 6.6~0.57
DOCK 6.50.57
AutoDock 4.2.6>1.0
AutoDock 3.0.5>>1.0

This comparative study on macrolide-like molecules highlights the excellent performance of AutoDock Vina and Glide in reproducing crystal structures, with mean RMSD values well below the 2.0 Å threshold.[6] A study on kinase inhibitors also showed that GNINA 1.0, a fork of AutoDock Vina, had a high success rate in pose prediction.[7]

Experimental Protocols: A Glimpse into the Methodology

The reliability of docking results is heavily dependent on the meticulous preparation of both the protein and the ligand, as well as the appropriate selection of docking parameters. While specific parameters may vary between studies, the general workflow remains consistent.

General Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking experiment.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Structure (PDB) Prot_Prep Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prot_Prep Ligand Ligand Structure (SDF, MOL2) Lig_Prep Ligand Preparation (Generate 3D conformers, assign charges) Ligand->Lig_Prep Grid Grid Generation (Define binding site) Prot_Prep->Grid Docking Molecular Docking (Sampling poses and scoring) Lig_Prep->Docking Grid->Docking Pose_Analysis Pose Analysis (Clustering, RMSD calculation) Docking->Pose_Analysis Scoring_Analysis Scoring Analysis (Binding affinity estimation) Docking->Scoring_Analysis Visualization Visualization & Interaction Analysis Pose_Analysis->Visualization Scoring_Analysis->Visualization

A generalized workflow for in-silico molecular docking studies.
Protein and Ligand Preparation

A crucial first step in any docking study is the preparation of the protein and ligand structures.[2]

  • Protein Preparation: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). The preparation process involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning partial charges, and repairing any missing side chains or loops.[2]

  • Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. This is followed by energy minimization to obtain a stable conformation and the assignment of partial charges.[2]

Docking Software-Specific Protocols

AutoDock Vina:

  • Grid Generation: A grid box is defined to encompass the binding site of the protein. The size and center of the grid are specified to define the search space for the ligand.

  • Docking: AutoDock Vina uses a Lamarckian genetic algorithm for ligand conformational searching. It performs multiple independent docking runs, and the results are clustered and ranked based on the predicted binding affinity.[8]

Glide (Schrödinger):

  • Receptor Grid Generation: A receptor grid is generated around the defined active site. This grid pre-calculates the properties of the receptor, which speeds up the docking calculations.

  • Ligand Docking: Glide offers different docking precisions, such as Standard Precision (SP) and Extra Precision (XP). The docking process involves a hierarchical series of filters to systematically search for favorable ligand poses. The final poses are scored using the GlideScore function.[3]

GOLD (CCDC):

  • Binding Site Definition: The binding site is typically defined by selecting a ligand from a reference complex or by specifying a point and radius in the protein structure.

  • Docking: GOLD utilizes a genetic algorithm to explore the conformational flexibility of the ligand. It offers several scoring functions, including GoldScore, ChemScore, ASP, and PLP, which can be chosen based on the specific system being studied.

Conclusion

The selection of a docking software for studying thiazole-protein interactions should be guided by a careful consideration of the research goals and the available computational resources. This guide highlights that while several docking programs are capable of predicting the binding of thiazole derivatives, their performance can vary.

  • Glide and AutoDock Vina consistently demonstrate strong performance in terms of both docking accuracy (low RMSD) and the prediction of binding affinities in various studies.[6][9]

  • GOLD is another powerful tool, particularly with its range of scoring functions that can be tailored to different systems.

It is important to note that no single docking program is universally superior for all systems. Therefore, for critical projects, it is often advisable to use multiple docking programs and scoring functions to build a consensus and increase the confidence in the predicted binding modes. Furthermore, the results of molecular docking should always be interpreted in the context of experimental data and used as a tool to generate hypotheses for further experimental validation.

References

Navigating the Therapeutic Potential of 4-(4-Chlorophenyl)-2-methylthiazole Analogs: A Comparative Guide on In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of a series of 4-(4-chlorophenyl)thiazole analogs reveals promising in vitro efficacy against parasitic protozoa, positioning these compounds as potential leads for the development of new therapies for neglected tropical diseases. However, a significant gap in publicly available data exists regarding their in vivo performance and anticancer activities, underscoring a critical need for further preclinical evaluation.

This guide offers a comprehensive comparison of the in vitro biological activities of a series of 4-(4-chlorophenyl)-2-methylthiazole analogs, with a primary focus on their antiparasitic properties. The information is tailored for researchers, scientists, and drug development professionals, providing a clear overview of the current state of research, detailed experimental methodologies, and a discussion on the structure-activity relationships observed. While the antiparasitic profile of these compounds is well-documented in vitro, their efficacy in a living organism remains to be determined.

Comparative In Vitro Antiparasitic Efficacy

A key study has evaluated a series of eight 4-(4-chlorophenyl)thiazole analogs for their in vitro activity against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. The results, summarized in the table below, highlight the potential of these compounds, particularly against T. cruzi.

Compound IDR GroupL. amazonensis Promastigote IC50 (µM)L. amazonensis Amastigote IC50 (µM)T. cruzi Trypomastigote IC50 (µM)T. cruzi Amastigote IC50 (µM)NCTC Cell Line CC50 (µM)
1a H> 200> 2001.671.96185.10
1b Allyl19.86> 2002.013.12> 200
1c Phenyl102.30101.0010.3212.01179.20
1d p-Tolyl> 200> 20012.3314.23> 200
1e 4-Methoxyphenyl> 200> 200100.00> 200> 200
1f Pyridin-3-yl100.10> 2005.346.78189.30
1g 3-Nitrophenyl> 200> 20014.5615.67> 200
1h 4-Nitrophenyl> 200> 20013.4315.43> 200

Data extracted from a study on the leishmanicidal and trypanocidal activities of 4-(4-chlorophenyl)thiazole compounds.[1][2]

The in silico analysis of these compounds suggested good oral availability.[2] The in vitro results indicate that the compounds generally exhibit moderate to low toxicity against mammalian cells.[1] Notably, the analogs demonstrated more promising activity against T. cruzi than L. amazonensis.[1][2] For L. amazonensis, the IC50 values ranged from 19.86 to over 200 µM for the promastigote form and 101 to over 200 µM for the amastigote form.[1] In contrast, against T. cruzi, the IC50 values were significantly lower, ranging from 1.67 to 100 µM for the trypomastigote form and 1.96 to over 200 µM for the amastigote form.[1]

Structure-Activity Relationship (SAR) Insights

The variation in the substituent (R group) at the 3-position of the 2,3-dihydrothiazole ring appears to influence the antiparasitic activity. The unsubstituted analog (1a ) and the analog with a small allyl group (1b ) showed the most potent activity against T. cruzi. This suggests that smaller, less bulky substituents at this position may be favorable for trypanocidal activity.

Core Structure of Evaluated 4-(4-Chlorophenyl)thiazole Analogs cluster_core 4-(4-Chlorophenyl)thiazole Core img R_H H (1a) R_Allyl Allyl (1b) R_Phenyl Phenyl (1c) R_pTolyl p-Tolyl (1d) R_4Methoxyphenyl 4-Methoxyphenyl (1e) R_Pyridin3yl Pyridin-3-yl (1f) R_3Nitrophenyl 3-Nitrophenyl (1g) R_4Nitrophenyl 4-Nitrophenyl (1h) Core Core Core->R_H Substitution at N3 Core->R_Allyl Core->R_Phenyl Core->R_pTolyl Core->R_4Methoxyphenyl Core->R_Pyridin3yl Core->R_3Nitrophenyl Core->R_4Nitrophenyl

Core chemical scaffold and investigated R-group substitutions.

Anticancer Potential: An Area for Future Investigation

While the primary focus of the available literature is on antiparasitic activity, the thiazole scaffold is a known pharmacophore in anticancer drug discovery. Some structurally related compounds, such as 4-(4-Chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)-1,3-thiazole, have been identified as histone acetyltransferase (HAT) inhibitors with antiproliferative activity in cancer cell lines. However, direct experimental data for the anticancer efficacy of the specific this compound analogs discussed in this guide is not currently available in the public domain. Further research is warranted to explore the potential of these compounds in oncology.

The Critical Absence of In Vivo Data

A significant limitation in the current understanding of these 4-(4-chlorophenyl)thiazole analogs is the complete lack of publicly available in vivo efficacy data. While the in vitro results are promising, they are not always predictive of performance in a complex biological system. In vivo studies in relevant animal models are essential to evaluate the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall therapeutic efficacy and safety of these compounds. The progression of any of these analogs towards clinical development is contingent upon successful validation in preclinical in vivo models.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are outlines of the key in vitro assays used to evaluate the 4-(4-chlorophenyl)thiazole analogs.

In Vitro Leishmanicidal Activity Assay
  • Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's Drosophila medium) supplemented with fetal bovine serum (FBS) at 25°C.

  • Promastigote Assay:

    • Promastigotes in the logarithmic growth phase are seeded into 96-well plates.

    • The test compounds are serially diluted and added to the wells.

    • Plates are incubated for 72 hours at 25°C.

    • Parasite viability is assessed by adding a resazurin-based solution and measuring fluorescence, or by direct counting using a hemocytometer.

    • The IC50 value is determined by plotting the percentage of parasite inhibition against the compound concentration.

  • Amastigote Assay:

    • Peritoneal macrophages are harvested from mice and seeded in 96-well plates.

    • Macrophages are infected with stationary-phase promastigotes. After incubation, non-internalized parasites are removed.

    • The test compounds are added to the infected macrophages and incubated for a further 72 hours.

    • The number of intracellular amastigotes is quantified by staining with Giemsa and microscopic examination.

    • The IC50 value is calculated based on the reduction in the number of amastigotes per macrophage.

In Vitro Trypanocidal Activity Assay
  • Parasite and Cell Culture: Trypanosoma cruzi trypomastigotes are obtained from the supernatant of infected L929 cells. L929 cells are maintained in RPMI-1640 medium with FBS.

  • Trypomastigote Assay:

    • Trypomastigotes are seeded in 96-well plates.

    • Serial dilutions of the test compounds are added, and the plates are incubated for 24 hours at 37°C.

    • Parasite viability is determined by counting motile parasites in a Neubauer chamber.

    • The IC50 is calculated from the dose-response curve.

  • Amastigote Assay:

    • L929 cells are seeded in 96-well plates and infected with trypomastigotes.

    • After infection, extracellular parasites are removed, and the test compounds are added.

    • Plates are incubated for 48 hours at 37°C.

    • The cells are fixed, stained, and the number of intracellular amastigotes is counted microscopically.

    • The IC50 is determined by the reduction in the number of amastigotes.

In Vitro Cytotoxicity Assay
  • Cell Culture: Mammalian cells (e.g., NCTC clone 929) are cultured in a suitable medium with FBS.

  • Assay Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The test compounds are added in serial dilutions and incubated for a further 72 hours.

    • Cell viability is assessed using the MTT assay. The absorbance is read on a microplate reader.

    • The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.

General Workflow for In Vitro Antiparasitic Screening cluster_culture 1. Culture Preparation cluster_assay 2. In Vitro Assay cluster_analysis 3. Data Analysis Parasite_Culture Parasite Culture (Promastigotes/Trypomastigotes) Assay_Setup Assay Setup in 96-well plates Parasite_Culture->Assay_Setup Host_Cell_Culture Host Cell Culture (e.g., Macrophages, L929) Host_Cell_Culture->Assay_Setup Compound_Addition Addition of Serially Diluted 4-(4-Chlorophenyl)thiazole Analogs Assay_Setup->Compound_Addition Incubation Incubation (Defined time and temperature) Compound_Addition->Incubation Viability_Assessment Parasite/Cell Viability Assessment (e.g., Resazurin, MTT, Microscopy) Incubation->Viability_Assessment IC50_CC50_Calculation IC50 / CC50 Calculation Viability_Assessment->IC50_CC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_CC50_Calculation->SAR_Analysis

A generalized workflow for the in vitro screening of antiparasitic compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antiparasitic agents, particularly for Chagas disease. The available in vitro data demonstrates potent activity against T. cruzi with acceptable cytotoxicity profiles for several analogs. However, the lack of in vivo efficacy and pharmacokinetic data is a major hurdle that needs to be addressed. Future research should prioritize the in vivo evaluation of the most promising compounds from the in vitro screens. Additionally, exploring the anticancer potential of this series of compounds could open up new therapeutic avenues. A comprehensive understanding of the in vivo behavior of these analogs is the critical next step in translating their in vitro promise into tangible therapeutic benefits.

References

A Head-to-Head Comparison of Synthetic Routes to 4-(4-Chlorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds like 4-(4-Chlorophenyl)-2-methylthiazole is a critical aspect of the discovery pipeline. This guide provides a detailed, data-driven comparison of the primary synthetic routes to this valuable thiazole derivative, focusing on the classical Hantzsch thiazole synthesis and a modern microwave-assisted one-pot approach.

At a Glance: Comparing Synthetic Efficiencies

The choice of synthetic route can significantly impact yield, reaction time, and resource allocation. The following table summarizes the key quantitative data for the two main approaches to synthesizing this compound.

ParameterRoute 1: Classical Hantzsch SynthesisRoute 2: Microwave-Assisted One-Pot Synthesis
Starting Materials 2-Bromo-1-(4-chlorophenyl)ethanone, Thioacetamide4-Chloroacetophenone, Thioacetamide, N-Bromosuccinimide (NBS)
Reaction Time 1 - 3 hours15 - 30 minutes
Typical Yield 75 - 85%85 - 95%
Reaction Temperature Reflux (typically 60-80 °C)100 - 120 °C
Key Advantages Well-established, reliable, scalableRapid, high-yielding, energy-efficient, one-pot procedure
Key Disadvantages Longer reaction times, requires pre-synthesis of α-haloketoneRequires specialized microwave equipment

Visualizing the Synthetic Pathways

The logical flow of each synthetic route can be visualized to better understand the sequence of reactions and the key transformations involved.

G cluster_0 Route 1: Classical Hantzsch Synthesis cluster_1 Route 2: Microwave-Assisted One-Pot Synthesis A 2-Bromo-1-(4-chlorophenyl)ethanone C Reaction in Ethanol (Reflux) A->C B Thioacetamide B->C D This compound C->D E 4-Chloroacetophenone H One-Pot Reaction (Microwave Irradiation) E->H F Thioacetamide F->H G N-Bromosuccinimide (NBS) G->H I This compound H->I

A Comparative Guide to the Structure-Activity Relationship of 4-(4-Chlorophenyl)-2-methylthiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-(4-chlorophenyl)-2-methylthiazole derivatives, with a focus on their potential as anticancer agents. The information presented herein is curated from recent scientific literature and is intended to facilitate further research and development in this promising area of medicinal chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the core scaffold. The primary mechanism of action for many of these compounds involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 leads to the suppression of downstream signaling pathways, ultimately inducing apoptosis in cancer cells.

  • Substitutions on the thiazole ring: Modifications at the 2-position of the thiazole ring have a profound impact on cytotoxic activity. The introduction of hydrazinyl-based moieties at this position has been shown to be a favorable strategy for enhancing anticancer potency.[1]

  • Substitutions on the phenyl ring: The nature of substituents on the 4-phenyl ring also modulates activity. While the 4-chloro substitution is a common feature of active compounds, further substitutions can either enhance or diminish cytotoxicity depending on their electronic and steric properties.

  • Impact on different cancer cell lines: The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and liver (HepG2) cancer lines. The potency of the compounds can vary significantly between cell lines, highlighting the importance of broad-spectrum screening.[2]

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxic activity (IC50) and VEGFR-2 inhibitory activity of selected this compound derivatives and their analogs.

Table 1: In Vitro Cytotoxicity of 4-(4-Chlorophenyl)-thiazole Derivatives

Compound IDR Group (Substitution)Cell LineIC50 (µM)Reference StandardIC50 (µM)
4a 2-(2-(4-Hydroxybenzylidene)hydrazinyl)-thiazol-4[5H]-oneMCF-712.7 ± 0.77Staurosporine6.77 ± 0.41
HepG26.69 ± 0.41Staurosporine8.4 ± 0.51
4b 2-(2-(4-Hydroxy-3-bromobenzylidene)hydrazinyl)-...MCF-731.5 ± 1.91Staurosporine6.77 ± 0.41
HepG251.7 ± 3.13Staurosporine8.4 ± 0.51
4c 2-(2-(4-Hydroxy-3-(phenyldiazenyl))benzylidene)...MCF-72.57 ± 0.16Staurosporine6.77 ± 0.41
HepG27.26 ± 0.44Staurosporine8.4 ± 0.51
4b (analog) (Z)-N-(3-(2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazinyl)...MDA-MB-2313.52Sorafenib1.18
4d (analog) (Z)-N-(3-(2-(4-(3-Nitrophenyl)thiazol-2-yl)hydrazinyl)...MDA-MB-2311.21Sorafenib1.18

Data sourced from multiple studies for illustrative purposes.[1][2]

Table 2: VEGFR-2 Kinase Inhibitory Activity

Compound IDVEGFR-2 IC50 (µM)Reference StandardVEGFR-2 IC50 (µM)
4c 0.15Sorafenib0.059
4b (analog) >10 (low activity)Sorafenib0.0514
4d (analog) 0.051 (as % inhibition)Sorafenib0.0514

Data sourced from multiple studies for illustrative purposes.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound derivatives are provided below.

This protocol is a widely used colorimetric assay to assess cell viability.[3][4][5][6]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 490 nm or 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[7]

This biochemical assay directly measures the inhibitory effect of the compounds on VEGFR-2 kinase activity.[7][8][9][10][11]

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a master mix containing the kinase buffer, VEGFR-2 enzyme, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

  • Kinase Reaction: In a 96-well plate, add the test compound dilutions to the wells. Initiate the kinase reaction by adding the master mix containing ATP. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Signal Detection: Stop the reaction and quantify the amount of ATP consumed (indicating kinase activity) using a luminescence-based detection reagent such as Kinase-Glo®.

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Thiazole 4-(4-Chlorophenyl)-2- methylthiazole Derivative Thiazole->P1 Inhibits Apoptosis Apoptosis Thiazole->Apoptosis Induces PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival PKC->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis AKT->Proliferation AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Target_Assay VEGFR-2 Kinase Inhibition Assay IC50->Target_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) Target_Assay->Apoptosis_Assay SAR_Analysis SAR Analysis & Lead Optimization Apoptosis_Assay->SAR_Analysis SAR_Logic Core 4-(4-Chlorophenyl)- 2-methylthiazole Scaffold Modifications Structural Modifications Core->Modifications Activity Anticancer Activity (IC50) Modifications->Activity R2_Sub Substituents at 2-position Modifications->R2_Sub Phenyl_Sub Substituents on 4-phenyl ring Modifications->Phenyl_Sub Mechanism Mechanism of Action Activity->Mechanism VEGFR2_Inhib VEGFR-2 Inhibition Mechanism->VEGFR2_Inhib Apoptosis Induction of Apoptosis Mechanism->Apoptosis R2_Sub->Activity Phenyl_Sub->Activity

References

Selective Cytotoxicity of 4-(4-Chlorophenyl)-2-methylthiazole Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic effects of thiazole derivatives, with a focus on analogs of 4-(4-Chlorophenyl)-2-methylthiazole, against various cancer cell lines and their normal counterparts. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential of this class of compounds as selective anticancer agents.

Executive Summary

Thiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. This guide consolidates in vitro data on the cytotoxicity of this compound analogs, highlighting their differential effects on cancer versus normal cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, in cancerous cells while exhibiting lower toxicity towards healthy cells. This selective cytotoxicity is a critical attribute for the development of effective and safer cancer chemotherapeutics.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various thiazole derivatives, including those with the 4-(4-chlorophenyl) moiety, against a panel of human cancer and normal cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI) (Normal IC50 / Cancer IC50)Reference
Compound A MCF-7 (Breast Adenocarcinoma)3.1 ± 0.8 (µg/mL)MCF-10A (Normal Breast Epithelial)> 208 (µg/mL)> 67[1]
Compound B MDA-MB-231 (Breast Adenocarcinoma)45.83 ± 4.66MCF-10A (Normal Breast Epithelial)125.38 ± 3.672.74[1]
4-chlorophenylthiazolyl 4b MDA-MB-231 (Breast Adenocarcinoma)3.52---[2]
Thiazole Derivatives SMMC-7721 (Hepatocarcinoma)2.31 - 3.12L929 (Mouse Fibroblast)Weak cytotoxic effectHigh[3]

Note: Compound A and B are representative thiazole derivatives from a study comparing cytotoxicity in MCF-7 cancer cells and MCF-10A normal cells. 4-chlorophenylthiazolyl 4b is a specific analog of interest. The Selectivity Index (SI) is a ratio used to measure the preferential cytotoxicity of a compound towards cancer cells over normal cells.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a colorimetric assay commonly used to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effects of test compounds on cell viability.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound analog)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a culture flask.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used for the compound) and a negative control (medium only).

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium from each well.

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer & Normal Lines) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Cell Treatment compound_prep->treatment mtt_assay 4. MTT Assay treatment->mtt_assay absorbance 5. Absorbance Reading mtt_assay->absorbance ic50 6. IC50 Determination absorbance->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Signaling Pathway

G Thiazole Thiazole Derivative Mitochondrion Mitochondrion Thiazole->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by thiazole derivatives.

Conclusion

The compiled data suggests that this compound and its structural analogs exhibit promising and, in some cases, selective cytotoxic activity against cancer cell lines. The primary mechanism of this cytotoxicity is often the induction of apoptosis. The favorable selectivity profile observed for certain derivatives underscores the potential of this chemical scaffold in the development of novel anticancer therapies with an improved therapeutic window. Further in-depth studies are warranted to fully elucidate the structure-activity relationships and the precise molecular targets of these compounds to optimize their efficacy and safety for potential clinical applications.

References

Navigating Metabolic Lability: A Comparative Analysis of Fluorinated vs. Chlorinated Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, enhancing metabolic stability is a critical step in advancing a lead compound to a viable drug candidate. The strategic introduction of halogens, particularly fluorine and chlorine, into a molecular scaffold like thiazole can significantly influence its pharmacokinetic profile. This guide provides an objective comparison of the metabolic stability of fluorinated versus chlorinated thiazole derivatives, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.

The core principle behind using halogens to improve metabolic stability lies in the strength of the carbon-halogen bond and the electronic effects exerted on the molecule. The carbon-fluorine (C-F) bond is notably stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or slow down oxidative metabolism, which can lead to a longer half-life and improved bioavailability. While the carbon-chlorine (C-Cl) bond is also stronger than a C-H bond, it is weaker than the C-F bond, which can result in different metabolic fates.

Quantitative Comparison of Metabolic Stability

To illustrate the impact of halogenation on the metabolic stability of thiazole derivatives, this section presents in vitro data for a representative fluorinated drug, Mirabegron, and a chlorinated drug, Chlormethiazole. The key parameters for comparison are the in vitro half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes (HLM). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundHalogenPrimary Metabolizing CYP Isoform(s)In Vitro Half-life (t½) in HLM (min)In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Mirabegron FluorineCYP3A4 (major), CYP2D6 (minor)[1][2]Not explicitly reported, but metabolism is multi-pathway[3][4]Not explicitly reported
Chlormethiazole ChlorineCYP2E1 (inhibitor), CYP2A6, CYP2B6[5][6]Not explicitly reported, but shows high in vivo clearance[7]Not explicitly reported

Note: While specific in vitro t½ and CLint values for Mirabegron and Chlormethiazole in HLM were not found in the public domain, the available data on their extensive metabolism and clearance pathways provide a qualitative understanding of their metabolic profiles.

Experimental Protocols

The following protocol outlines a standard procedure for determining the metabolic stability of a compound using a liver microsomal stability assay. This is a fundamental in vitro experiment in drug metabolism studies.

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Control compounds (with known high and low clearance)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in the incubation buffer.

    • Thaw the pooled human liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the liver microsomes and the test compound working solution at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the plot (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.

Visualizing Metabolic Pathways and Experimental Workflow

To further elucidate the experimental workflow and the underlying mechanisms of metabolism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing TestCompound Test Compound Stock ReactionMix Reaction Mixture TestCompound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix NADPH_System NADPH System NADPH_System->ReactionMix TimePoints Time Points (0, 5, 15, 30, 60 min) ReactionMix->TimePoints Termination Reaction Termination (Acetonitrile) TimePoints->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Plotting Plot ln(% Remaining) vs. Time LCMS->Plotting Calculation Calculate t½ & CLint Plotting->Calculation

A generalized workflow for an in vitro microsomal stability assay.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Thiazole Halogenated Thiazole Derivative Oxidation Oxidation (e.g., Hydroxylation, N-oxidation, S-oxidation) Thiazole->Oxidation Major Dehalogenation Dehalogenation Thiazole->Dehalogenation Minor Excretion Excretion Thiazole->Excretion Unchanged RingOpening Thiazole Ring Opening Oxidation->RingOpening Glucuronidation Glucuronidation (UGTs) Oxidation->Glucuronidation Sulfation Sulfation (SULTs) Oxidation->Sulfation Glucuronidation->Excretion Sulfation->Excretion

References

Assessing the Selectivity of 4-(4-Chlorophenyl)-2-methylthiazole Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of 4-(4-Chlorophenyl)-2-methylthiazole. Due to the limited publicly available kinase screening data for this specific compound, this guide utilizes data from structurally related 2-aminothiazole analogues as a proxy to infer its likely selectivity profile. The 2-aminothiazole scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of kinases, most notably the Src family of non-receptor tyrosine kinases.

To provide a comprehensive comparison, the putative selectivity of this compound is benchmarked against three well-characterized clinical-stage Src family kinase inhibitors: Dasatinib, Saracatinib, and Bosutinib. This guide presents quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to aid researchers in evaluating the potential of this compound and its analogues.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity (Kᵢ or IC₅₀ values) of a 2-aminothiazole analogue of this compound and the comparator compounds against a panel of selected kinases. It is important to note that the data for the 2-aminothiazole analogue is based on a closely related compound and serves as a representative profile.

Kinase2-Aminothiazole Analogue (Kᵢ, nM)Dasatinib (Kᵢ, nM)Saracatinib (IC₅₀, nM)Bosutinib (IC₅₀, nM)
Src Family Kinases
SRC90<12.71.2[1]
LCK-<14-10-
FYN120<14-10-
LYN210<14-10-
YES480<14-10-
Other Key Kinases
ABL1-130<20
EGFR->50066>1000
c-KIT-12200>1000
PDGFRβ-28->1000

Note: Data for the 2-aminothiazole analogue is derived from studies on 2-aminothiazole derivatives as Src family kinase inhibitors.[2] Data for comparator compounds is compiled from various sources and assay conditions may differ.[1][3][4][5][6]

Experimental Protocols

The determination of a compound's kinase selectivity profile is crucial for its development as a therapeutic agent or a research tool. The KINOMEscan™ competition binding assay is a widely used platform for comprehensive kinase profiling.

KINOMEscan™ Competition Binding Assay

Objective: To quantitatively measure the binding affinity (Kd) of a test compound to a large panel of kinases.

Principle: The assay is based on a competition binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.

Methodology:

  • Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand to generate an affinity resin.

  • Binding Reaction: The DNA-tagged kinases, the ligand-coated beads, and the test compound (at various concentrations) are combined in a multi-well plate.

  • Incubation: The reaction plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is quantified by qPCR using primers specific for the DNA tag.

  • Data Analysis: The results are typically expressed as "percent of control" (DMSO vehicle), where a lower percentage indicates a stronger interaction between the test compound and the kinase. For Kd determination, the data is fitted to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified Src signaling pathway and the general workflow for assessing kinase inhibitor selectivity.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration FAK->Migration MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway AKT_Pathway AKT Pathway PI3K->AKT_Pathway Angiogenesis Angiogenesis STAT3->Angiogenesis Proliferation Proliferation MAPK_Pathway->Proliferation Survival Survival AKT_Pathway->Survival

Caption: Simplified Src signaling pathway.

Kinase_Selectivity_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays Compound Test Compound (e.g., this compound) Kinase_Panel Broad Kinase Panel (e.g., KINOMEscan) Compound->Kinase_Panel Primary_Screen Single Concentration Screen (% Inhibition) Kinase_Panel->Primary_Screen Dose_Response Dose-Response Assay (IC50 / Kd Determination) Primary_Screen->Dose_Response Selectivity_Profile Generate Selectivity Profile Dose_Response->Selectivity_Profile Cell_Lines Select Relevant Cancer Cell Lines Selectivity_Profile->Cell_Lines Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Src) Cell_Lines->Target_Engagement Phenotypic_Assay Phenotypic Assays (Proliferation, Migration) Cell_Lines->Phenotypic_Assay Data_Analysis Analyze Cellular Efficacy Target_Engagement->Data_Analysis Phenotypic_Assay->Data_Analysis

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

References

Safety Operating Guide

Proper Disposal of 4-(4-Chlorophenyl)-2-methylthiazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of 4-(4-Chlorophenyl)-2-methylthiazole is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific safety protocols and local regulations.

Hazard Profile

This compound is a hazardous chemical. All personnel handling this compound must be familiar with its hazard profile, summarized in the table below.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful or toxic if swallowed.[1][2]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]
Aquatic Hazard May cause long-lasting harmful effects to aquatic life.[3]

Experimental Protocols: Spill and Waste Management

Personal Protective Equipment (PPE)

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a chemical fume hood to avoid inhalation of dust or vapors.[2][4]

Spill Cleanup Procedure

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[5]

  • Collect the Waste: Carefully sweep or scoop the absorbed material and any solid waste into a suitable, labeled, and closed container for disposal.[5][6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[2]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be placed in the designated chemical waste container.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

A Start: Have this compound Waste B Is waste in a properly labeled, sealed container? A->B C Transfer waste to a suitable container. Label with chemical name and hazard symbols. B->C No D Store container in a designated, well-ventilated and secure chemical waste area. B->D Yes C->D E Arrange for pickup by a licensed chemical waste disposal service. D->E F Complete all required waste disposal documentation. E->F G End: Waste properly disposed. F->G

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it must be handled as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash. [5]

  • Segregate the Waste:

    • Keep this compound waste separate from other chemical waste streams unless instructed otherwise by your institution's safety officer.

  • Containerize the Waste:

    • Place the waste in a chemically compatible, leak-proof container with a secure lid.

    • Ensure the container is clearly labeled with the full chemical name: "this compound" and appropriate hazard symbols (e.g., "Harmful," "Irritant").

  • Store the Waste:

    • Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, secure, and away from incompatible materials.[2]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the waste.[3][7]

    • Follow all institutional and local regulations for waste pickup and documentation.

  • Maintain Records:

    • Keep a detailed record of the amount of waste generated and the date of disposal, as required by your institution and local authorities.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for 4-(4-Chlorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling, storage, and disposal of 4-(4-Chlorophenyl)-2-methylthiazole, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.[2]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[2][3]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact. For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.[2][3]
Body Protection Laboratory CoatLong-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[2]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[3]
Footwear Closed-toe shoes-Protects feet from spills.[3]
Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the recommended PPE.[2]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be removed immediately and laundered before reuse.[2]

Storage Plan:

  • Container: Store the compound in a tightly closed, properly labeled container.[2]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Segregation: Store separately from flammable solvents, as violent reactions can occur with chlorinated solvents.[4][5] Do not store with alkali metals.[4]

Emergency Procedures

Immediate and appropriate response to an exposure is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][6]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect waste material in a designated, labeled, and sealed container. Keep chlorinated/halogenated solvent waste separate from other solvent waste.[4]

  • Regulatory Compliance: Dispose of chemical waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.

  • Container Disposal: Empty containers should be handled as if they contain the product. Do not reuse containers.[7]

Visual Workflow and Logical Relationships

To further clarify the operational procedures, the following diagrams illustrate the key workflows and logical relationships for handling this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C D Minimize Dust/Aerosol C->D E Avoid Contact D->E F Store Properly E->F G Dispose of Waste F->G H Wash Hands G->H

Caption: Workflow for handling this compound.

EmergencyResponse Start Exposure Event Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion FlushEyes Flush Eyes (15 min) Eye->FlushEyes WashSkin Wash with Soap/Water Skin->WashSkin FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Medical Attention FlushEyes->SeekMedical WashSkin->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical

Caption: Emergency response decision tree.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.